Daabd-AE
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(2-aminoethylamino)-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3S/c1-18(2)8-7-15-22(19,20)10-4-3-9(14-6-5-13)11-12(10)17-21-16-11/h3-4,14-15H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBJERNSIEPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Reaction Mechanism of Daabd-AE with Carboxylic Acids for Enhanced Mass Spectrometric Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the derivatization of analytes is a critical step to enhance sensitivity and chromatographic performance, especially in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a detailed exploration of the reaction mechanism between 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) and carboxylic acids, a process pivotal for the sensitive detection of biomarkers such as fatty acids and organic acids in complex biological matrices.
Introduction to this compound and its Application in Bioanalysis
This compound is a specialized derivatization reagent designed to react with carboxylic acids. Its primary application lies in bioanalysis, where it is used to tag carboxylic acid-containing molecules for highly sensitive quantification by LC-MS/MS[1]. The key structural features of this compound are a primary aminoethylamino group, which serves as the reactive site for carboxylic acids, and a tertiary dimethylamino group. This tertiary amine is readily protonated, making the derivatized analyte highly ionizable, which significantly enhances the signal in electrospray ionization mass spectrometry (ESI-MS)[2][3].
The benzoxadiazole core of the molecule can also impart favorable chromatographic properties. This compound has been successfully employed for the analysis of various carboxylic acids, including pristanic acid, phytanic acid, very long-chain fatty acids, and 2-methylcitric acid, often in the context of newborn screening for metabolic disorders[1][2][4].
The Core Reaction: Carbodiimide-Mediated Amidation
The reaction between this compound and a carboxylic acid is an amidation reaction that forms a stable amide bond. This reaction does not proceed spontaneously; it requires the activation of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the primary amine of this compound. This activation is typically achieved using a carbodiimide coupling agent, most commonly N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP)[2][5].
The overall reaction can be summarized as follows:
R-COOH + this compound + EDC → R-CO-NH-CH₂CH₂-NH-Daabd + EDU
Where R-COOH is the carboxylic acid, and EDU is the N,N'-ethyl-N''-(3-dimethylaminopropyl)urea byproduct.
The Step-by-Step Reaction Mechanism
The reaction proceeds through a multi-step mechanism involving the activation of the carboxylic acid by EDC, followed by the nucleophilic attack of this compound. The role of DMAP as a catalyst will also be elucidated.
Step 1: Activation of the Carboxylic Acid with EDC
The first step is the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. The acidic proton of the carboxylic acid protonates one of the nitrogen atoms of the carbodiimide, making the carbodiimide carbon more electrophilic. The carboxylate then attacks this activated carbon.
Caption: Activation of a carboxylic acid by EDC to form the O-acylisourea intermediate.
Step 2: Nucleophilic Attack by this compound
The primary amino group of this compound, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate. This attack forms a tetrahedral intermediate.
Caption: Nucleophilic attack of this compound on the activated carboxylic acid.
Step 3: Collapse of the Tetrahedral Intermediate and Product Formation
The tetrahedral intermediate is unstable and collapses. The O-acylisourea moiety is an excellent leaving group, and its departure leads to the formation of the stable amide bond between the carboxylic acid and this compound. The byproduct, an N,N'-disubstituted urea (EDU), is also formed.
Caption: Formation of the final amide product and the urea byproduct.
The Role of DMAP as a Catalyst
While the reaction can proceed with EDC alone, the addition of 4-(dimethylamino)pyridine (DMAP) often accelerates the reaction and improves yields. DMAP acts as a nucleophilic catalyst.
Catalytic Cycle of DMAP:
-
Formation of a More Reactive Intermediate: DMAP reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by this compound than the O-acylisourea.
-
Reaction with this compound: The primary amine of this compound then attacks the N-acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the final amide product, releasing DMAP, which can then re-enter the catalytic cycle.
Caption: The catalytic role of DMAP in accelerating the amidation reaction.
Experimental Protocol for Derivatization of Carboxylic Acids with this compound
The following is a general protocol for the derivatization of carboxylic acids in a biological sample, such as a dried blood spot (DBS), adapted from published methods[3]. Researchers should optimize the concentrations and incubation times for their specific application.
Materials and Reagents:
-
Carboxylic acid-containing sample (e.g., DBS punch)
-
This compound solution (e.g., 1.2 mM in acetonitrile:water 95:5)
-
EDC solution (e.g., 80 mM in water)
-
DMAP solution (e.g., 80 mM in acetonitrile)
-
Internal standard solution (if applicable)
-
Quenching/dilution solution (e.g., water with 0.1% formic acid)
-
96-well microplate
-
Plate shaker/incubator
-
Centrifuge
Step-by-Step Procedure:
-
Sample Preparation: Place the sample (e.g., a 3.2 mm DBS punch) into a well of a 96-well plate.
-
Addition of Internal Standard: If used, add the internal standard solution to each well.
-
Reagent Addition: Add the reagents to each well in the following sequence:
-
EDC solution
-
DMAP solution
-
This compound solution
-
-
Incubation: Seal the plate and incubate at an elevated temperature (e.g., 60-65°C) with shaking for a specified time (e.g., 45-60 minutes) to allow the reaction to proceed to completion[3][4].
-
Quenching and Dilution: After incubation, add a quenching/dilution solution to stop the reaction and prepare the sample for injection.
-
Centrifugation: Centrifuge the plate to pellet any solid material.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Workflow Diagram:
Caption: Experimental workflow for this compound derivatization.
Quantitative Data and Performance
The derivatization with this compound significantly enhances the analytical performance for carboxylic acids. The key improvements are:
| Parameter | Observation | Rationale |
| Sensitivity | Major increase in signal intensity in ESI-MS. | The tertiary amine in this compound is highly ionizable, leading to efficient protonation and a strong signal in positive ion mode[2]. |
| Chromatographic Retention | Improved retention on reverse-phase columns. | The derivatized analyte is more non-polar than the parent carboxylic acid, leading to better interaction with the stationary phase[2]. |
| Specificity | High specificity for carboxylic acids. | The reaction conditions are optimized for the amidation of carboxyl groups. |
Published methods have demonstrated low limits of quantification and excellent linearity for various carboxylic acids using this derivatization strategy[5].
Conclusion
The reaction of this compound with carboxylic acids via EDC/DMAP-mediated amidation is a robust and highly effective method for chemical derivatization in quantitative bioanalysis. Understanding the step-by-step mechanism, including the activation of the carboxylic acid and the catalytic role of DMAP, is crucial for optimizing reaction conditions and troubleshooting experimental issues. This derivatization strategy provides the necessary enhancements in sensitivity and chromatographic performance to enable the reliable measurement of low-abundance carboxylic acids in complex biological samples, making it an invaluable tool for clinical research and drug development.
References
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach . Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1–10. [Link]
-
Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Sayed, M. M. (2014). Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry . Journal of Chromatography B, 967, 197–202. [Link]
-
Dubland, J. A., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach . ResearchGate. [Link]
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach . PubMed. [Link]
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- 4. Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Chemical Properties of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE)
Executive Summary: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, commonly abbreviated as Daabd-AE, is a specialized derivatization reagent.[1] It is primarily utilized for the rapid and specific quantification of various carboxylic acids, such as pristanic acid, phytanic acid, and very long-chain fatty acids, in plasma samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound for researchers, scientists, and professionals in drug development and clinical diagnostics.
Introduction to this compound
This compound plays a critical role in bioanalysis, particularly in newborn screening for metabolic disorders.[3][4][5][6][7][8] The accumulation of certain organic acids, like 2-methylcitric acid (MCA) and methylmalonic acid (MMA), can indicate serious inborn errors of metabolism.[3][4][9] Direct analysis of these small, polar molecules by LC-MS/MS is often challenging due to poor ionization efficiency and chromatographic retention.[5][6]
This compound addresses this challenge by reacting with the carboxylic acid functional groups of target analytes. The this compound molecule contains a highly ionizable tertiary amine, which significantly enhances the mass spectrometric sensitivity of the derivatized analyte.[6] This derivatization enables robust and reliable quantification of key biomarkers from complex biological matrices like dried blood spots (DBS).[3][4][5][6][7][8]
Core Chemical Structure and Physicochemical Properties
This compound is an orange powder with a molecular weight of 328.39 g/mol .[1] Its structure features a benzoxadiazole core, a sulfonamide linker, and two aminoethyl side chains, one of which is terminally substituted with a dimethylamino group.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₆O₃S | [1] |
| Molecular Weight | 328.39 g/mol | [1] |
| Appearance | Orange powder | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Methanol (100 mg/mL), Chloroform (<0.2 mg/mL) | [2] |
| Storage | Stable for at least 2 years at -20°C, protect from light and moisture. | [1] |
Proposed Mechanism of Derivatization
The derivatization of carboxylic acids with this compound is a classic example of an amide coupling reaction. This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the primary amine of this compound. This is typically achieved using carbodiimide coupling reagents.
Caption: Fig 1. Amide coupling mechanism for this compound.
Synthesis Strategy
While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. The synthesis can be accomplished through a multi-step process involving the formation of the benzoxadiazole core followed by functionalization. A plausible retrosynthetic analysis is outlined below.
Caption: Fig 2. Retrosynthetic analysis of this compound.
A general synthetic protocol would involve the reaction of a suitable benzoxadiazole precursor with the appropriate aminoethyl side chains. A published method for the synthesis of this compound is cited in the literature, providing a basis for its preparation.[3]
Application in Bioanalysis: Derivatization Protocol
The primary application of this compound is in LC-MS/MS analysis of carboxylic acids from biological samples, especially dried blood spots.
Experimental Protocol: Derivatization of MCA from DBS
This protocol is adapted from methodologies used in newborn screening laboratories.[3][6]
Materials:
-
Dried blood spot (DBS) card punch (3.2 mm)
-
This compound solution
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution[3][6]
-
Internal standard solution (e.g., d3-MCA)[3]
-
Acetonitrile
-
96-well deep well plate
Procedure:
-
Punch one 3.2 mm disk from a DBS calibrator, quality control, or patient card into a well of a 96-well plate.[6]
-
Add the internal standard solution to each well.
-
Add the this compound, EDC, and DMAP solutions to initiate the derivatization reaction.
-
Seal the plate and incubate at an elevated temperature (e.g., 65°C) for a specified time (e.g., 45 minutes).[3][4]
-
After incubation, cool the plate and add acetonitrile to precipitate proteins and quench the reaction.
-
Centrifuge the plate to pellet the precipitated proteins and the DBS paper.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Caption: Fig 3. Workflow for DBS sample derivatization.
Mass Spectrometric Analysis
The derivatized analytes are typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[6] Multiple reaction monitoring (MRM) is used for quantification. For the this compound derivative of MCA, the parent ion (m/z 499.4) fragments to a characteristic product ion (m/z 151.1).[6] This product ion corresponds to the N,N-dimethylaminoethylaminosulfonyl moiety, which is a common fragment for all this compound derivatized species, making it an excellent signature for this type of analysis.[3]
Chemical Properties and Considerations
-
Stability: this compound should be protected from light and moisture to prevent degradation.[1] Solutions should be prepared fresh or stored appropriately to ensure consistent derivatization efficiency.
-
Reactivity: The primary amine on this compound is the reactive site for amide coupling. The reaction is facilitated by activators like EDC and DMAP.[3][6] It is important to note that this compound is not suitable for derivatizing all types of analytes; for instance, it was found to be ineffective for derivatizing methylmalonic acid (MMA) and homocysteine under certain conditions.[6]
-
Selectivity: this compound specifically targets carboxylic acids. This selectivity is crucial for reducing sample complexity and improving the specificity of the analytical method.
Conclusion
This compound is a powerful and essential reagent in modern clinical chemistry and bioanalysis. Its ability to enhance the LC-MS/MS detection of critical carboxylic acid biomarkers has significantly improved the accuracy and throughput of newborn screening tests for metabolic disorders. A thorough understanding of its synthesis, chemical properties, and reaction mechanism is vital for developing and troubleshooting robust analytical methods that rely on its unique derivatization capabilities.
References
-
Chemodex. (n.d.). This compound - CAS-Number 913253-56-2. Retrieved from [Link]
-
Al-Dirbashi, O. Y., et al. (2014). Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry. JIMD reports, 16, 65–73. Retrieved from [Link]
-
Dubland, J. A., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of mass spectrometry and advances in the clinical lab, 22, 29–37. Retrieved from [Link]
-
Mahoney, M. J., et al. (1975). Methylmalonicacidemia: biochemical heterogeneity in defects of 5'-deoxyadenosylcobalamin synthesis. Proceedings of the National Academy of Sciences of the United States of America, 72(7), 2799–2803. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Methylmalonicacidemia: biochemical heterogeneity in defects of 5'-deoxyadenosylcobalamin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Daabd-AE Derivatization for Enhanced Mass Spectrometry Sensitivity
This guide provides an in-depth exploration of the 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) reagent, a powerful tool for overcoming sensitivity challenges in liquid chromatography-mass spectrometry (LC-MS). We will move beyond simple protocols to dissect the underlying chemical principles, provide field-proven workflows, and offer insights to ensure robust and reliable implementation in your laboratory.
The Fundamental Challenge: Ionization Inefficiency in Mass Spectrometry
The advent of electrospray ionization (ESI) mass spectrometry revolutionized the analysis of complex biological mixtures.[1] However, a persistent challenge remains: not all molecules ionize with equal efficiency. Many critical endogenous metabolites, drug candidates, and biomarkers, particularly small polar molecules like organic acids, exhibit poor ionization, leading to low sensitivity and hindering accurate quantification.[2][3] This limitation is a significant bottleneck in fields ranging from newborn screening to drug development.[3][4]
Chemical derivatization offers a robust solution. By covalently attaching a chemical tag to the analyte of interest, we can fundamentally alter its physicochemical properties to favor efficient ionization. This guide focuses on this compound, a reagent specifically designed to introduce a highly ionizable moiety, thereby amplifying the analyte's signal in the mass spectrometer.
Core Concept: The this compound Reagent and its Mechanism of Action
This compound is a specialized derivatizing agent engineered to react with specific functional groups—most notably carboxylic acids—to dramatically improve their detection by ESI-MS in positive ion mode (ESI+).
The Causality Behind Enhancement: The core of the this compound molecule's function lies in its structure, which incorporates a tertiary amine group.[2] During the ESI process, this amine readily accepts a proton, conferring a stable positive charge to the entire analyte-reagent complex. This "charge-tagging" strategy significantly increases the efficiency with which the derivatized analyte is converted into a gas-phase ion, directly translating to a substantial increase in signal intensity detected by the mass spectrometer.[1][5] The derivatization transforms a poorly-ionizing analyte into a highly-ionizable, hydrophobic derivative that is readily detected.[5]
The reaction typically proceeds via an amidation, where the primary amine of this compound forms a stable amide bond with a carboxylic acid on the target analyte. This requires a coupling agent to first "activate" the carboxylic acid.
Field-Proven Application: Newborn Screening for 2-Methylcitric Acid
A quintessential example of this compound's utility is the second-tier testing of 2-methylcitric acid (MCA) in dried blood spots (DBS) for newborn screening.[3][5][6]
-
The Problem: MCA is a key diagnostic marker for inborn errors of metabolism like propionic acidemia.[5] However, as a tricarboxylic acid, it displays inherently poor sensitivity with ESI-MS/MS, making direct detection from the minute sample volume of a DBS punch unreliable.[2]
-
The Solution: Derivatization with this compound provides the necessary sensitivity boost to achieve robust and reproducible MCA quantification.[2] This improves the overall screening performance by reducing the false-positive rate, which in turn minimizes the need for repeat specimen collection and alleviates parental anxiety.[2][3]
An Essential Field Insight—Specificity of Derivatization: It is crucial to understand that this compound is not a universal solution. During the development of multiplexed assays, attempts to derivatize other key markers like methylmalonic acid (MMA) and homocysteine (HCY) with this compound were unsuccessful. This is presumed to be a result of steric hindrance and electronic factors preventing the amidation reaction from proceeding efficiently.[2] This expert insight underscores the importance of empirical validation for each new analyte and prevents flawed experimental design. For these other analytes, an alternative derivatization chemistry, such as butylation, is required.[2]
Experimental Protocol: A Self-Validating Workflow for MCA in DBS
This protocol is presented as a self-validating system, where an understanding of each component's role ensures a trustworthy and reproducible workflow. It is adapted from validated methods used in newborn screening laboratories.[2]
Principle
This method employs a carbodiimide-mediated coupling reaction. 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl groups of MCA. 4-dimethylaminopyridine (DMAP) acts as a catalyst, facilitating the subsequent nucleophilic attack by the primary amine of the this compound reagent to form a stable amide bond.
Mandatory Materials & Reagents
-
Chemicals: this compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), Acetonitrile (LC-MS Grade), Water (Ultrapure, Type 1).
-
Internal Standard: Stable isotope-labeled MCA (e.g., MCA-d3) is essential for accurate quantification.
-
Hardware: 96-well deep well plates, silicon sealing mats, automated or manual DBS puncher (e.g., 3.2 mm), microplate incubator/shaker, microplate evaporator, centrifuge.[2]
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in ESI+ mode.[2]
Step-by-Step Methodology
-
Sample Preparation:
-
Using an automated puncher, punch two 3.2 mm disks from each DBS calibrator, quality control (QC), or patient sample into the wells of a 96-well deep well plate.[2]
-
-
Reagent Preparation (Prepare Fresh):
-
Internal Standard (IS) Solution: Prepare the MCA-d3 internal standard in ultrapure water at the desired concentration (e.g., 1.98 µM).[2]
-
EDC Solution: Prepare an 80 mM solution of EDC in ultrapure water.[2]
-
DMAP Solution: Prepare an 80 mM solution of DMAP in acetonitrile.[2]
-
This compound Solution: Prepare a 1.2 mM solution of this compound in a mixture of acetonitrile and water (e.g., 95:5 v/v).[2]
-
-
The Derivatization Reaction:
-
To each well of the 96-well plate containing the DBS punches, add the reagents sequentially:
-
Seal the plate securely with a silicon mat.
-
Incubate the plate at 60-65°C for 45 minutes with gentle mixing in a microplate incubator/shaker.[5] This elevated temperature is critical for driving the reaction to completion in a reasonable timeframe.
-
-
Post-Derivatization Cleanup (Workflow Dependent):
-
After incubation, the reaction mixture may be centrifuged to pellet the DBS paper.
-
The supernatant can then be diluted or directly injected into the LC-MS/MS system. The specific cleanup steps will depend on the complexity of the sample matrix and the sensitivity of the instrument.
-
Data Presentation: Quantifying the Performance Enhancement
The ultimate measure of a derivatization reagent's utility is the quantifiable improvement in assay performance. This compound derivatization delivers significant gains in sensitivity and analytical reproducibility.[2]
Example LC-MS/MS Parameters for this compound-MCA
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Example Transitions:
-
Key Instrument Settings: Cone voltage and collision energy must be optimized for the specific derivative and mass spectrometer (e.g., 35 V and 22 eV, respectively).[2]
Performance Metrics Summary
The following table summarizes the typical performance enhancements and validation metrics achieved when using derivatization reagents like this compound.
| Performance Metric | Typical Result | Rationale & Significance | Source |
| Sensitivity Enhancement | 50 to 1,500-fold | Enables detection of trace-level analytes that are otherwise undetectable. | [7] |
| Assay Imprecision (%CV) | < 10.8% | Demonstrates the high reproducibility and robustness of the derivatization workflow. | [2][6] |
| Analyte Recovery | 90.2% to 109.4% | Indicates that the derivatization and extraction process is efficient and accurate. | [2][6] |
| Limit of Detection (LOD) | Femtomole range | Achieves the low detection limits required for clinical and research applications. | [7] |
Conclusion
The this compound reagent is more than a simple chemical; it is an enabling technology for modern LC-MS/MS analysis. By introducing a permanent positive charge, it systematically overcomes the inherent ionization limitations of critical analytes like organic and fatty acids.[5][7] The detailed, validated workflow for MCA analysis serves as a robust template that, with proper validation, can be adapted to other carboxylic acid-containing molecules. As researchers and drug development professionals continue to push the boundaries of detection, understanding and expertly applying derivatization strategies like this compound will remain a cornerstone of generating high-quality, sensitive, and trustworthy quantitative data.
References
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. Available at: [Link]
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. National Institutes of Health (NIH). Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health (NIH). Available at: [Link]
-
Enhancing electrospray ionization efficiency of peptides by derivatization. National Institutes of Health (NIH). Available at: [Link]
-
Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. National Institutes of Health (NIH). Available at: [Link]
-
LC/MS applications in drug development. National Institutes of Health (NIH). Available at: [Link]
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- 3. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pivotal Role of Chemical Derivatization in Newborn Screening: A Technical Guide to the Application of DAABD-AE
This guide provides an in-depth technical exploration of 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), a critical derivatization reagent, and its application in the newborn screening (NBS) laboratory. We will delve into the rationale behind its use, the mechanism of action, and provide a detailed protocol for its implementation in the sensitive detection of key biomarkers for inborn errors of metabolism.
Introduction: The Analytical Challenge of Newborn Screening
Newborn screening is a cornerstone of preventative public health, aiming for the early identification of infants with certain genetic, metabolic, and congenital disorders.[1] The timely detection of these conditions allows for early intervention, which can significantly improve health outcomes and prevent severe disability or even death.[1][2] The analytical foundation of modern newborn screening is tandem mass spectrometry (MS/MS), a powerful technology capable of simultaneously measuring a wide array of metabolites from a single dried blood spot (DBS).[1][3]
However, not all clinically significant metabolites are readily detectable by MS/MS in their native state. Certain small molecules, particularly carboxylic acids, exhibit poor ionization efficiency and chromatographic retention, leading to low sensitivity and specificity in analytical assays.[4][5] To overcome this analytical hurdle, chemical derivatization is employed. This process involves chemically modifying the target analyte to enhance its physicochemical properties, thereby improving its detectability.
This compound: A Specialized Tool for Enhancing Analyte Detection
This compound is a specialized derivatization reagent designed to react with carboxylic acids.[4][6] Its chemical structure is tailored to introduce a readily ionizable moiety onto the target analyte, significantly boosting its signal in the mass spectrometer.[4] This enhancement is crucial for the accurate quantification of low-abundance biomarkers that are indicative of specific inborn errors of metabolism.
Mechanism of Action
This compound reacts with the carboxyl group of a target molecule to form a stable amide bond.[4] This reaction introduces a tertiary amine group, which is easily protonated during the electrospray ionization (ESI) process in the mass spectrometer. The resulting positively charged derivative is then efficiently detected in the positive ion mode of the MS/MS instrument.
Caption: Workflow of this compound Derivatization for Enhanced LC-MS/MS Analysis.
Application of this compound in Second-Tier Testing for Organic Acidemias
A primary application of this compound in newborn screening is in second-tier testing for organic acidemias, such as propionic acidemia (PA) and methylmalonic acidemia (MMA).[5][7][8] The initial screening for these disorders often relies on the measurement of propionylcarnitine (C3) in the dried blood spot.[8][9] However, elevated C3 levels can have multiple causes and may lead to a high number of false-positive results.[8]
To improve the specificity of the screening process, a second-tier test is performed on the same DBS sample to measure more specific biomarkers, such as 2-methylcitric acid (MCA).[4][8] MCA is a pathognomonic marker for disorders of propionate metabolism.[4] However, its direct measurement by MS/MS is challenging. Derivatization with this compound significantly enhances the sensitivity of MCA detection, allowing for its accurate quantification and reducing the false-positive rate of the initial screen.[4][5][7]
Featured Application: Detection of 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency
3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency is an inherited disorder of leucine metabolism.[2][10][11][12][13] Newborn screening for 3-MCC deficiency is typically performed by measuring 3-hydroxyisovalerylcarnitine (C5-OH) in dried blood spots using tandem mass spectrometry.[12][14] While not directly derivatized with this compound in primary screening, understanding the broader context of metabolic disorders is crucial for researchers. In cases of ambiguous primary screening results for various organic acidemias, second-tier testing for specific organic acids, enhanced by derivatization, becomes critical for differential diagnosis.
Clinical Presentation of 3-MCC Deficiency (If Untreated) [10][15]
-
Poor appetite
-
Lethargy and excessive sleeping
-
Muscle weakness (hypotonia)
-
Vomiting
-
Irritability and behavioral changes
-
Delayed growth and development
It is important to note that many individuals with 3-MCC deficiency identified through newborn screening remain asymptomatic.[16] A positive newborn screen for 3-MCC requires follow-up testing to confirm the diagnosis.[10] In some instances, an elevated C5-OH in the newborn may be due to maternal 3-MCC deficiency.[12][14]
Experimental Protocol: Quantification of 2-Methylcitric Acid in Dried Blood Spots using this compound Derivatization and LC-MS/MS
This protocol outlines a validated method for the quantification of 2-methylcitric acid (MCA) in dried blood spots as a second-tier test for propionic and methylmalonic acidemias.[4][5][7]
Materials and Reagents
-
Dried blood spot punches (3.2 mm)
-
N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-(dimethylamino)pyridine (DMAP)
-
Internal Standard (e.g., isotopically labeled MCA)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
96-well microplates
Step-by-Step Methodology
-
Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well microplate.
-
Add the internal standard solution to each well.
-
-
Derivatization:
-
Prepare the derivatization cocktail containing this compound, EDC, and DMAP in an appropriate solvent.
-
Add the derivatization cocktail to each well containing the DBS punch.
-
Seal the plate and incubate at 65°C for 45 minutes.[8]
-
-
Extraction:
-
After incubation, add an extraction solvent (e.g., methanol) to each well.
-
Agitate the plate to ensure complete extraction of the derivatized analyte.
-
Centrifuge the plate to pellet the blood spot disc.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the derivatized MCA using a suitable C18 reversed-phase column.
-
Detect the analyte using multiple reaction monitoring (MRM) in the positive ion mode.
-
Caption: Experimental Workflow for MCA Quantification using this compound.
Data Analysis and Interpretation
The concentration of MCA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Elevated levels of MCA are highly indicative of a disorder of propionate metabolism and warrant further confirmatory testing and clinical evaluation.
Conclusion: The Value of Derivatization in Advancing Newborn Screening
This compound serves as a powerful enabling tool in the newborn screening laboratory. By chemically modifying otherwise difficult-to-detect biomarkers, it significantly enhances the sensitivity and specificity of LC-MS/MS assays. The application of this compound in second-tier testing for organic acidemias exemplifies the importance of innovative analytical strategies in improving the accuracy and efficiency of newborn screening programs. This ultimately leads to more reliable diagnoses and better outcomes for affected infants. The continued development and application of such advanced methodologies are paramount to the evolution and success of preventative pediatric medicine.
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- Conditions 3-Methylcrotonyl-CoA Carboxylase Deficiency. Baby's First Test.
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- Newborn Screening ACT Sheet - Elevated C3 Acylcarnitine. American College of Medical Genetics and Genomics.
- Marsden, D., et al. (2006). Newborn screening for medium chain acyl-CoA dehydrogenase deficiency in England: prevalence, predictive value and test validity based on 1.5 million screened babies.
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- Wang, T., et al. (2024). The utility of methylmalonic acid, methylcitrate acid, and homocysteine in dried blood spots for therapeutic monitoring of three inherited metabolic diseases.
- la Marca, G., et al. (2013). The inclusion of ADA-SCID in expanded newborn screening by tandem mass spectrometry. SciSpace.
- Schillirò, M., et al. (2020). Neonatal Screening on Tandem Mass Spectrometry as a Powerful Tool for the Reassessment of the Prevalence of Underestimated Diseases in Newborns and Their Family Members: A Focus on Short Chain Acyl-CoA Dehydrogenase Deficiency. MDPI.
- Tajima, G., et al. (2021). Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as an Index of Higher Sensitivity and Specificity. MDPI.
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A Technical Guide to Daabd-AE Derivatization for the Detection of Inborn Errors of Metabolism
Abstract
Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders characterized by deficiencies in specific enzymes or transporters, leading to the accumulation or deficiency of metabolites. Early and accurate diagnosis is paramount to mitigating the often severe clinical consequences. This technical guide provides an in-depth exploration of 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) as a pre-column derivatization reagent for the sensitive and specific analysis of key amino acids and organic acids that serve as biomarkers for various IEMs. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for sample preparation and derivatization, and discuss the subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, clinical scientists, and drug development professionals seeking to leverage advanced analytical techniques for the study and diagnosis of metabolic disorders.
Introduction: The Analytical Challenge of Inborn Errors of Metabolism
The biochemical diagnosis of IEMs hinges on the accurate quantification of endogenous metabolites in biological fluids such as plasma, urine, and dried blood spots (DBS).[1] However, many of these critical biomarkers, which include a wide array of amino acids and organic acids, present significant analytical challenges. These molecules often lack native chromophores or fluorophores, rendering them invisible to common HPLC detectors. Furthermore, their high polarity can lead to poor retention on conventional reversed-phase HPLC columns, and their inherent chemical properties may result in low ionization efficiency in mass spectrometry.[2]
Chemical derivatization addresses these limitations by covalently attaching a tag to the analyte of interest. This process can dramatically improve the analytical characteristics of the target molecule by:
-
Enhancing detectability: Introducing a fluorescent or UV-active moiety.
-
Improving chromatographic separation: Increasing hydrophobicity for better retention on reversed-phase columns.
-
Increasing ionization efficiency for mass spectrometry: Incorporating a readily ionizable group.
This compound has emerged as a versatile derivatization reagent, particularly for carboxylic acids and primary amines, the key functional groups present in many IEM biomarkers.[3][4]
The Chemistry of this compound Derivatization
This compound, or 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, is a fluorescent reagent specifically designed for the derivatization of carboxylic acids and primary amines.[5] Its unique structure confers several advantageous properties for bioanalysis.
Reagent Structure and Functional Moieties
The this compound molecule comprises three key functional components:
-
A primary amine group: This is the reactive site that forms a stable amide bond with the carboxyl groups of organic acids.
-
A benzoxadiazole core: This moiety is responsible for the fluorescent properties of the derivatives, allowing for highly sensitive detection. The excitation and emission wavelengths of this compound derivatives are in the visible range (approximately 450 nm and 560 nm, respectively), which helps to reduce interference from endogenous fluorescent compounds in biological samples.[6]
-
A dimethylaminosulfonyl group: This tertiary amine group is readily protonated, significantly enhancing the ionization efficiency of the derivatized analytes in positive ion electrospray ionization mass spectrometry (ESI-MS).[3]
Reaction Mechanism: Carbodiimide-Mediated Amidation
The derivatization of carboxylic acids with this compound is an amidation reaction facilitated by a coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the analyte (e.g., an organic acid) to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by this compound: The primary amine of the this compound reagent then acts as a nucleophile, attacking the activated carboxyl group.
-
Formation of a Stable Amide Bond: This attack results in the formation of a stable amide bond between the analyte and the this compound tag, releasing an isourea byproduct.
DMAP acts as a catalyst by forming a highly reactive acylpyridinium intermediate, which further accelerates the reaction with this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and have been adapted from validated methods for the analysis of IEM biomarkers in dried blood spots.[3]
Sample Preparation from Dried Blood Spots (DBS)
Accurate and reproducible sample preparation is critical for reliable quantitative analysis.
Protocol 1: Extraction from DBS
-
Punching: Using a manual or automated puncher, excise a 3.2 mm disc from the dried blood spot card into a well of a 96-well deep-well plate.
-
Internal Standard Addition: To each well, add 25 µL of the internal standard solution. The internal standard should be a stable isotope-labeled analogue of the target analyte(s) to correct for matrix effects and variations in extraction and derivatization efficiency.
-
Extraction: Add an appropriate extraction solvent. For many organic acids and amino acids, a mixture of methanol and water is effective.
This compound Derivatization Protocol
This protocol is optimized for the derivatization of carboxylic acids.
Protocol 2: this compound Derivatization of Carboxylic Acids
-
Reagent Preparation:
-
EDC Solution: Prepare an 80 mM solution of EDC in water. This solution should be prepared fresh daily.
-
DMAP Solution: Prepare an 80 mM solution of DMAP in acetonitrile.
-
This compound Solution: Prepare a 1.2 mM solution of this compound in acetonitrile:water (95:5, v/v).
-
-
Derivatization Reaction:
-
To each well containing the extracted sample and internal standard, add the following reagents sequentially:
-
25 µL of 80 mM EDC solution.
-
25 µL of 80 mM DMAP solution.
-
50 µL of 1.2 mM this compound solution.
-
-
Seal the plate securely.
-
Incubate the plate at 60 °C for 60 minutes with shaking (e.g., 600 rpm).
-
-
Quenching and Dilution:
-
After incubation, add 100 µL of water containing 0.1% formic acid to each well to quench the reaction.
-
Shake the plate for 1 minute at 1000 rpm.
-
Centrifuge the plate at 2800 rpm for 10 minutes to pellet any precipitates.
-
-
Sample Transfer:
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate for analysis.
-
Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the assay, including the desired sensitivity, selectivity, and throughput.
HPLC with Fluorescence Detection
The inherent fluorescence of the this compound derivatives allows for highly sensitive detection using a standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used for the separation of the derivatized analytes.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: Fluorescence detection is performed with excitation and emission wavelengths set to approximately 450 nm and 560 nm, respectively.[6]
This method is particularly well-suited for targeted analysis of a limited number of analytes and can be a cost-effective alternative to mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest sensitivity and specificity, especially in complex biological matrices and for multiplexed analysis, LC-MS/MS is the method of choice. The this compound tag provides a predictable and highly specific fragmentation pattern, which is ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used, taking advantage of the readily protonated dimethylaminosulfonyl group.
-
Fragmentation: Collision-induced dissociation (CID) of the protonated this compound derivative typically results in a characteristic product ion corresponding to the this compound tag itself. For example, the MRM transition for this compound derivatized 2-methylcitric acid (MCA) is m/z 499.4 > 151.1.[3] This common fragment ion can be used for precursor ion scanning to screen for all this compound derivatized compounds in a sample.
-
Method Validation: A comprehensive method validation should be performed, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and matrix effects, in accordance with regulatory guidelines.
Applications in the Diagnosis of Inborn Errors of Metabolism
This compound derivatization has been successfully applied to the development of sensitive and specific assays for a range of IEMs.
Organic Acidurias
A prominent application is in newborn screening for organic acidurias. For example, a dual derivatization LC-MS/MS method has been validated for the second-tier testing of 2-methylcitric acid (MCA), methylmalonic acid (MMA), and homocysteine from dried blood spots.[3] In this method, this compound is used to derivatize MCA, significantly enhancing its sensitivity and allowing for its reliable detection at clinically relevant concentrations.[3]
Amino Acidopathies
The primary amine group of this compound can also react with the carboxyl groups of amino acids, and the reagent's core structure also allows for reaction with primary amines. While less commonly reported than for organic acids, the principles of this compound derivatization are applicable to the analysis of amino acids. The resulting derivatives would benefit from the same enhancements in chromatographic retention and mass spectrometric detection. Further methods development in this area could expand the utility of this compound for the comprehensive profiling of amino acidopathies.
Performance Characteristics and Comparison with Other Reagents
The choice of derivatization reagent is a critical decision in method development. This compound offers a compelling set of features when compared to other commonly used reagents.
| Reagent | Target Functional Group(s) | Detection Method | Key Advantages | Key Disadvantages |
| This compound | Carboxylic acids, Primary amines | Fluorescence, LC-MS/MS | High sensitivity, specific fragmentation for MS, stable derivatives | Requires coupling agent for carboxylic acids |
| Dansyl Chloride | Primary and secondary amines, Phenols | Fluorescence, LC-MS/MS | Well-established, good sensitivity | Can produce multiple derivatives for some analytes, less stable derivatives than this compound |
| AccQ-Tag (AQC) | Primary and secondary amines | Fluorescence, UV | Rapid reaction, stable derivatives, good for protein hydrolysates | Primarily for amino acids, less versatile for organic acids |
| O-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Rapid reaction, automated derivatization possible | Derivatives can be unstable, does not react with secondary amines |
Table 1: Comparison of Common Derivatization Reagents for Metabolite Analysis
The primary advantage of this compound, particularly for LC-MS/MS applications, is the incorporation of a "charge-tag" in the form of the dimethylaminosulfonyl group. This ensures efficient ionization and provides a common, highly specific fragment ion that can be used for sensitive and selective detection.[3]
Conclusion and Future Perspectives
This compound derivatization has proven to be a powerful tool for the targeted analysis of key biomarkers for inborn errors of metabolism. Its ability to enhance sensitivity, improve chromatographic performance, and provide specific fragmentation patterns for mass spectrometry makes it an invaluable reagent for clinical and research laboratories. The detailed protocols and methodologies presented in this guide provide a solid foundation for the development and validation of robust analytical methods for the diagnosis and monitoring of IEMs.
Future research will likely focus on expanding the application of this compound to a broader range of metabolites, including a comprehensive panel of amino acids. Furthermore, the development of multiplexed assays using this compound derivatization will enable the simultaneous screening for a larger number of IEMs from a single sample, further enhancing the efficiency and cost-effectiveness of metabolic profiling. As our understanding of the metabolic basis of disease continues to grow, versatile and sensitive analytical tools like this compound will play an increasingly critical role in advancing both diagnostics and therapeutic development.
References
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Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab. 2021. [Link]
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Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PMC. 2021. [Link]
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Amino Acid Analysis. Protein Chemistry Lab. N.D. [Link]
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Analysis of Plasma Amino Acids by HPLC With Photodiode Array and Fluorescence Detection. PubMed. 2007. [Link]
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Targeted quantification of amino acids by dansylation. PMC. 2014. [Link]
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Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. PubMed Central. 2013. [Link]
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Preparation of an IMI Dye (Imidazole Functional Group) Containing a 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole Fluorophore for Labeling of Phosphomonoesters. PubMed. 1999. [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. 2022. [Link]
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Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period: Establishment of reference values. ResearchGate. 2020. [Link]
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. ResearchGate. 2017. [Link]
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A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. The Analyst. 2015. [Link]
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Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. MDPI. 2023. [Link]
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Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. N.D. [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. 2017. [Link]
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Development and validation of a method for direct, underivatized analysis of free amino acids in rice using liquid chromatography-tandem mass spectrometry. PubMed. 2018. [Link]
-
HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. Semantic Scholar. 2005. [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. 2023. [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. NIH. 2023. [Link]
-
1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. 2005. [Link]
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. ArTS - UniTS. 2021. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. N.D. [Link]
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HPLC-fluorescence determination of bile acids in pharmaceuticals and bile after derivatization with 2-bromoacetyl-6-methoxynaphthalene. PubMed. 1993. [Link]
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. 2023. [Link]
-
Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. PubMed Central. 2022. [Link]
-
A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring. PMC. 2014. [Link]
-
A Comparative Metabolomics Study of Multiple Urological Diseases by Highly Sensitive Dansylation Isotope Labeling LC-MS. MDPI. 2024. [Link]
-
Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry. ResearchGate. 2014. [Link]
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An In-depth Technical Guide to 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and spectroscopic properties of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, a versatile fluorogenic derivatization reagent commonly known as DAABD-AE. The document delves into the synthetic pathways for this molecule, detailing the key reactions and intermediates. A significant focus is placed on the reactivity of the terminal primary amine of the 2-aminoethylamino group at the 7-position, which is pivotal for its primary application in the sensitive detection of carboxylic acids via HPLC-MS. The guide also explores the inherent fluorescent properties of the 2,1,3-benzoxadiazole (benzofurazan) core and the influence of its substituents on these characteristics. Detailed experimental protocols for its use as a derivatization agent are provided, alongside a discussion of the spectroscopic signatures of the molecule and its derivatives. This guide is intended to be a valuable resource for researchers utilizing this compound in analytical chemistry, as well as for those interested in the broader chemistry of benzoxadiazole-based fluorophores.
Introduction
4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound) is a highly valuable molecule in the field of analytical chemistry, primarily recognized for its role as a pre-column derivatization reagent for the sensitive analysis of carboxylic acids by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1] The compound's structure is built upon the 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold, a heterocyclic system known for its inherent fluorescence.[2][3] This core is functionalized at the 4- and 7-positions with substituents that impart both specific reactivity and favorable analytical characteristics.
The key to this compound's utility lies in the strategic placement of its functional groups. The 2-aminoethylamino moiety at the 7-position provides a reactive primary amine that readily couples with carboxylic acids to form stable amide bonds.[1] The N,N-dimethylaminoethylaminosulfonyl group at the 4-position, on the other hand, serves a dual purpose. Firstly, the tertiary amine provides a readily ionizable site, significantly enhancing the signal intensity in positive ion electrospray ionization mass spectrometry (ESI-MS). Secondly, this group influences the photophysical properties of the benzoxadiazole core.
This guide will provide a detailed exploration of the chemical synthesis, structural characteristics, and reactivity of this compound, with a particular focus on the mechanistic underpinnings of its application as a derivatization agent.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a central 2,1,3-benzoxadiazole ring substituted at the C4 and C7 positions.
Molecular Formula: C₁₂H₂₀N₆O₃S Molecular Weight: 328.39 g/mol IUPAC Name: 7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide Synonyms: this compound, 4-[2-(N,N-Dimethylamino)ethylsulfamoyl]-7-(2-aminoethylamino)benzofurazan
The synthesis of this compound, while not extensively detailed in a single source, can be logically deduced from the synthesis of analogous 4,7-disubstituted 2,1,3-benzoxadiazoles. The most plausible synthetic route commences with a doubly activated benzoxadiazole precursor, such as 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, which is commercially available.[4][5][6][7] The synthesis proceeds via a two-step nucleophilic aromatic substitution pathway.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-(2-(N,N-Dimethylamino)ethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole
The first step involves the selective reaction of the more electrophilic sulfonyl chloride group with N,N-dimethylethylenediamine. The sulfonyl chloride is a significantly better leaving group than the chloride on the aromatic ring, allowing for a regioselective reaction.
-
Protocol:
-
Dissolve 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N,N-dimethylethylenediamine in the same solvent. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is recommended to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
-
Step 2: Synthesis of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound)
The second step is a nucleophilic aromatic substitution where the chloro group at the 7-position is displaced by ethylenediamine. The electron-withdrawing nature of the benzoxadiazole ring and the sulfonyl group facilitates this substitution.
-
Protocol:
-
Dissolve the product from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of ethylenediamine to the solution. The excess amine also acts as a base to neutralize the HCl formed.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC.
-
After completion, the reaction mixture is cooled and the product is typically precipitated by the addition of water.
-
The solid product can be collected by filtration, washed with water, and dried.
-
Further purification can be performed by recrystallization or column chromatography.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups and aromatic protons. The two aromatic protons on the benzoxadiazole ring will appear as doublets in the downfield region. The various methylene groups of the ethylenediamine and N,N-dimethylethylenediamine moieties will exhibit multiplets, and the N-H protons will appear as broad signals. The two methyl groups on the terminal nitrogen will be a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the benzoxadiazole ring, with the carbons attached to heteroatoms being the most deshielded. The carbons of the methylene groups will appear in the aliphatic region, and the methyl carbons will be the most upfield signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present:
-
N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary and secondary amines.
-
C-H stretching: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.
-
S=O stretching: Strong asymmetric and symmetric stretching bands for the sulfonyl group, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
C-N stretching: Bands in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is the most relevant technique for this molecule, given its application. The protonated molecule [M+H]⁺ is expected at m/z 329.4. A characteristic fragmentation pattern is observed upon collision-induced dissociation (CID), with a prominent product ion at m/z 151. This fragment corresponds to the protonated (N,N-dimethylamino)ethylaminosulfonyl moiety, and its high stability and intensity make it ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments in quantitative analyses.
Chemical Reactivity and Applications
The primary reactivity of interest for this compound is the nucleophilicity of the terminal primary amine of the 2-aminoethylamino group at the 7-position. This amine readily participates in amide bond formation with carboxylic acids, a reaction that is central to its use as a derivatization reagent.
Caption: Workflow for the derivatization of carboxylic acids.
Derivatization of Carboxylic Acids
The reaction of this compound with carboxylic acids is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[2][10][11][12]
-
Mechanism:
-
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate can then react with the primary amine of this compound to form a stable amide bond, releasing an N,N'-disubstituted urea byproduct.
-
DMAP acts as a catalyst by forming a more reactive acyl-pyridinium intermediate with the activated carboxylic acid.
-
Experimental Protocol for Carboxylic Acid Derivatization
The following is a general protocol for the derivatization of carboxylic acids with this compound for LC-MS analysis. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific applications.
-
Sample Preparation: Prepare a solution of the carboxylic acid sample in a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation:
-
Prepare a solution of this compound in acetonitrile.
-
Prepare a solution of EDC in water or a suitable buffer.
-
Prepare a solution of DMAP in acetonitrile.
-
-
Derivatization Reaction:
-
To the carboxylic acid sample, add the EDC solution, followed by the DMAP solution, and finally the this compound solution.
-
Vortex the mixture and incubate at an elevated temperature (e.g., 60-65 °C) for a specific duration (e.g., 45-60 minutes).[2]
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
After incubation, the reaction can be stopped by the addition of an acidic solution (e.g., 0.1% formic acid in water) to protonate any remaining amines and ensure compatibility with reversed-phase chromatography.
-
The sample is then ready for injection into the LC-MS system.
-
Reactivity of the Sulfonamide Group
The sulfonamide group in this compound is generally stable under the conditions used for derivatization. While sulfonamides can undergo hydrolysis under strongly acidic or basic conditions, they are robust in the typically neutral to slightly acidic or basic conditions of derivatization and chromatography. The electron-donating and -withdrawing nature of the substituents at the 4- and 7-positions influences the overall electronic properties of the benzoxadiazole ring, which in turn can affect the reactivity of the amino groups and the photophysical properties of the fluorophore.
Fluorescent Properties
The 2,1,3-benzoxadiazole core of this compound is a well-established fluorophore.[2][3] The introduction of an electron-donating amino group at the 7-position and an electron-withdrawing sulfonyl group at the 4-position creates a "push-pull" system, which often leads to compounds with interesting photophysical properties, including a large Stokes shift and sensitivity to the solvent environment (solvatochromism).[10][13]
While specific fluorescence data for unreacted this compound is not widely published, its derivatives with carboxylic acids are highly fluorescent, which is the basis of its analytical application. The fluorescence quantum yield of benzoxadiazole derivatives can vary significantly depending on the nature of the substituents and the solvent polarity.[2][10] Generally, these compounds exhibit absorption maxima in the blue to green region of the spectrum and emit in the green to yellow region.
Table 1: Expected Photophysical Properties of this compound and its Derivatives
| Property | Expected Range/Value | Notes |
| Absorption Maximum (λabs) | 450 - 480 nm | Dependent on solvent polarity. |
| Emission Maximum (λem) | 550 - 600 nm | Exhibits a significant Stokes shift. |
| Stokes Shift | 100 - 150 nm | Characteristic of push-pull fluorophores. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | Can be influenced by solvent and derivatization. |
| Solvatochromism | Pronounced | The emission wavelength is expected to red-shift in more polar solvents. |
Conclusion
4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound) is a meticulously designed molecule that combines specific reactivity with advantageous analytical properties. Its synthesis, though requiring a multi-step approach, is based on well-established heterocyclic chemistry. The primary amine at the 7-position provides a reliable handle for the derivatization of carboxylic acids, while the N,N-dimethylaminoethylaminosulfonyl group at the 4-position ensures high sensitivity in mass spectrometric detection. The inherent fluorescence of the benzoxadiazole core, modulated by its push-pull substituents, underpins its utility as a fluorogenic reagent. This technical guide has provided a comprehensive overview of the chemical structure, synthesis, reactivity, and spectroscopic properties of this compound, offering valuable insights for researchers and scientists in the fields of analytical chemistry, drug development, and beyond.
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Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of 7-fluoro-4-phenoxysulfonyl-2,1,3-benzoxadiazole (SBD-SO3 ph). Retrieved from [Link]
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Toyo'oka, T., & Imai, K. (1984). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. ResearchGate. Retrieved from [Link]
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Toyo'oka, T., & Imai, K. (1984). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Semantic Scholar. Retrieved from [Link]
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Fisher Scientific. (n.d.). 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole 97.0+%. Retrieved from [Link]
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PubChem. (n.d.). 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. Retrieved from [Link]
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Daabd-AE as a Fluorescent Labeling Agent for Organic Acids: An In-depth Technical Guide
Foreword: Illuminating the Carboxylome
In the intricate landscape of cellular metabolism and drug discovery, organic acids represent a vast and functionally diverse class of molecules. From their central role in energy production within the Krebs cycle to their involvement in signaling pathways and as biomarkers for various diseases, the ability to accurately quantify these compounds is paramount.[1][2] However, many organic acids lack strong chromophores or fluorophores, rendering their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging.[1][3] This guide provides a comprehensive overview of 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE), a highly efficient fluorescent labeling agent, and its application in the sensitive and selective analysis of organic acids. We will delve into the underlying chemistry, provide detailed, field-tested protocols, and explore its applications in critical areas of research and development.
The Chemistry of this compound: Structure, Reactivity, and Spectroscopic Properties
This compound is a specialized derivatization reagent designed to react with the carboxyl group of organic acids.[4] Its unique chemical structure is the key to its efficacy.
Chemical Structure and Properties:
| Property | Value | Source |
| Chemical Name | 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | [4] |
| Synonym(s) | This compound, DBD-ED | [4] |
| CAS Number | 913253-56-2 | [4] |
| Molecular Formula | C₁₂H₂₀N₆O₃S | [4] |
| Molecular Weight | 328.39 g/mol | [4] |
| Form | Powder | [4] |
| Storage | 2-8°C | [4] |
The Labeling Reaction: A Tale of Amide Bond Formation
The core of this compound's function lies in its primary amine group (-NH₂), which readily reacts with a carboxylic acid's carboxyl group (-COOH) to form a stable amide bond. This reaction, however, does not proceed spontaneously. It requires the presence of a coupling agent, such as a carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and often a catalyst like 4-(dimethylamino)pyridine (DMAP).[5][6]
The general mechanism can be summarized as follows:
-
Activation of the Carboxylic Acid: The coupling agent (e.g., EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the hydroxyl group of the original carboxylic acid.[7][8]
-
Nucleophilic Attack: The primary amine of this compound acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.[7][9]
-
Amide Bond Formation: The intermediate then collapses, forming a stable amide bond between the organic acid and this compound, and releasing an isourea byproduct.[8]
This derivatization process imparts a highly fluorescent benzoxadiazole moiety onto the non-fluorescent organic acid, enabling its sensitive detection.
Spectroscopic Profile: The Key to Sensitive Detection
The derivatized product of the this compound and organic acid reaction exhibits favorable spectroscopic properties for fluorescence detection.
| Spectroscopic Property | Wavelength (nm) | Source |
| Excitation Maximum (λex) | ~450 nm | |
| Emission Maximum (λem) | ~560 nm |
The relatively large Stokes shift (the difference between the excitation and emission maxima) and the location of the excitation and emission wavelengths in the longer wavelength region are advantageous. This minimizes interference from autofluorescence of endogenous compounds in complex biological samples, leading to a higher signal-to-noise ratio and improved sensitivity.[10]
Experimental Protocol: A Step-by-Step Guide to this compound Labeling
This section provides a detailed, validated protocol for the fluorescent labeling of organic acids with this compound for subsequent HPLC or LC-MS/MS analysis. The causality behind each step is explained to ensure a thorough understanding of the process.
Reagent Preparation: The Foundation of a Successful Experiment
-
This compound Solution (10 mM): Dissolve an appropriate amount of this compound powder in acetonitrile to a final concentration of 10 mM. Rationale: Acetonitrile is a common solvent in reversed-phase chromatography and effectively solubilizes this compound.
-
Coupling Agent Solution (e.g., 50 mM EDC in water): Prepare a fresh solution of EDC in water. Rationale: EDC is water-soluble and its freshness is critical for high coupling efficiency as it can hydrolyze over time.
-
Catalyst Solution (e.g., 50 mM DMAP in acetonitrile): Dissolve DMAP in acetonitrile. Rationale: DMAP acts as a catalyst to enhance the reaction rate.
-
Organic Acid Standards and Samples: Prepare stock solutions of your organic acid standards in a suitable solvent (e.g., water, methanol, or a mixture). Samples should be pre-treated to remove interfering substances (e.g., protein precipitation, solid-phase extraction).
The Labeling Workflow: A Visual Guide
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The Principle of Daabd-AE Derivatization for LC-MS/MS Analysis: A Technical Guide
Abstract
The pursuit of heightened sensitivity and selectivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a perpetual endeavor in modern analytical science. For many endogenous and exogenous compounds, particularly those lacking easily ionizable functional groups or exhibiting poor chromatographic retention, direct analysis often falls short of the required limits of detection. Chemical derivatization presents a powerful strategy to overcome these limitations. This technical guide provides an in-depth exploration of the principles and applications of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) as a premier derivatizing agent. We will delve into the underlying chemical mechanisms, provide field-proven experimental protocols, and showcase its utility in enhancing the LC-MS/MS analysis of critical analytes, particularly carboxylic acids.
The Imperative for Derivatization in LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry has become an indispensable tool in diverse scientific disciplines, from clinical diagnostics to pharmaceutical development, owing to its inherent selectivity and sensitivity.[1] However, the Achilles' heel of electrospray ionization (ESI), the most common ionization technique in LC-MS, is its strong dependence on the analyte's ability to form gas-phase ions.[1] Compounds with low proton affinity or those that are neutral under typical mobile phase conditions often yield a poor ESI response, rendering their detection challenging.[1][2][3]
Carboxylic acids, a ubiquitous class of molecules central to numerous biological pathways (e.g., the TCA cycle, fatty acid metabolism), exemplify this challenge.[4][5] Their analysis is often hampered by poor ionization efficiency in the commonly used positive ion mode and suboptimal retention on reversed-phase columns.[6][7][8] Derivatization addresses these issues by chemically modifying the analyte to introduce a highly ionizable moiety, thereby significantly boosting the MS signal.[9][10][11] A well-designed derivatization strategy not only enhances sensitivity but can also improve chromatographic behavior and introduce a predictable fragmentation pattern for robust quantitation using Multiple Reaction Monitoring (MRM).[1][12]
Unveiling this compound: A Tailored Solution for Enhanced Detectability
This compound, or 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, has emerged as a highly effective derivatization reagent, particularly for carboxylic acids.[4][5][13] Its molecular architecture is intelligently designed to overcome the inherent analytical challenges associated with these compounds.
The core strengths of this compound lie in two key functional components:
-
A Reactive Primary Amine: The 2-aminoethylamino group serves as the reactive site, readily coupling with the carboxyl group of an analyte to form a stable amide bond.[14] This reaction is typically facilitated by a coupling agent, such as a carbodiimide.
-
A Highly Ionizable Tertiary Amine: The N,N-dimethylamino group provides a permanent positive charge under acidic ESI conditions.[15] This "charge-tagging" dramatically increases the ionization efficiency of the derivatized analyte in the positive ion mode.[15]
Upon collision-induced dissociation (CID) in the mass spectrometer, the this compound-derivatized molecule predictably fragments, yielding a characteristic product ion. For this compound, this signature fragment is observed at a mass-to-charge ratio (m/z) of 151, corresponding to the protonated (N,N-dimethylamino)ethylaminosulfonyl moiety.[1][15] This consistent and intense product ion is ideal for developing highly sensitive and specific MRM assays.[1][15]
The Derivatization Mechanism: A Step-by-Step View
The derivatization of a carboxylic acid with this compound is a classic example of amide bond formation, typically requiring a carbodiimide coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and often a catalyst such as 4-(dimethylamino)pyridine (DMAP).[15]
The reaction proceeds as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the analyte to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The primary amine of this compound then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.
-
Amide Bond Formation: This attack leads to the formation of a stable amide bond between the analyte and the this compound reagent, with the release of a soluble urea byproduct.
This entire workflow can be visualized through the following diagram:
Practical Applications and Proven Protocols
The utility of this compound derivatization has been demonstrated in numerous applications, particularly in the field of clinical chemistry and newborn screening.[7][15] It has proven invaluable for the sensitive quantification of dicarboxylic and tricarboxylic acids, which are often biomarkers for inborn errors of metabolism.[4][5][15]
For instance, the analysis of 2-methylcitric acid (MCA) and 3-hydroxyglutaric acid, biomarkers for propionic acidemia and glutaric acidemia type I, respectively, is significantly improved by this compound derivatization.[4][5][15] The enhanced sensitivity allows for their reliable detection in complex matrices like dried blood spots (DBS) and urine.[4][5][15]
A Field-Proven Protocol: Derivatization of Carboxylic Acids in Dried Blood Spots
The following protocol is adapted from a validated method for the analysis of 2-methylcitric acid (MCA) from dried blood spots and serves as a robust template for other carboxylic acids.[15]
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-(dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN)
-
Ultrapure Water
-
Formic Acid (FA)
-
Internal Standard (e.g., isotope-labeled analyte)
Reagent Preparation:
-
Internal Standard Solution: Prepare the appropriate concentration of the isotope-labeled internal standard in water.
-
EDC Solution: Prepare an 80 mM solution of EDC in water.
-
DMAP Solution: Prepare an 80 mM solution of DMAP in acetonitrile.
-
This compound Solution: Prepare a 1.2 mM solution of this compound in 95:5 acetonitrile:water (v/v).
Step-by-Step Derivatization Procedure:
-
Sample Collection: Punch two 3.2 mm disks from a dried blood spot card into a 96-well deep-well plate.
-
Reagent Addition: To each well, add the following in sequential order:
-
25 µL of the internal standard solution.
-
25 µL of 80 mM EDC solution.
-
25 µL of 80 mM DMAP solution.
-
50 µL of 1.2 mM this compound solution.
-
-
Reaction Incubation: Seal the plate and incubate at 60°C for 60 minutes with shaking (e.g., 600 rpm).
-
Reaction Quenching & Dilution: Add 100 µL of water containing 0.1% formic acid to each well to stop the reaction.
-
Mixing and Centrifugation: Shake the plate vigorously (e.g., 1000 rpm for 1 minute) and then centrifuge at 2800 rpm for 10 minutes to pellet any precipitates.
-
Sample Transfer: Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
The logical flow of this experimental protocol is depicted below:
Quantitative Advantages of this compound Derivatization
The primary benefit of this compound derivatization is a substantial improvement in the analytical sensitivity for target compounds. This is quantifiable through lower limits of detection (LOD) and limits of quantitation (LOQ).
| Analyte Class | Matrix | Improvement Factor | Reference |
| Dicarboxylic Acids | Urine | Significant increase in sensitivity | [4][5] |
| Tricarboxylic Acids | Dried Blood Spots | Enhanced MS sensitivity enabling detection | [6][7][15] |
| Fatty Acids | Plasma | LODs in the femtomole range | [16] |
Table 1: Performance Enhancements with this compound Derivatization
The MRM transition for this compound derivatized compounds is a key aspect of the enhanced quantitative performance. For example, for 2-methylcitric acid (MCA), the transition monitored is from the protonated molecule [M+H]+ to the characteristic product ion of this compound.[15]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | Reference |
| MCA-Daabd-AE | 499.4 | 151.1 | 22 | 35 | [15] |
| MCA-d3-Daabd-AE (IS) | 502.4 | 151.1 | 22 | 35 | [15] |
Table 2: Exemplary MRM Parameters for this compound Derivatized MCA
Conclusion: A Self-Validating System for Robust Analysis
The principle of this compound derivatization provides a robust and self-validating system for the LC-MS/MS analysis of challenging compounds, particularly carboxylic acids. The chemical logic is sound: the introduction of a permanently charged, easily ionizable group fundamentally alters the analyte's properties to be more amenable to ESI-MS analysis. The resulting derivatized molecule's predictable and highly specific fragmentation pattern to a common product ion (m/z 151) provides an inherent layer of analytical confidence and selectivity. By following a well-defined and validated protocol, researchers can achieve significant gains in sensitivity, enabling the reliable quantification of low-abundance analytes in complex biological matrices. This makes this compound an invaluable tool in the modern analytical scientist's arsenal, empowering discoveries in clinical research, diagnostics, and beyond.
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The Analytical Edge: A Technical Guide to Daabd-AE in Targeted Metabolomics
This guide provides an in-depth exploration of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE), a derivatization reagent of significant utility in the field of targeted metabolomics. We will delve into the fundamental chemistry of this compound, its application in enhancing the analytical detection of carboxylic acids, and provide a detailed, field-tested protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This document is intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and reliability of their targeted metabolomics assays.
Introduction: Overcoming the Challenge of Carboxylic Acid Analysis
In metabolomics, the accurate quantification of low-abundance metabolites is paramount. Carboxylic acids, a broad and vital class of metabolites, often present analytical challenges due to their polarity and poor ionization efficiency in electrospray ionization (ESI) mass spectrometry, particularly in the positive ion mode which is often preferred for its stability and sensitivity. Chemical derivatization offers a powerful solution by modifying the analyte to improve its chromatographic retention and, more importantly, to enhance its ionization efficiency.
This compound has emerged as a key reagent for this purpose. Its unique chemical structure incorporates a highly ionizable tertiary amine group, which, when attached to a carboxylic acid, significantly boosts the analyte's signal in positive mode ESI-MS/MS.[1] This guide will provide the technical insights and practical steps necessary to successfully implement this compound in your targeted metabolomics studies.
The Chemistry of this compound: Structure and Reactivity
2.1. Chemical Properties
This compound, with the empirical formula C₁₂H₂₀N₆O₃S and a molecular weight of 328.39 g/mol , is a benzofurazan-based derivatization agent. Its structure is key to its function.
Caption: Chemical structure of this compound.
For optimal performance and longevity, this compound powder should be stored at 2-8°C, while prepared solutions are best kept at -20°C.[1]
2.2. Derivatization Mechanism: A Carbodiimide-Mediated Amidation
This compound derivatizes carboxylic acids via a carbodiimide-mediated amidation reaction. This process is typically facilitated by N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of the target metabolite to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The primary amine group of this compound then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of a stable amide bond between the metabolite and this compound, releasing an N,N'-disubstituted urea byproduct.
Caption: this compound derivatization reaction workflow.
This reaction is highly efficient and proceeds under mild conditions, making it suitable for complex biological matrices.
Experimental Protocol: Derivatization of Carboxylic Acids in Dried Blood Spots (DBS)
This protocol is adapted from a validated method for the analysis of 2-methylcitric acid (MCA) in newborn screening and serves as a robust template for other carboxylic acids in similar matrices.[1]
3.1. Reagents and Materials
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-(dimethylaminopyridine) (DMAP)
-
Acetonitrile (ACN)
-
Water, LC-MS grade
-
Formic acid (FA)
-
Internal Standard (IS): A stable isotope-labeled analog of the target analyte (e.g., MCA-d3).
-
Dried blood spot punches (3.2 mm)
-
96-well microplate
-
Plate shaker with heating capabilities
-
Centrifuge
3.2. Step-by-Step Derivatization Procedure
-
Sample Preparation: Punch two 3.2 mm disks from a dried blood spot into each well of a 96-well plate.
-
Internal Standard Addition: Add 25 µL of the internal standard solution (e.g., 1.98 µM MCA-d3 in water) to each well.
-
Reagent Addition: Sequentially add the following reagents to each well:
-
25 µL of 80 mM EDC in water.
-
25 µL of 80 mM DMAP in acetonitrile.
-
50 µL of 1.2 mM this compound in acetonitrile:water (95:5 v/v).
-
-
Incubation: Seal the plate and incubate at 60°C for 60 minutes with shaking at 600 rpm.
-
Quenching and Extraction: After incubation, add 100 µL of water containing 0.1% formic acid to each well.
-
Mixing and Centrifugation: Shake the plate at 1000 rpm for 1 minute, followed by centrifugation at 2800 rpm for 10 minutes.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound Derivatives
4.1. Chromatographic Separation
A reversed-phase C18 column is typically suitable for the separation of the relatively hydrophobic this compound derivatives.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | A typical starting condition is 95% A, ramping to 95% B over several minutes. The gradient should be optimized to ensure separation from matrix components and any isomers. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40°C |
4.2. Mass Spectrometry Detection
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.
4.2.1. Fragmentation of this compound Derivatives
A key advantage of this compound is its predictable fragmentation pattern. Upon collision-induced dissociation (CID), this compound derivatives consistently yield a characteristic product ion at m/z 151.[2] This fragment corresponds to the [dimethylamino)ethylaminosulfonyl] moiety and serves as a highly specific reporter ion for all this compound derivatized compounds.
Caption: General fragmentation of this compound derivatives.
4.2.2. MRM Transition Optimization
For each target analyte, at least two MRM transitions should be monitored: a quantifier and a qualifier.
-
Quantifier: The transition from the protonated molecule [M+H]⁺ to the characteristic fragment at m/z 151.1.
-
Qualifier: The transition from the protonated molecule [M+H]⁺ to another, metabolite-specific fragment ion.
Example MRM Transitions for MCA-Daabd-AE:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| MCA-Daabd-AE | 499.4 | 151.1 | Quantifier |
| MCA-d3-Daabd-AE | 502.4 | 151.1 | Quantifier (IS) |
Instrument settings such as cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity. For MCA-Daabd-AE, a cone voltage of 35 V and a collision energy of 22 eV have been reported to be effective.[1]
Method Validation: Ensuring Trustworthiness and Reliability
A targeted metabolomics assay using this compound derivatization should be rigorously validated to ensure data quality and reliability. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | R² > 0.99 |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (%CV) < 15% |
| Accuracy | The closeness of the mean test results obtained by the assay to the true concentration of the analyte. | Recovery of 85-115% |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible recovery |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration |
In a validated study for MCA, the imprecision was less than 10.8% CV, and analyte recoveries were between 90.2% and 109.4%, demonstrating the robustness of the this compound derivatization workflow.[3]
Broader Applications and Concluding Remarks
While the detailed protocol focuses on newborn screening, the principles and workflow are readily adaptable to a wide range of targeted metabolomics applications where sensitive quantification of carboxylic acids is required. This includes, but is not limited to:
-
Fatty Acid Analysis: Quantification of short, medium, and long-chain fatty acids in plasma and other biological fluids.
-
Organic Acidurias: Diagnosis and monitoring of various inborn errors of metabolism.
-
Drug Development: Assessing the impact of drug candidates on metabolic pathways involving carboxylic acids.
-
Biomarker Discovery: Quantifying potential carboxylic acid biomarkers in various disease states.
This compound offers a reliable and sensitive solution for the targeted analysis of carboxylic acids by LC-MS/MS. Its ability to significantly enhance ionization efficiency, coupled with a predictable fragmentation pattern, simplifies method development and improves data quality. By following the detailed protocol and validation guidelines presented in this guide, researchers can confidently implement this compound in their metabolomics workflows to achieve accurate and reproducible results.
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Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization–tandem mass spectrometry (LC/ESI-MS/MS). ResearchGate. [Link]
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Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. National Institutes of Health. [Link]
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Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PubMed. [Link]
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Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection. PubMed. [Link]
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Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. PubMed. [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health. [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed. [Link]
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Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. [Link]
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A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. National Institutes of Health. [Link]
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health. [Link]
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Technical Guide: Physicochemical Properties and Analytical Applications of DAABD-AE
Introduction
In the landscape of modern analytical chemistry, particularly within the realms of clinical diagnostics and drug development, the demand for highly sensitive and specific quantification of endogenous and exogenous compounds is paramount. Low abundance and poor ionization efficiency of many small molecule analytes in mass spectrometry present significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, commonly known as DAABD-AE. This reagent has emerged as a critical tool for the enhanced detection of carboxylic acids in complex biological matrices.
This guide is intended for researchers, scientists, and professionals in drug development and clinical diagnostics who seek a deeper understanding of this compound's properties and its application in sensitive analytical methodologies. We will delve into its fundamental physicochemical properties, the mechanism of its derivatization reaction, and a detailed protocol for its application in a clinical context.
Physicochemical Characteristics of this compound
This compound is a synthetic, orange powdered compound designed specifically as a derivatization reagent.[1][2] Its molecular structure incorporates a highly ionizable tertiary amine group, which is key to its function in enhancing mass spectrometric detection.[3]
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | |
| Synonym(s) | 4-[2-(N,N-Dimethylamino)ethylsulfamoyl]-7-(2-aminoethylamino)benzofurazan, 7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
| CAS Number | 913253-56-2 | |
| Molecular Formula | C₁₂H₂₀N₆O₃S | |
| Molecular Weight | 328.39 g/mol | |
| Appearance | Orange powder | [1] |
| Purity | >95% (HPLC) | |
| Solubility | Soluble in methanol (100 mg/mL), DMSO, and acetone. Sparingly soluble in chloroform (>0.2 mg/mL). | [1] |
| Storage | Store at -20°C under desiccating conditions. The product is stable for at least 2 years when stored appropriately. | [1] |
| Melting Point | Not specified in publicly available literature. | |
| pKa | Not specified in publicly available literature. |
Mechanism of Action: Derivatization of Carboxylic Acids
This compound is employed to derivatize carboxylic acids, converting them into highly ionizable and hydrophobic derivatives that are more amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The derivatization is an amidation reaction that forms a stable amide bond between the carboxylic acid and the primary amine of this compound. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP).[3][6]
The core principle behind this enhancement is the introduction of a "charge tag" in the form of this compound's tertiary amine group. This group is readily protonated, leading to a significant increase in ionization efficiency in positive mode electrospray ionization (ESI), thereby enhancing the sensitivity of detection by several orders of magnitude.[3][7]
Figure 1: General mechanism of EDC/DMAP-catalyzed amidation of a carboxylic acid with this compound.
Experimental Protocol: this compound Derivatization for Newborn Screening
The following protocol is a representative workflow for the derivatization of 2-methylcitric acid (MCA) from dried blood spots (DBS) for newborn screening of metabolic disorders.[3][5]
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN)
-
Water, ultrapure
-
Formic acid (FA)
-
Internal standard (e.g., deuterated MCA)
-
Dried blood spot punches
-
96-well microplates
-
Plate shaker with heating capabilities
-
Centrifuge
Workflow Diagram
Figure 2: Workflow for the derivatization of carboxylic acids from dried blood spots using this compound.
Step-by-Step Methodology
-
Sample Preparation: Punch a 3.2 mm disc from a dried blood spot card directly into a well of a 96-well plate. Repeat for all samples, calibrators, and quality controls.[3]
-
Addition of Internal Standard: To each well, add a solution of the appropriate internal standard (e.g., deuterated 2-methylcitric acid in water).[3]
-
Reagent Addition: Sequentially add solutions of EDC in water, DMAP in acetonitrile, and this compound in an acetonitrile/water mixture to each well.[3]
-
Derivatization Reaction: Seal the plate and incubate at 60-65°C for 45-60 minutes with constant shaking.[3][5] This step facilitates the derivatization of the target carboxylic acids.
-
Quenching: After incubation, quench the reaction by adding an aqueous solution of formic acid to each well.[3]
-
Sample Clarification: Centrifuge the plate to pellet any solid debris.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.[3]
-
LC-MS/MS Analysis: Inject the derivatized sample into an LC-MS/MS system for quantification. The derivatized analytes are typically separated using reversed-phase chromatography and detected in positive ion mode.[3][5]
Conclusion
This compound is a highly effective derivatization reagent that significantly enhances the sensitivity of LC-MS/MS analysis for carboxylic acids. Its well-defined chemical properties and straightforward application make it an invaluable tool for researchers in clinical diagnostics, particularly for high-throughput applications like newborn screening. The ability to directly derivatize analytes from complex matrices such as dried blood spots streamlines workflows and improves analytical performance. This technical guide provides the foundational knowledge for the successful implementation of this compound in the laboratory, enabling more sensitive and reliable quantification of critical biomarkers.
References
- A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. This method is amenable to the synthesis of a range of functionalized amide derivatives with electron deficient and unreactive amines. (Source: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH)
- 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound) is new derivatization reagent for rapid and specific liquid chromatography tandem mass spectrometric quantification of pristanic acid, phytanic acid, and very long chain fatty acids (i.e. hexacosanoic, tetracosanoic, and docosanoic acids) in plasma.
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Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1–10. [Link]
- A simple and practical derivatization procedure for increasing the detection responses of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has been developed.
- 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, ≥95.0% (HPLC), MilliporeSigma™ Supelco™. (Source: 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole, ≥95.0% (HPLC), MilliporeSigma™ Supelco™ | Fisher Scientific)
- This compound, Derivatization reagent (CAS 913253-56-2).
- 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole. (Source: 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole)
- This compound, Derivatization reagent.
- Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach.
- Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed.
-
Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Qahtani, K. (2014). Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry. JIMD reports, 16, 65–71. [Link]
- Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed. (Source: Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed)
- Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - ResearchGate.
- 4-(N,N-Dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is a versatile compound with significant applications in the fields of biochemistry and medicinal chemistry. This compound, often recognized for its sulfonamide functional group, exhibits unique properties that make it valuable in the development of fluorescent probes and biological assays. (Source: 4-(N,N-Dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole - Chem-Impex)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 4- 2-(N,N-Dimethylamino)ethylaminosulfonyl -7-(2-aminoethylamino)-2,1,3-benzoxadiazole for HPLC derivatization, LiChropur , = 95.0 HPLC 913253-56-2 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Step-by-step Daabd-AE derivatization protocol for dried blood spots.
Sensitive Quantification of Amino Acids in Dried Blood Spots Using a Step-by-Step Daabd-AE Derivatization Protocol
Abstract
Dried blood spot (DBS) analysis is a cornerstone of newborn screening and various clinical research applications, offering a minimally invasive method for sample collection. However, the accurate quantification of low-abundance amino acids from the complex matrix of a DBS card presents significant analytical challenges, including poor chromatographic retention and low ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations. This application note provides a detailed, step-by-step protocol for the derivatization of amino acids in dried blood spots using 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound). We delve into the chemical principles behind each step, offering field-proven insights to ensure robust and reproducible results for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, grounded in established bioanalytical method validation principles.
Introduction: The Rationale for Derivatization in DBS Amino Acid Analysis
Newborn screening programs rely on the rapid and accurate measurement of amino acid concentrations from DBS to detect inborn errors of metabolism (IEMs).[1][2] Conditions like phenylketonuria (PKU) and maple syrup urine disease (MSUD) are characterized by abnormal levels of specific amino acids.[3] Direct analysis of these small, polar molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard in metabolic screening, is often hampered by several factors:
-
Poor Retention: Amino acids exhibit limited retention on standard reversed-phase liquid chromatography (RPLC) columns, leading to co-elution with salts and other polar interferences.
-
Low Ionization Efficiency: Many amino acids do not ionize efficiently in electrospray ionization (ESI) sources, resulting in poor sensitivity.[1]
-
Matrix Effects: The complex biological matrix of a blood spot can suppress or enhance the analyte signal, compromising accuracy and precision.
Chemical derivatization addresses these challenges by covalently attaching a chemical tag to the amino acid molecule.[4][5] An ideal derivatizing agent, such as this compound, improves the analytical characteristics of the target analytes. This compound is particularly advantageous because it contains a highly ionizable tertiary amine, which significantly enhances MS sensitivity in positive ion mode.[1] Furthermore, the benzoxadiazole core of the molecule imparts fluorescent properties, although its primary utility in this context is for mass spectrometry. The derivatization reaction converts the polar amino acid into a more hydrophobic and readily ionizable molecule, improving both chromatographic performance and detection sensitivity.
The Chemistry of this compound Derivatization
The derivatization of amino acids with this compound is an amidation reaction that targets the carboxylic acid functional group of the amino acid. This reaction is facilitated by coupling agents, which are essential for activating the carboxylic acid.
The Role of EDC and DMAP
The protocol utilizes N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) as the coupling and acyl-transfer agents, respectively. The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of the amino acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is unstable and susceptible to nucleophilic attack.
-
Acyl-Transfer Catalysis: DMAP, a highly efficient nucleophilic catalyst, attacks the O-acylisourea intermediate. This forms a more reactive N-acylpyridinium species.[6][8] This step is critical for accelerating the reaction, especially for less reactive amines.
-
Nucleophilic Attack and Amide Bond Formation: The primary amine of the this compound reagent then performs a nucleophilic attack on the activated acyl group, leading to the formation of a stable amide bond and releasing DMAP.
This EDC/DMAP coupling strategy is a well-established and efficient method for forming amide bonds under mild conditions.[6][9]
Caption: Mechanism of this compound Derivatization.
Detailed Step-by-Step Derivatization Protocol
This protocol is adapted from the validated method described by Meany et al. (2021) for the analysis of organic acids in DBS and is applicable to amino acids.[1]
Required Materials and Reagents
-
Dried Blood Spot (DBS) Cards: Calibrators, Quality Controls (QCs), and unknown patient samples.
-
Reagents:
-
This compound (4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Internal Standard (IS) solution: A mixture of stable isotope-labeled amino acids corresponding to the analytes of interest.
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, Ultrapure Type 1
-
Formic Acid (FA), LC-MS grade
-
-
Equipment:
-
DBS puncher (e.g., 3.2 mm) and cutting mat
-
96-well deep-well plate
-
Adhesive plate seals
-
Plate shaker with heating capability (e.g., Incu-Mixer MP)
-
Centrifuge with a plate rotor
-
LC-MS/MS system (e.g., Waters Xevo TQ MS or equivalent)
-
Preparation of Reagent Solutions
-
Internal Standard (IS) Working Solution: Prepare a solution of the desired stable isotope-labeled amino acids in ultrapure water at an appropriate concentration. The concentration should be chosen to yield a robust signal without causing detector saturation.
-
EDC Solution: Prepare an 80 mM solution of EDC in ultrapure water. Note: EDC is moisture-sensitive; prepare this solution fresh before each batch of derivatizations.
-
DMAP Solution: Prepare an 80 mM solution of DMAP in acetonitrile.
-
This compound Solution: Prepare a 1.2 mM solution of this compound in a 95:5 (v/v) mixture of acetonitrile and water.
Derivatization Procedure
-
Sample Plating: Using a 3.2 mm puncher, punch two discs from each DBS calibrator, QC, and patient card into the wells of a 96-well deep-well plate.[1] Rationale: Punching duplicate discs increases the amount of analyte extracted, improving sensitivity. A 3.2 mm punch from a standard DBS card contains approximately 3.1 µL of blood.
-
Reagent Addition: Add the following reagents to each well in sequential order:
-
25 µL of the Internal Standard (IS) working solution.
-
25 µL of 80 mM EDC solution.
-
25 µL of 80 mM DMAP solution.
-
50 µL of 1.2 mM this compound solution.[1] Rationale: The sequential addition ensures that the activating agents are present before the derivatizing reagent is introduced, optimizing the reaction conditions.
-
-
Incubation: Seal the plate securely with an adhesive seal. Place the plate on a heated shaker and incubate at 60 °C for 60 minutes with shaking at 600 rpm.[1] Rationale: Heating and agitation increase the reaction kinetics, ensuring complete derivatization within a reasonable timeframe. The 60-minute incubation has been optimized for this reaction.
-
Reaction Quenching and Extraction: After incubation, add 100 µL of ultrapure water containing 0.1% formic acid to each well.[1] Rationale: The addition of acidified water stops the derivatization reaction and prepares the sample for LC-MS analysis. Formic acid is a common mobile phase additive that promotes protonation of the analytes for positive mode ESI.
-
Final Preparation: Shake the plate at 1000 rpm for 1 minute, then centrifuge at 2800 rpm for 10 minutes.[1] Rationale: Shaking ensures thorough mixing, while centrifugation pellets the paper discs and any precipitated proteins, clarifying the supernatant for injection.
-
Analysis: The plate is now ready for analysis. Carefully transfer the supernatant to a new 96-well plate or use direct injection from the deep-well plate, depending on the autosampler configuration.
LC-MS/MS Analysis
The derivatized amino acids are analyzed using a reverse-phase LC-MS/MS system operating in positive electrospray ionization (ESI+) mode.
Caption: General Analytical Workflow.
Typical LC-MS/MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for the specific instrument and analytes of interest.
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) | Provides good retention and separation of the relatively hydrophobic this compound derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous mobile phase for RPLC. Formic acid aids in protonation. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic mobile phase for eluting the analytes. |
| Gradient | A suitable gradient from low to high %B (e.g., 5% to 95% B over 5-10 minutes) | To effectively separate amino acids with different polarities and elute them from the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC columns of this dimension. |
| Injection Volume | 5 - 10 µL | A balance between sensitivity and avoiding column overload. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | The this compound tag contains a tertiary amine that is readily protonated, making ESI+ the ideal mode for high sensitivity.[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[1] |
MRM Transition Development
For each this compound derivatized amino acid, the precursor ion will be the protonated molecule [M+H]⁺. The product ion for quantification is often a characteristic fragment of the this compound tag. For instance, in the analysis of 2-methylcitric acid derivatized with this compound, a common and stable product ion at m/z 151.1 is observed.[1] This likely corresponds to a stable fragment from the derivatizing agent itself. Developing a robust MRM method involves:
-
Infusion: Infuse a solution of a single derivatized amino acid standard into the mass spectrometer.
-
Precursor Ion Identification: Obtain a full scan (MS1) spectrum to identify the m/z of the [M+H]⁺ ion.
-
Product Ion Scan: Select the precursor ion and perform a product ion scan (MS2) to identify the most intense and stable fragment ions.
-
Optimization: Optimize collision energy and other MS parameters for each precursor-product transition to maximize signal intensity.
Method Validation and Trustworthiness
To ensure the reliability of results, the analytical method must be validated according to established guidelines from regulatory bodies like the FDA or EMA.[2][10] This establishes the method's performance characteristics and ensures it is fit for purpose.
Key Validation Parameters
The following parameters should be assessed during method validation:
| Validation Parameter | Acceptance Criteria (Typical) | Importance |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples. | Ensures that the signal being measured is solely from the analyte of interest. |
| Linearity | A calibration curve with at least 6 non-zero points. A correlation coefficient (r²) ≥ 0.99 is typically desired. | Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. |
| Accuracy & Precision | For QCs at low, medium, and high concentrations, the mean concentration should be within ±15% of nominal, and the CV ≤15%. | Accuracy measures how close the measured value is to the true value. Precision measures the reproducibility of the measurements. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20% CV). | Defines the lower boundary of the reportable range of the assay. |
| Matrix Effect | The CV of the response from samples prepared in at least 6 different lots of blank matrix should be ≤15%. | Assesses the impact of the biological matrix on the ionization of the analyte, ensuring consistency across different patient samples.[10] |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. | Measures the efficiency of the extraction process. Consistency is more important than the absolute value. |
| Stability | Analyte concentrations in stored QC samples should be within ±15% of baseline values under various storage conditions. | Determines the conditions under which samples can be stored without degradation of the analytes. |
Conclusion
The this compound derivatization protocol presented here offers a robust and sensitive method for the quantification of amino acids in dried blood spots. By converting amino acids into derivatives with superior chromatographic and mass spectrometric properties, this method overcomes many of the challenges associated with DBS analysis. The detailed explanation of the underlying chemical principles and the emphasis on rigorous method validation provide researchers with a solid foundation for implementing this technique in their own laboratories. This approach is highly amenable to the high-throughput demands of newborn screening and clinical research, ultimately contributing to improved diagnostic accuracy and patient care.
References
-
D'Souza, L. C., & Puranik, V. G. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3475-3478. Available at: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. Available at: [Link]
-
Lala, A. K., & Kaul, P. (2018). Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). OrgoSolver. Available at: [Link]
-
Meany, D. L., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1-10. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Paiva, A., et al. (2017). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 28(7), 1395-1404. Available at: [Link]
-
Toyo'oka, T., et al. (1993). 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole: novel fluorescent chiral derivatization reagents for the resolution of alcohol enantiomers by high-performance liquid chromatography. Analyst, 118(3), 257-262. Available at: [Link]
-
Han, D., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(15), 5194-5203. Available at: [Link]
-
Shimbo, K., et al. (2009). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(24), 2535-2542. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + DMAP). Retrieved from [Link]
-
Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]
- Chace, D. H., et al. (2003). Analysis of amino acids and acylcarnitines in body fluids by liquid chromatography-mass spectrometry (lc-ms). Google Patents. EP3067692B1.
Sources
- 1. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3067692B1 - Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry (lc-ms) - Google Patents [patents.google.com]
- 4. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (EDC + DMAP) [commonorganicchemistry.com]
- 10. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of Krebs Cycle Intermediates using Daabd-AE Derivatization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Krebs Cycle with Enhanced Chemical Visibility
The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is a cornerstone of cellular metabolism, serving as the central hub for energy production and a source of precursors for biosynthesis.[1] Accurate quantification of its intermediates is therefore critical for understanding cellular health, disease pathogenesis, and the mechanism of action of novel therapeutics. However, the inherent physicochemical properties of these small, polar carboxylic acids—such as high polarity, low volatility, and poor ionization efficiency in mass spectrometry—present significant analytical challenges.[2]
Chemical derivatization offers a powerful solution to overcome these obstacles. This guide provides a comprehensive overview and a detailed protocol for the application of 4-(2-(dimethylamino)ethylamino)-7-nitro-2,1,3-benzoxadiazole (Daabd-AE) for the sensitive and robust quantification of Krebs cycle intermediates by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The derivatization with this compound significantly enhances the chromatographic retention and mass spectrometric detection of these crucial metabolites.[3][4]
The Rationale Behind this compound Derivatization: A Mechanistic Perspective
The power of this compound lies in its ability to transform the analytical behavior of carboxylic acids. The derivatization reaction is an amidation that proceeds via the activation of the carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of the this compound reagent. This process is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).
The reaction mechanism can be broken down into the following key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the TCA intermediate to form a highly reactive O-acylisourea intermediate. This step is crucial as it converts the poor leaving group (-OH) of the carboxylic acid into a good leaving group.
-
Nucleophilic Attack by this compound: The primary amine of the this compound molecule then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.
-
Formation of a Stable Amide Bond: A stable amide bond is formed between the TCA intermediate and the this compound molecule, releasing an isourea byproduct.
This derivatization imparts several key analytical advantages:
-
Enhanced Ionization Efficiency: The this compound tag contains a tertiary amine group that is readily protonated, leading to a significant increase in ionization efficiency in positive electrospray ionization (ESI+) mode.
-
Improved Chromatographic Retention: The addition of the relatively non-polar this compound moiety increases the hydrophobicity of the polar TCA intermediates, leading to better retention on reversed-phase liquid chromatography columns.
-
Increased Specificity and Sensitivity in MS/MS: The this compound derivatives provide characteristic fragmentation patterns in tandem mass spectrometry, allowing for the development of highly specific and sensitive Multiple Reaction Monitoring (MRM) assays.
For polycarboxylic acids like citric acid (a tricarboxylic acid), the reaction proceeds at each of the carboxyl groups, resulting in a tri-derivatized molecule. This comprehensive derivatization is key to achieving a uniform and predictable analytical response for these more complex intermediates.
Protocol: From Sample to Analysis
This protocol provides a step-by-step guide for the extraction of Krebs cycle intermediates from cultured cells, followed by this compound derivatization and preparation for LC-MS/MS analysis.
Part 1: Metabolite Extraction from Adherent Cell Culture
This extraction protocol is designed to rapidly quench metabolic activity and efficiently extract polar metabolites.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Liquid nitrogen or dry ice
-
Cell scrapers
Procedure:
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Quenching: Aspirate the culture medium and immediately place the plate on dry ice to quench cellular metabolism.
-
Washing: Wash the cells twice with 1 mL of ice-cold PBS to remove any residual medium.
-
Extraction: Add 1 mL of pre-chilled 80% methanol (-80°C) to each well.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Protein Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until derivatization.
Part 2: this compound Derivatization
This protocol is adapted from established methods for the derivatization of carboxylic acids.
Materials:
-
This compound (4-(2-(dimethylamino)ethylamino)-7-nitro-2,1,3-benzoxadiazole)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
DMAP (4-(dimethylamino)pyridine)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standards (e.g., stable isotope-labeled versions of TCA intermediates)
Reagent Preparation:
-
EDC Solution: 80 mM in water. Prepare fresh.
-
DMAP Solution: 80 mM in acetonitrile.
-
This compound Solution: 1.2 mM in 95:5 acetonitrile:water (v/v).
-
Internal Standard Spiking Solution: Prepare a mixture of stable isotope-labeled Krebs cycle intermediates at a known concentration in water.
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in 25 µL of the internal standard spiking solution.
-
Reagent Addition: To each sample, add the following reagents sequentially:
-
25 µL of 80 mM EDC solution
-
25 µL of 80 mM DMAP solution
-
50 µL of 1.2 mM this compound solution
-
-
Incubation: Seal the tubes or plate and incubate at 65°C for 60 minutes with shaking.[3][4]
-
Quenching: After incubation, quench the reaction by adding 100 µL of water containing 0.1% formic acid.
-
Centrifugation: Centrifuge the samples at 2,800 x g for 10 minutes to pellet any precipitate.
-
Sample Transfer: Transfer the supernatant to LC-MS vials for analysis.
Part 3: LC-MS/MS Analysis
The following are recommended starting parameters for the analysis of this compound derivatized Krebs cycle intermediates. Method optimization is recommended for specific instrumentation and applications.
| Parameter | Recommendation |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 1-5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Suggested LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 12.0 | 5 |
MS/MS Parameters (MRM Transitions):
The following MRM transitions have been reported for this compound derivatized TCA cycle intermediates.[3][4] These should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Citric Acid (tri-derivatized) | 1178.5 | 311.2 |
| α-Ketoglutaric Acid (di-derivatized) | 785.3 | 311.2 |
| Succinic Acid (di-derivatized) | 757.3 | 311.2 |
| Fumaric Acid (di-derivatized) | 755.3 | 311.2 |
| Malic Acid (di-derivatized) | 773.3 | 311.2 |
Data Analysis and Quality Control
-
Quantification: Create calibration curves for each analyte using a series of known concentrations of derivatized standards. Quantify the endogenous metabolites in the samples by comparing their peak areas to the calibration curve, normalized to the corresponding internal standard.
-
System Suitability: Inject a standard mixture at the beginning of the run and periodically throughout the sequence to monitor system performance (retention time stability, peak shape, and intensity).
-
Quality Control Samples: Include pooled biological samples (QCs) throughout the analytical run to assess the reproducibility of the entire workflow, from extraction to analysis.
Troubleshooting and Method Optimization
-
Low Derivatization Efficiency:
-
Ensure that the EDC and this compound solutions are freshly prepared.
-
Optimize the incubation temperature and time. A range of 60-70°C for 30-90 minutes is a good starting point.
-
Ensure the metabolite extract is completely dry before adding derivatization reagents, as water can hydrolyze the EDC.
-
-
Poor Peak Shape:
-
Ensure the final sample is fully dissolved and centrifuged before injection.
-
Adjust the initial percentage of organic mobile phase in the LC gradient to improve peak shape for early eluting compounds.
-
-
Incomplete Derivatization of Polycarboxylic Acids:
-
For molecules with multiple carboxyl groups, steric hindrance can sometimes be a factor.[3] Increasing the molar excess of the derivatization reagents (this compound, EDC, and DMAP) can help drive the reaction to completion.
-
Consider increasing the reaction time or temperature, but monitor for potential degradation of labile metabolites.
-
Conclusion
The use of this compound as a derivatizing agent provides a robust and sensitive method for the quantification of Krebs cycle intermediates by LC-MS/MS. By converting these challenging analytes into species with favorable chromatographic and mass spectrometric properties, this approach enables researchers to gain deeper insights into the central carbon metabolism of their biological systems. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this powerful analytical strategy.
References
-
Alhammadi, L., Abdulla, M. A., Ahli, N., Al Dhahouri, N., Al Aidaros, A., Al-Jasmi, F., & Al-Dirbashi, O. Y. (2019). Analysis of tricarboxylic acid cycle intermediates in dried blood spots by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Biochemical and Clinical Genetics, 2(2), 93-98. [Link]
-
Alhammadi, L., et al. (2019). Analysis of tricarboxylic acid cycle intermediates in dried blood spots by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Turner, J. A., Rakic, B., Vallance, H., Sinclair, G., & van Karnebeek, C. D. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1-10. [Link]
-
Rathod, R., Gajera, B., Nazir, K., Wallenius, J., & Velagapudi, V. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue. Metabolites, 10(3), 103. [Link]
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Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
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Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Reactions of Carboxylic Acids. Retrieved from [Link]
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Rathod, R., et al. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Turner, J. A., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PubMed. [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
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Rabinowitz, J. D., & Enerbäck, S. (2020). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Cell metabolism, 32(6), 894–907. [Link]
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Wenk, M. R. (2005). The emerging field of lipidomics. Nature reviews. Drug discovery, 4(7), 594–610. [Link]
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Begou, O., Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2018). Quality Control and Validation Issues in LC-MS Metabolomics. Methods in molecular biology (Clifton, N.J.), 1738, 15–26. [Link]
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Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., Brown, M., Knowles, J. D., Halsall, A., Haselden, J. N., Nicholls, A. W., Wilson, I. D., Kell, D. B., & Goodacre, R. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature protocols, 6(7), 1060–1083. [Link]
-
Han, J., & Jiang, X. (2015). A review of derivatization methods for the determination of aldehydes and ketones in air. Journal of Environmental Sciences, 38, 1-13. [Link]
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Han, J., & Jiang, X. (2015). A review of derivatization methods for the determination of aldehydes and ketones in air. ResearchGate. [Link]
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Higashi, T., & Ogawa, S. (2017). Chemical derivatization for enhancing sensitivity during LC and LC/MS analysis of steroids. The Journal of steroid biochemistry and molecular biology, 165(Pt A), 110–123. [Link]
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Han, J., & Jiang, X. (2015). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 65, 16-28. [Link]
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Santa, T. (2011). Derivatization reagents in liquid chromatography/mass spectrometry. Biomedical chromatography : BMC, 25(1-2), 1–19. [Link]
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Higashi, T. (2013). Derivatization of steroids for LC-MS. The Journal of steroid biochemistry and molecular biology, 137, 1-14. [Link]
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Santa, T. (2011). Derivatization reagents in liquid chromatography/mass spectrometry. ResearchGate. [Link]
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Higashi, T., & Ogawa, S. (2017). Chemical derivatization for enhancing sensitivity during LC and LC/MS analysis of steroids. ResearchGate. [Link]
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Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
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MDPI. (2021). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Carboxylic Acids using Daabd-AE
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Analyte Detection through Derivatization with Daabd-AE
In the realm of bioanalysis, the sensitive and accurate quantification of endogenous small molecules is paramount. Carboxylic acids, a broad class of compounds including fatty acids, bile acids, and metabolic intermediates, play crucial roles in health and disease. However, their inherent physicochemical properties often present analytical challenges, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Many carboxylic acids exhibit poor ionization efficiency in the commonly used positive electrospray ionization (ESI) mode and may suffer from low retention on reversed-phase columns.[1][2]
To overcome these limitations, chemical derivatization is a powerful strategy employed to enhance the analytical performance of target compounds.[1] Derivatization can improve ionization efficiency, increase hydrophobicity for better chromatographic retention, and introduce a readily fragmentable moiety for highly specific detection by multiple reaction monitoring (MRM).
This application note provides a comprehensive guide to sample preparation techniques utilizing 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound) for the derivatization of carboxylic acids. This compound is a versatile reagent that reacts with the carboxyl group of target analytes to form a stable amide bond. The resulting derivative incorporates a tertiary amine group, which is readily protonated, leading to a significant enhancement in signal intensity in positive ion ESI-MS.[3][4] Furthermore, the benzoxadiazole structure of this compound imparts fluorescent properties to the derivative, allowing for potential fluorescence detection.
Herein, we present detailed protocols for the derivatization of carboxylic acids in complex biological matrices, including plasma and dried blood spots (DBS). We will also delve into the rationale behind each experimental step, providing insights from a Senior Application Scientist's perspective to ensure robust and reliable results.
Chemical Reaction and Workflow
The derivatization of a carboxylic acid with this compound is an amidation reaction that requires the activation of the carboxyl group. This is typically achieved using a combination of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an acylation catalyst, like 4-(dimethylamino)pyridine (DMAP).[5][6]
The general reaction scheme is as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Amide Bond Formation: The primary amine of this compound then nucleophilically attacks the activated carbonyl carbon, forming a stable amide bond and releasing an N,N'-disubstituted urea byproduct. DMAP acts as a catalyst in this step, facilitating the acyl transfer.[5][6]
Below is a generalized workflow for sample preparation and derivatization with this compound.
Caption: Generalized workflow for this compound derivatization.
Protocol 1: Derivatization of Fatty Acids in Human Plasma
This protocol is designed for the quantitative analysis of fatty acids in human plasma samples. It involves a liquid-liquid extraction step to isolate the lipids, followed by derivatization.
Materials and Reagents:
-
Human plasma
-
Internal Standard (IS) solution (e.g., a deuterated fatty acid)
-
Isopropanol
-
Chloroform
-
Methanol
-
This compound solution (1.2 mM in acetonitrile:water 95:5, v/v)
-
EDC solution (80 mM in water)
-
DMAP solution (80 mM in acetonitrile)
-
Formic acid
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
Heating block or incubator
Step-by-Step Procedure:
-
Sample Preparation and Extraction:
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Add 550 µL of isopropanol, vortex thoroughly, and let it stand for 15 minutes at room temperature to allow for protein precipitation.
-
Add 350 µL of chloroform, vortex again, and incubate for 1 hour at room temperature.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 50 µL of methanol.
-
Add 50 µL of the this compound solution.
-
Add 50 µL of the EDC solution.
-
Add 50 µL of the DMAP solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes with gentle shaking.
-
-
Sample Finalization and Analysis:
-
After incubation, cool the sample to room temperature.
-
Add 100 µL of water containing 0.1% formic acid to quench the reaction.
-
Centrifuge the sample to pellet any remaining precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Rationale for Key Steps:
-
Isopropanol and Chloroform Extraction: This combination of solvents effectively disrupts protein-lipid interactions and extracts a broad range of fatty acids from the plasma matrix.
-
EDC and DMAP: EDC is the coupling agent that activates the carboxylic acid group of the fatty acids, making it susceptible to nucleophilic attack by the amine group of this compound. DMAP acts as a catalyst to accelerate the reaction, ensuring efficient derivatization.[5][6]
-
Incubation at 60°C: The elevated temperature increases the reaction kinetics, leading to a more complete derivatization within a reasonable timeframe.
-
Quenching with Acidified Water: The addition of formic acid neutralizes the basic DMAP and quenches the reaction by hydrolyzing any remaining EDC.
Protocol 2: Derivatization of Carboxylic Acids in Dried Blood Spots (DBS)
This protocol is adapted for the analysis of carboxylic acids, such as 2-methylcitric acid, from dried blood spots, a common sample type in newborn screening.[3][4] This method combines extraction and derivatization into a single step for improved workflow efficiency.
Materials and Reagents:
-
Dried blood spot cards
-
DBS puncher (e.g., 3.2 mm)
-
96-well deep well plate
-
Internal Standard (IS) solution (e.g., deuterated 2-methylcitric acid)
-
This compound solution (1.2 mM in acetonitrile:water 95:5, v/v)
-
EDC solution (80 mM in water)
-
DMAP solution (80 mM in acetonitrile)
-
Water with 0.1% formic acid
-
Plate shaker with heating capability
-
Plate centrifuge
Step-by-Step Procedure:
-
Sample Preparation:
-
Punch two 3.2 mm disks from the DBS card into a well of a 96-well deep well plate.
-
-
Combined Extraction and Derivatization:
-
To each well, add the following reagents in sequential order:
-
25 µL of the internal standard solution.
-
25 µL of the EDC solution.
-
25 µL of the DMAP solution.
-
50 µL of the this compound solution.
-
-
Seal the plate and incubate at 60°C for 60 minutes with shaking at 600 rpm.
-
-
Sample Finalization and Analysis:
-
After incubation, add 100 µL of water containing 0.1% formic acid to each well to quench the reaction.
-
Shake the plate at 1000 rpm for 1 minute.
-
Centrifuge the plate at 2800 rpm for 10 minutes to pellet the paper disks and any precipitates.
-
Transfer 150 µL of the supernatant to an autosampler plate for LC-MS/MS analysis.
-
Rationale for Key Steps:
-
Single-Step Extraction and Derivatization: This streamlined approach is ideal for high-throughput applications like newborn screening. The derivatization reagents also act as extraction solvents, simplifying the workflow.[3]
-
Shaking during Incubation: Continuous agitation ensures efficient extraction of the analytes from the DBS matrix and promotes the derivatization reaction.
-
Use of 96-well Plates: This format is amenable to automation and allows for the simultaneous processing of a large number of samples.
Data Presentation: Typical LC-MS/MS Parameters
The following table provides a starting point for developing an LC-MS/MS method for the analysis of this compound derivatives. Optimization will be required for specific analytes and instrumentation.
| Parameter | Typical Condition |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatives, then return to initial conditions for re-equilibration. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Typical MRM Transition | Precursor ion: [M+H]+ of the this compound derivative. Product ion: A common fragment corresponding to the this compound moiety (e.g., m/z 151.1).[3] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Efficiency | Incomplete sample drying, leading to hydrolysis of EDC. | Ensure the sample extract is completely dry before adding derivatization reagents. |
| Degradation of reagents. | Store this compound, EDC, and DMAP solutions properly (aliquoted and frozen) and use fresh solutions. | |
| Suboptimal reaction conditions. | Optimize incubation time and temperature. | |
| High Background/Interference | Excess derivatization reagents. | Optimize the concentration of this compound, EDC, and DMAP. A higher concentration does not always lead to better results and can increase background noise. |
| Matrix effects from the biological sample. | Improve the sample cleanup procedure. Consider solid-phase extraction (SPE) for cleaner extracts. | |
| Poor Chromatographic Peak Shape | Inappropriate mobile phase or gradient. | Optimize the LC gradient and mobile phase composition. |
| Column overload. | Dilute the sample or inject a smaller volume. |
Safety Precautions
As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling reagents and samples.
-
Chemical Handling:
-
This compound, EDC, and DMAP are chemical reagents and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Work in a well-ventilated area or a chemical fume hood when preparing solutions and performing the derivatization reaction.
-
Consult the Safety Data Sheets (SDS) for each reagent for detailed information on handling, storage, and disposal.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Conclusion
Derivatization with this compound is a robust and effective technique for enhancing the LC-MS/MS analysis of carboxylic acids in complex biological matrices. The protocols provided in this application note offer a solid foundation for researchers to develop and validate their own methods. By understanding the principles behind each step and adhering to best practices in the laboratory, scientists can achieve the high sensitivity and specificity required for demanding bioanalytical applications.
References
-
Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
- Kato, M., & Imai, K. (2009). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 289-300.
-
Nakajima, N., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(44), 7851-7854. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging EDC HCl for Efficient Ester Synthesis. [Link]
-
Dubland, J. A., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1-10. [Link]
-
Al-Dirbashi, O. Y., et al. (2008). Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. Journal of Lipid Research, 49(8), 1855-1862. [Link]
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- 6. nbinno.com [nbinno.com]
Liquid-liquid extraction of Daabd-AE derivatives from biological matrices.
An Application Note and Protocol for the Liquid-Liquid Extraction of DAABD-AE Derivatives from Biological Matrices
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the theory and practice of liquid-liquid extraction (LLE) for the isolation of this compound derivatized analytes from complex biological matrices such as plasma and urine. 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound) is a specialized derivatization reagent designed to enhance the ionization efficiency and chromatographic retention of challenging analytes, such as carboxylic acids, in mass spectrometry-based assays.[1][2] Effective sample preparation is paramount for accurate quantification, and LLE serves as a robust method to remove interfering matrix components like proteins, salts, and phospholipids. This guide details the underlying principles of LLE, provides a step-by-step protocol, and offers field-proven insights for method optimization and troubleshooting.
Introduction: The Rationale for Derivatization and Extraction
In bioanalysis, particularly in newborn screening and metabolic disease research, certain endogenous molecules like 2-methylcitric acid (MCA) exhibit poor sensitivity with electrospray ionization and suboptimal retention on standard reverse-phase liquid chromatography columns.[1][2] Derivatization with this compound addresses this by introducing a highly ionizable tertiary amine group, significantly boosting the analyte's response in the mass spectrometer.[1]
However, the derivatized sample still resides within a complex biological milieu. Direct injection can lead to ion suppression, column fouling, and overall poor data quality. Liquid-liquid extraction is a fundamental sample preparation technique that purifies the derivatized analyte by partitioning it between two immiscible liquid phases, typically an aqueous sample matrix and an organic solvent.[3][4] This process effectively isolates the analyte of interest from hydrophilic and high-molecular-weight interferences, ensuring a clean extract for sensitive and reliable analysis.
The Principle of Partitioning: A Mechanistic View
Liquid-liquid extraction operates on the principle of differential solubility.[3] The success of the extraction hinges on manipulating the chemical properties of the this compound derivative to favor its migration from the aqueous biological sample into an immiscible organic solvent.
The key to this process lies in pH control. The this compound moiety contains amine groups. In an acidic to neutral aqueous environment, these amines are protonated (positively charged), rendering the entire derivative polar and soluble in the aqueous phase. By adding a base to raise the pH of the sample, these amine groups are deprotonated, neutralizing the molecule.[3] This uncharged, more lipophilic form of the derivative has a much higher affinity for a nonpolar organic solvent than for the aqueous matrix, driving the partitioning process.
Caption: Principle of pH-mediated partitioning in LLE.
Critical Parameters for Successful Extraction
Solvent Selection
The choice of organic solvent is the most critical factor in LLE.[5] An ideal solvent should be immiscible with water, have a high affinity for the neutral this compound derivative, possess a low boiling point for easy evaporation, and be of high purity to avoid introducing contaminants.[5][6]
| Solvent | Polarity | Density (g/mL) | Key Characteristics & Use Cases |
| Ethyl Acetate | Medium | 0.902 | Low toxicity, effective for a wide range of derivatives. A common first choice.[6][7] |
| Methyl tert-Butyl Ether (MTBE) | Low | 0.740 | Excellent for extracting basic compounds, less prone to emulsion than diethyl ether.[8] |
| Dichloromethane (DCM) | Medium | 1.330 | High solvating power, but higher toxicity. Forms the lower layer, which can simplify collection.[7][9] |
| Hexane | Non-polar | 0.655 | Used for highly non-polar analytes; often mixed with a more polar solvent to fine-tune selectivity.[7] |
pH of the Aqueous Phase
As previously discussed, the pH must be adjusted to ensure the this compound derivative is in its neutral state. For derivatives containing amine groups, the pH should be adjusted to approximately 2 units above the pKa of the most basic amine. A pH in the range of 9-11 is typically effective.[10]
Sample-to-Solvent Ratio
A common starting point is a 5:1 ratio of organic solvent to aqueous sample volume.[11] This ensures a sufficient volume of the organic phase to effectively extract the analyte and simplifies handling. This ratio may be optimized to improve recovery or reduce solvent consumption.
Mixing and Emulsion Prevention
Vigorous shaking can create emulsions, which are stable mixtures of the two phases that are difficult to separate.[12] This is especially common with plasma samples high in lipids or proteins.
-
Prevention: Gentle but thorough mixing, such as repeated inversion of the tube for 1-2 minutes, is often sufficient and minimizes emulsion formation.[12]
-
Resolution: If an emulsion forms, it can often be broken by centrifugation, addition of a small amount of salt (salting out), or filtration.[12][13]
Detailed Protocols for Biological Matrices
The following protocols are designed as robust starting points. Validation and optimization are required for specific applications.
Sources
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Application Note: High-Sensitivity Analysis of Carboxylic Acids via HPLC with Fluorescence Detection Following Derivatization with DAABD-AE
Introduction: The Challenge and Opportunity in Carboxylic Acid Analysis
Low-molecular-weight carboxylic acids are fundamental to a vast array of biological processes, from cellular energy metabolism within the tricarboxylic acid (TCA) cycle to their roles as structural components of lipids.[1][2] Their accurate quantification in complex biological matrices such as plasma, urine, and tissue extracts is therefore of paramount importance in numerous fields, including metabolomics, drug discovery, and clinical diagnostics.[3][4][5][6] However, the inherent physicochemical properties of many carboxylic acids—namely their lack of a strong chromophore or fluorophore and often high polarity—present significant analytical challenges for direct detection by high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detectors.[1][7]
To overcome these limitations, a pre-column derivatization strategy is frequently employed to introduce a fluorescent tag onto the carboxylic acid moiety.[7][8] This not only dramatically enhances detection sensitivity but also improves the chromatographic behavior of these analytes on reverse-phase columns.[8] Among the various fluorescent labeling reagents, 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has emerged as a powerful tool.[9][10][11] this compound reacts with carboxylic acids in the presence of a coupling agent to form a stable, highly fluorescent amide derivative.[12] The resulting this compound labeled carboxylic acids exhibit excellent fluorescence properties, with excitation and emission maxima at longer wavelengths, which minimizes interference from endogenous fluorescent compounds in biological samples.[12] Furthermore, the tertiary amine in the this compound structure enhances ionization efficiency, making this derivatization strategy highly compatible with mass spectrometry (MS) detection for even greater sensitivity and specificity.[9][13]
This application note provides a comprehensive, field-proven protocol for the sensitive and reliable analysis of carboxylic acids using this compound derivatization followed by reversed-phase HPLC with fluorescence detection. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and present the information in a clear and accessible format for researchers, scientists, and drug development professionals.
Principle of the Method
The overall workflow for the analysis of carboxylic acids using this compound derivatization and HPLC-fluorescence detection can be summarized in the following key steps:
Caption: Overall workflow from sample preparation to data analysis.
The carboxylic acid-containing analytes are first extracted from the biological matrix. Subsequently, the carboxyl group is activated using a coupling agent and reacts with the primary amine of this compound to form a stable amide bond. The resulting fluorescent derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector.
Materials and Reagents
Reagents
-
4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound), derivatization grade (≥95.0%)[10]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Carboxylic acid standards (e.g., short-chain fatty acids, TCA cycle intermediates)
-
Internal Standard (IS) (e.g., a structurally similar carboxylic acid not present in the sample)
Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and fluorescence detector
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in ACN to achieve a final concentration of 10 mM. Store in a dark, airtight container at 4°C. This solution is light-sensitive and should be prepared fresh weekly.
-
EDC Stock Solution (100 mM): Dissolve EDC in water to a final concentration of 100 mM. Prepare fresh daily.
-
DMAP Stock Solution (100 mM): Dissolve DMAP in ACN to a final concentration of 100 mM. Store at 4°C.
-
Carboxylic Acid Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each carboxylic acid standard in an appropriate solvent (e.g., water, methanol). Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to create a calibration curve covering the expected concentration range of the analytes in the samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a concentration that yields a robust chromatographic peak.
Protocol 2: Sample Preparation and Derivatization
This protocol is a general guideline and may require optimization depending on the specific matrix and target analytes.
-
Sample Extraction: Extract the carboxylic acids from the biological sample using a suitable method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of extraction method is critical for removing interfering substances and concentrating the analytes.[1]
-
Solvent Evaporation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of ACN.
-
Derivatization Reaction:
-
To the reconstituted sample, add 10 µL of the IS working solution.
-
Add 20 µL of 10 mM this compound solution.
-
Add 10 µL of 100 mM EDC solution.
-
Add 10 µL of 100 mM DMAP solution.
-
-
Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block or water bath.[9] This temperature and time have been shown to be effective for the derivatization of fatty acids.[9]
-
Reaction Quenching: After incubation, cool the mixture to room temperature and add 100 µL of 0.1% formic acid in water to stop the reaction.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.
Caption: Step-by-step derivatization protocol for carboxylic acids with this compound.
Chromatographic Conditions
The following table provides a recommended starting point for the chromatographic separation of this compound labeled carboxylic acids. Optimization may be necessary for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Fluorescence Detector | Excitation: 450 nm, Emission: 560 nm |
| Gradient Elution | Time (min) |
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then calculated from this curve.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key elements that create a self-validating system:
-
Use of an Internal Standard: The inclusion of an internal standard corrects for variations in extraction efficiency, derivatization yield, and injection volume, thereby improving the accuracy and precision of the method.
-
Calibration Curve: The use of a multi-point calibration curve bracketing the expected sample concentrations ensures the linearity of the response and accurate quantification.
-
Quality Control Samples: It is highly recommended to include quality control (QC) samples at low, medium, and high concentrations within each analytical batch to monitor the performance of the assay.[14][15][16]
-
Method Validation: For regulated environments, a full method validation according to established guidelines (e.g., FDA, EMA) should be performed to demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability.[17][18]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no derivatization | Inactive reagents (this compound, EDC) | Prepare fresh reagent solutions. Ensure proper storage conditions. |
| Incorrect reaction conditions (pH, temperature, time) | Optimize derivatization parameters. Ensure the reaction mixture is not acidic before adding EDC. | |
| Poor peak shape | Column degradation | Replace the HPLC column. |
| Inappropriate mobile phase | Adjust the mobile phase composition and gradient. | |
| High background noise | Contaminated reagents or solvents | Use high-purity reagents and solvents. Filter all solutions. |
| Fluorescence detector settings | Optimize detector gain and other settings. | |
| Interfering peaks | Incomplete removal of matrix components | Improve the sample preparation procedure (e.g., use a more selective SPE sorbent). |
| Excess derivatization reagent | While the protocol is designed to minimize this, a cleanup step after derivatization (e.g., solid-phase extraction) could be implemented if necessary.[19] |
Conclusion
The derivatization of carboxylic acids with this compound followed by HPLC with fluorescence detection is a highly sensitive and reliable method for their quantification in complex biological matrices. The protocol detailed in this application note provides a robust framework for researchers in various scientific disciplines. The inherent sensitivity of fluorescence detection, coupled with the improved chromatographic properties of the derivatized analytes, allows for the accurate measurement of low-abundance carboxylic acids, thereby enabling deeper insights into their roles in health and disease.
References
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Liu, X., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available at: [Link]
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Imai, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Turgeon, C. T., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PMC. Available at: [Link]
-
Mazzantini, D., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Available at: [Link]
-
Al-Salami, H., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PMC. Available at: [Link]
-
Uchida-Maruki, H., et al. (2005). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool. Biomedical Chromatography. Available at: [Link]
-
Mazzantini, D., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers. Available at: [Link]
-
Al-Salami, H., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PMC PubMed Central. Available at: [Link]
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Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols. Available at: [Link]
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Turgeon, C. T., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PubMed. Available at: [Link]
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PubChem. (n.d.). 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole. PubChem. Available at: [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. Available at: [Link]
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Ramirez-Mendoza, H., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. Available at: [Link]
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Todoroki, K., et al. (2010). Synthesis and evaluation of a fluorogenic reagent for proteomic studies: 7-fluoro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-F). PubMed. Available at: [Link]
-
Turgeon, C. T., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. Available at: [Link]
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Wishart, D. S. (2008). Applications of metabolomics in drug discovery and development. PubMed. Available at: [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available at: [Link]
-
Jacob, M. R., et al. (2019). Applied metabolomics in drug discovery. PubMed. Available at: [Link]
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Gotor, R., et al. (2022). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]
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Chau, C. H., et al. (2008). Validation of analytic methods for biomarkers used in drug development. PubMed. Available at: [Link]
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Wang, L., et al. (2021). Metabolomics in infectious diseases and drug discovery. Molecular Omics. Available at: [Link]
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Dong, M. W. (2013). Analytical Method Validation for Biopharmaceuticals. Semantic Scholar. Available at: [Link]
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Chau, C. H., et al. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. ResearchGate. Available at: [Link]
-
El-Shabrawy, Y. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed. Available at: [Link]
-
Chau, C. H., et al. (2008). Validation of Analytic Methods for Biomarkers Employed in Drug Development. NIH. Available at: [Link]
-
Gaskell, S. J. (1995). Enantiomeric derivatization for biomedical chromatography. PubMed. Available at: [Link]
-
Hasi, W., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. NIH. Available at: [Link]
-
Ofner, B., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC. Available at: [Link]
-
FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. Available at: [Link]
-
Sun, L., et al. (2022). Metabolomics in drug research and development: The recent advances in technologies and applications. PMC. Available at: [Link]
-
Hwang, S. H., et al. (2017). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. PubMed. Available at: [Link]
-
Ndlovu, N., et al. (2018). Application of metabolomics to drug discovery and understanding the mechanisms of action of medicinal plants with anti-tuberculosis activity. PubMed Central. Available at: [Link]
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Application Note: High-Sensitivity LC-MS/MS Analysis of Carboxylic Acids using Daabd-AE Derivatization
Introduction: Overcoming the Challenge of Carboxylic Acid Analysis
In the fields of metabolomics, clinical diagnostics, and pharmaceutical development, the quantitative analysis of carboxylic acids, including fatty acids and other small organic acids, presents a significant analytical challenge. These molecules often exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry, particularly in the often-preferred positive ion mode, leading to insufficient sensitivity for trace-level detection.[1] Chemical derivatization offers a robust solution by introducing a permanently charged or readily ionizable moiety onto the analyte, thereby dramatically enhancing the ESI response.[2]
This application note provides a comprehensive guide to the use of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE), a highly effective derivatization reagent for the sensitive analysis of carboxylic acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of the this compound tag introduces a tertiary amine, which is readily protonated, making the derivatives highly responsive in positive mode ESI.[3] Furthermore, the derivatized molecules exhibit a consistent and predictable fragmentation pattern, ideal for selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
The Chemistry of this compound Derivatization: A Tale of Two Functional Groups
This compound possesses two key functional groups that dictate its reactivity and utility as a derivatization agent: a primary amine on the aminoethylamino moiety and a tertiary amine (dimethylamino group). The primary amine serves as the reactive site for derivatization, while the tertiary amine acts as the chargeable tag for enhanced mass spectrometric detection.
The derivatization of a carboxylic acid with this compound is an amidation reaction that forms a stable amide bond. This reaction is not spontaneous and requires the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to activate the carboxyl group for nucleophilic attack by the primary amine of this compound.[4][5]
It is a common misconception that a reagent with an amine group might be used to derivatize the amino group of amino acids. However, the chemistry of this reaction dictates that the primary amine of this compound will react with the carboxyl group of an amino acid, not its amino group. The direct reaction between two amines to form a stable linkage is not a feasible derivatization strategy under these conditions. Therefore, this compound is a reagent for molecules containing carboxyl functional groups.
Visualizing the Derivatization and Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to LC-MS/MS analysis of this compound derivatives.
Caption: Workflow for this compound derivatization and LC-MS/MS analysis.
Detailed Protocol for this compound Derivatization of Carboxylic Acids in Biological Matrices
This protocol is a generalized procedure and may require optimization for specific matrices and analytes. The following is based on a validated method for the analysis of 2-methylcitric acid in dried blood spots.[6]
Materials:
-
This compound (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure
-
Formic acid (FA)
-
Internal standards (isotope-labeled analogues of the target analytes)
-
96-well deep well plates
-
Plate shaker with heating capability
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For dried blood spots (DBS), punch a 3.2 mm disk into a well of a 96-well plate.
-
For liquid samples like plasma, an initial protein precipitation and extraction step may be necessary. A typical procedure involves adding a 3-fold excess of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then transferred to a new plate and dried down. The residue is then reconstituted in a suitable solvent before adding the derivatization reagents.
-
-
Reagent Preparation:
-
Prepare an 80 mM EDC solution in water.
-
Prepare an 80 mM DMAP solution in acetonitrile.
-
Prepare a 1.2 mM this compound solution in acetonitrile:water (95:5 v/v).
-
-
Derivatization Reaction:
-
To each well containing the sample (or dried extract), add in the following order:
-
25 µL of internal standard solution.
-
25 µL of 80 mM EDC solution.
-
25 µL of 80 mM DMAP solution.
-
50 µL of 1.2 mM this compound solution.
-
-
Seal the plate and incubate at 60°C for 60 minutes with shaking (e.g., 600 rpm).[1][6]
-
-
Reaction Quenching and Sample Dilution:
-
After incubation, add 100 µL of water containing 0.1% formic acid to each well to quench the reaction.
-
Shake the plate at 1000 rpm for 1 minute.
-
Centrifuge the plate at 2800 rpm for 10 minutes to pellet any precipitates.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial or plate for injection into the LC-MS/MS system.
-
Mass Spectrometric Conditions and Fragmentation Pattern
The derivatized analytes are best analyzed using a triple quadrupole or a high-resolution mass spectrometer capable of targeted fragmentation, such as a Q-TOF or Orbitrap.
Ionization:
-
Mode: Electrospray Ionization (ESI) in the positive ion mode is recommended to take advantage of the highly ionizable tertiary amine introduced by this compound.[3]
Typical LC-MS/MS Parameters:
The following table provides a starting point for method development, based on the analysis of this compound derivatized 2-methylcitric acid on a Waters Xevo TQ MS.[6] These parameters should be optimized for the specific instrument and analyte.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | The tertiary amine in this compound is readily protonated. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for maximum precursor ion intensity. |
| Cone Voltage | 35 V | Balances ion transmission and in-source fragmentation. |
| Collision Energy | 22 eV | Optimized to produce the characteristic fragment ion. |
| Source Temperature | 150 °C | Typical for ESI. |
| Desolvation Temp. | 400 - 500 °C | Ensure efficient solvent evaporation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Instrument dependent, optimize for sensitivity. |
| Cone Gas Flow | 50 L/hr | Instrument dependent. |
Fragmentation Mechanism and MRM Transitions:
A key advantage of using this compound is the generation of a consistent and dominant product ion upon collision-induced dissociation (CID). This allows for the use of a common product ion in MRM transitions for a wide range of carboxylic acids, simplifying method development. The major fragmentation occurs at the sulfonamide bond, leading to the formation of a stable fragment ion with a mass-to-charge ratio (m/z) of approximately 151.[7]
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation of a this compound derivatized carboxylic acid.
Caption: Proposed fragmentation of this compound derivatives in CID.
Liquid Chromatography Method
A reversed-phase liquid chromatography (RPLC) method is typically employed for the separation of this compound derivatives. The increased hydrophobicity of the derivatized analytes allows for good retention and separation on C18 columns.
Typical LC Conditions:
| Parameter | Recommended Setting |
| Column | C18, e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Gradient | A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step. The exact gradient will depend on the specific analytes of interest. |
Conclusion and Field-Proven Insights
The derivatization of carboxylic acids with this compound is a powerful strategy to significantly enhance the sensitivity and selectivity of their analysis by LC-MS/MS. The introduction of a readily ionizable group and the generation of a consistent, high-intensity fragment ion make this approach particularly well-suited for high-throughput quantitative applications in complex biological matrices. By understanding the underlying chemistry of the derivatization and the fragmentation mechanism, researchers can confidently develop and validate robust and reliable analytical methods for a wide range of carboxylic acid-containing compounds. This application note provides a solid foundation for the implementation of this compound derivatization in your laboratory, enabling you to achieve the low detection limits required for demanding research and clinical applications.
References
- Volpato, M., Spencer, J. A., Race, J. A., Munarini, A., Belluzzi, A., Cockbain, A. J., Hull, M. A., & Loadman, P. M. (2017). A liquid chromatography–tandem mass spectrometry method to measure fatty acids in biological samples. Unpublished manuscript.
-
Kalliora, C., Gioxari, A., Kalogeropoulos, N., & Andrikopoulos, N. K. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1–10. [Link]
-
Santa, T. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography, 22(8), 819-835. [Link]
-
Kalliora, C., Gioxari, A., Kalogeropoulos, N., & Andrikopoulos, N. K. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
-
Li, Y., Wang, Y., Liu, Y., Zhang, R., & Zhang, X. (2020). Improved LC-MS Method for the Determination of Fatty Acids in Red Blood Cells by LC-Orbitrap MS. Journal of Chromatography B, 1145, 122101. [Link]
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1–10. [Link]
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. [Link]
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1–10. [Link]
-
Higashi, T. (2007). Alternative procedure for charged derivatization to enhance detection responses of steroids in electrospray ionization-MS. Chemical & Pharmaceutical Bulletin, 55(4), 662-665. [Link]
-
Singh, G., & Jones, A. D. (2009). A deoxynucleotide derivatization methodology for improving LC-ESI-MS detection. Journal of the American Society for Mass Spectrometry, 20(4), 647-658. [Link]
-
Higashi, T., & Shimada, K. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. The Journal of Steroid Biochemistry and Molecular Biology, 162, 57-69. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Troubleshooting low derivatization efficiency with Daabd-AE.
Welcome to the technical support center for 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome challenges and achieve optimal performance in your analytical workflows.
Introduction to this compound Derivatization
This compound is a specialized derivatizing agent designed to enhance the detection of carboxylic acids in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2][3] By reacting with the carboxyl group of an analyte, this compound introduces a highly ionizable tertiary amine moiety.[1][2] This modification significantly improves the ionization efficiency of the analyte in positive electrospray ionization (ESI+) mode, leading to enhanced sensitivity and lower limits of detection.[1][2][4] This technique is particularly valuable for the analysis of small, polar molecules that exhibit poor retention on reverse-phase columns and low sensitivity in their underivatized state.[1][2][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used for the pre-column derivatization of molecules containing carboxylic acid functional groups to improve their detection by LC-MS/MS.[1][2][3][5] A notable application is in newborn screening for the detection of 2-methylcitric acid (MCA), an indicator of certain inborn errors of metabolism.[1][5][6]
Q2: How does this compound enhance LC-MS/MS sensitivity?
A2: this compound enhances sensitivity in two main ways. First, it introduces a tertiary amine group that is readily protonated, leading to a strong signal in positive ion mode ESI-MS/MS.[1][2] Second, the derivatization increases the hydrophobicity of the analyte, which can improve its retention on reverse-phase chromatography columns and separate it from early-eluting, ion-suppressing compounds.[4][7]
Q3: What is the reaction mechanism for this compound derivatization?
A3: The derivatization of carboxylic acids with this compound is an amidation reaction.[2][3][5] It typically requires a coupling agent, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. The activated acid then reacts with the primary amine group of this compound to form a stable amide bond.
Q4: Can this compound be used to derivatize amines or other functional groups?
A4: this compound is specifically designed to target carboxylic acids. While it contains a primary amine for the derivatization reaction, its primary utility is not for derivatizing other functional groups. For the derivatization of amines, other reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are more commonly used.[8]
Q5: Is this compound suitable for all carboxylic acids?
A5: Not necessarily. The efficiency of the derivatization can be affected by factors such as steric hindrance around the carboxylic acid group. For example, attempts to derivatize methylmalonic acid (MMA) and homocysteine (HCY) with this compound have been reported as unsuccessful, potentially due to steric and electronic factors.[2]
Troubleshooting Guide
This section addresses common issues encountered during this compound derivatization. The troubleshooting process is outlined in the diagram below, followed by detailed explanations in a question-and-answer format.
Caption: Troubleshooting workflow for low this compound derivatization efficiency.
Issue: Low or No Derivatization Product Detected
Q: My derivatization reaction is yielding a very low signal for my analyte of interest. What are the first things I should check?
A: Start by verifying the integrity of your reagents and sample.
-
Reagent Stability: this compound and the coupling agent EDC are critical.[1] Ensure they have been stored correctly (e.g., at -20°C) and are within their expiration date.[1] Prepare fresh solutions of these reagents, as repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.
-
Analyte Stability: Confirm that your analyte is stable under the sample preparation and derivatization conditions (e.g., temperature, pH). Some analytes may degrade during sample extraction or the derivatization reaction itself. The stability of analytes in dried blood spots, for instance, can be affected by temperature and humidity.[4][9]
-
Internal Standards: The use of a stable, isotopically labeled internal standard corresponding to your analyte is highly recommended. This can help differentiate between low derivatization efficiency and issues with sample extraction or analyte degradation.
Q: I've confirmed my reagents are fresh. What reaction parameters should I investigate next?
A: The efficiency of the derivatization reaction is highly dependent on several parameters. Optimization of these conditions is often necessary.[10][11]
-
Reaction Temperature and Time: These are critical for driving the reaction to completion. Published methods for this compound derivatization of MCA in dried blood spots use a temperature of 65°C for 45 minutes.[4][6] If you are working with a different analyte or matrix, these conditions may need to be optimized. Insufficient time or temperature can lead to an incomplete reaction.
-
pH of the Reaction Mixture: Carbodiimide-mediated reactions, like those using EDC, are pH-sensitive. The reaction is typically more efficient in a slightly acidic to neutral pH range (around 4.5-7.5). At low pH, the primary amine of this compound will be protonated and less nucleophilic. At high pH, the EDC coupling agent can be hydrolyzed.
-
Molar Ratio of Reagents: Ensure that this compound and EDC are in molar excess relative to the expected concentration of your analyte. This helps to drive the reaction equilibrium towards product formation. A typical starting point is a 10- to 100-fold molar excess of the derivatizing and coupling agents.
| Parameter | Recommended Range | Rationale |
| Temperature | 50-70°C | To ensure sufficient activation energy for the reaction.[4][6][10] |
| Time | 30-60 minutes | To allow the reaction to proceed to completion.[4][6][11] |
| pH | 4.5-7.5 | To balance the activation of the carboxylic acid by EDC and the nucleophilicity of this compound's amine. |
| Reagent Molar Excess | 10-100x | To drive the reaction equilibrium towards the formation of the derivatized product. |
Q: My reaction conditions seem appropriate, but the signal is still low. Could the issue be with my LC-MS/MS method?
A: Yes, the analytical method must be tailored to the properties of the derivatized analyte.
-
Chromatography: The derivatized product will be more hydrophobic than the original analyte. Your LC method should be adjusted accordingly. This may involve using a different reverse-phase column or modifying the mobile phase gradient to ensure proper retention and separation from interferences.[7]
-
Mass Spectrometry Parameters: The mass-to-charge ratio (m/z) of the precursor and product ions will change upon derivatization. You must determine the correct multiple reaction monitoring (MRM) transitions for the this compound derivative.[1] This is best done by infusing a solution of the derivatized standard into the mass spectrometer to optimize parameters like collision energy and cone voltage.[1]
Experimental Protocols
Protocol 1: Standard this compound Derivatization of Carboxylic Acids in a Liquid Sample
This protocol provides a general starting point for the derivatization of a carboxylic acid in a clean sample matrix.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a 10 mg/mL solution of EDC in water or a buffer appropriate for your sample.
-
Prepare a solution of your analyte and internal standard at a known concentration.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of your sample (containing the analyte and internal standard) with 20 µL of the EDC solution.
-
Vortex briefly and incubate for 5 minutes at room temperature to activate the carboxylic acid.
-
Add 20 µL of the this compound solution to the mixture.
-
Vortex again and incubate the mixture at 60°C for 45 minutes.
-
-
Sample Analysis:
-
After incubation, cool the sample to room temperature.
-
If necessary, dilute the sample with the initial mobile phase of your LC method.
-
Inject an appropriate volume onto your LC-MS/MS system.
-
Caption: Standard this compound derivatization workflow.
Protocol 2: Optimization of Derivatization Temperature
This protocol describes how to determine the optimal temperature for the derivatization reaction.
-
Setup:
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Prepare a pooled sample containing your analyte and internal standard.
-
Aliquot the pooled sample into at least four separate tubes.
-
Label the tubes with the temperatures to be tested (e.g., 50°C, 60°C, 70°C, 80°C).
-
-
Reaction:
-
Initiate the derivatization reaction in all tubes as described in Protocol 1 (steps 2a-2c).
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Place each tube in a heating block set to its designated temperature and incubate for a fixed time (e.g., 45 minutes).
-
-
Analysis:
-
After incubation, process all samples identically and analyze them by LC-MS/MS.
-
Compare the peak area of the derivatized analyte at each temperature to determine which condition yields the highest signal. A similar approach can be used to optimize reaction time by varying the incubation duration at a fixed optimal temperature.[10][11]
-
References
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1–10. [Link]
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PubMed, 34820666. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. [Link]
-
Kim, H., & Kim, J. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(21), 6485. [Link]
-
Špánik, I., & Machyňáková, A. (2018). Derivatization reaction optimization. ResearchGate. [Link]
-
Prat, A., Vianey-Liaud, C., & Marquet, J. (1995). Study of the reaction mechanism of the D-glutamic acid-adding enzyme from Escherichia coli. PubMed, 229(2), 424–430. [Link]
-
Rondepierre, F., Bihin, B., & Duez, P. (2016). Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. Molecules, 21(9), 1228. [Link]
-
van der Stelt, I., van der Gugten, J., & Wopereis, S. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. [Link]
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Identification of potential interferents of methylmalonic acid: A previously unrecognized pitfall in clinical diagnostics and newborn screening. ResearchGate. [Link]
-
Chhanikar, A. S., & Patel, P. B. (2013). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Al-Dirbashi, O. Y., Rashed, M. S., & Jacob, M. (2014). Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry. JIMD reports, 16, 69–76. [Link]
-
Yamataka, H., Hanafusa, T., & Nagashima, S. (1994). On the Mechanism of the Reaction of alpha-Substituted Ketones with Allyltributylstannane. The Journal of Organic Chemistry, 59(1), 158–162. [Link]
-
University of Illinois. (n.d.). Automated Data Dependent Acquisition (DDA) — (HPLC/MS/MS). School of Chemical Sciences. [Link]
-
Marquis, B. J., Louks, H. P., & Bose, C. (2018). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 81(1), 1723–1731. [Link]
-
Adam, B. W., Hall, E. M., & Hannon, W. H. (2012). THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES. Clinica Chimica Acta, 414, 296–301. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2019). Quality by Design Approach for a Multicomponent Quantification Using HPLC-PDA and HPLC-MS: Application to Dosage Form and Biological Body Fluids. Molecules, 24(23), 4353. [Link]
-
Al-Dirbashi, O. Y., Rashed, M. S., & Jacob, M. (2014). Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Wang, G., Hsieh, Y., & Korfmacher, W. A. (2004). Applications of liquid chromatography-tandem mass spectrometry in drug and biomedical analyses. Journal of Chromatography B, 803(1), 1–17. [Link]
-
Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]
-
Milani, J., Wesołowska, A., & Szterk, A. (2023). Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwheat Honey. Molecules, 28(14), 5378. [Link]
Sources
- 1. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Daabd-AE reaction time and temperature for complete derivatization.
Welcome to the Technical Support Center for the optimization of DAABD-AE derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure complete and efficient derivatization for your analytical needs. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the nuances of this powerful derivatization agent.
Introduction to this compound Derivatization
4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound) is a derivatization reagent primarily used to enhance the sensitivity of carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) analysis, particularly with electrospray ionization in positive ion mode (ESI+). The this compound molecule contains a highly ionizable tertiary amine group which, when attached to a target analyte, significantly improves its ionization efficiency.[1] This derivatization is typically a carbodiimide-mediated reaction, often utilizing N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) as a coupling agent and sometimes a catalyst like 4-dimethylaminopyridine (DMAP).[1]
Achieving complete and reproducible derivatization is critical for accurate quantification. Incomplete reactions can lead to underestimation of the analyte concentration and method variability. The key parameters influencing the outcome of the this compound derivatization are reaction time and temperature. This guide will provide a structured approach to optimizing these parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: My derivatization with this compound is incomplete. What are the first parameters I should investigate?
A1: Incomplete derivatization is a common issue. The primary parameters to investigate are reaction temperature and time. For many analytes, a good starting point is a reaction temperature of 60°C for 30 to 60 minutes.[1][2] However, the optimal conditions can be analyte-dependent. Steric hindrance around the carboxylic acid group can slow down the reaction, necessitating longer incubation times or higher temperatures. It is crucial to systematically evaluate these parameters.
Q2: How do I systematically optimize the reaction time and temperature for my specific analyte?
A2: A systematic optimization can be performed by setting up a series of experiments. We recommend a time-course experiment at a fixed temperature, followed by a temperature optimization at the optimal time.
-
Time-Course Experiment: Prepare several reaction mixtures and incubate them at a set temperature (e.g., 60°C). Stop the reaction at different time points (e.g., 15, 30, 45, 60, 90, 120 minutes) and analyze the samples. Plot the peak area of the derivatized analyte against the reaction time to determine the point at which the reaction plateaus, indicating completion.
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Temperature Optimization: Once the optimal reaction time is determined, perform a similar experiment at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for that fixed time. This will help you identify the lowest temperature at which the reaction goes to completion within the desired timeframe, which can be important for thermally labile compounds.
Q3: I'm observing unexpected side products in my chromatogram. What could be the cause?
A3: Side product formation is often related to the reaction conditions and the presence of interfering substances. In carbodiimide-mediated reactions like this one, a common side product is N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. Optimizing the reaction pH and using a coupling additive like N-hydroxysuccinimide (NHS) can help minimize this. Also, ensure the purity of your this compound reagent and solvents, as impurities can lead to extraneous peaks.
Q4: Can this compound react with other functional groups besides carboxylic acids?
A4: While this compound is primarily designed for the derivatization of carboxylic acids, its reactivity with other functional groups like amines, thiols, and alcohols is not extensively documented in readily available literature. In one study, attempts to derivatize the amino acid homocysteine and the dicarboxylic acid methylmalonic acid with this compound were unsuccessful, suggesting that steric hindrance or electronic factors may limit its reactivity with certain molecules.[1] It is always recommended to verify the specificity of the derivatization for your particular sample matrix through appropriate control experiments.
Q5: What is the stability of the this compound reagent and the resulting derivatives?
A5: Proper storage of the this compound reagent is crucial for its performance. It is recommended to store the reagent at -20°C in a desiccated environment.[1] Once prepared, the derivatized samples have shown good stability. One study demonstrated that this compound derivatives of 2-methylcitric acid were stable for at least 5 days when stored in a refrigerated autosampler.[1] However, it is always good practice to assess the stability of your specific derivatized analyte under your own experimental conditions, especially if samples will be stored for an extended period before analysis.
Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered during this compound derivatization.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Peak | 1. Incomplete Reaction: Insufficient reaction time or temperature. | Systematically optimize reaction time and temperature as described in the FAQs. For complex fatty acids, a reaction at 60°C for 30 minutes has been shown to be effective.[2] For other analytes like 2-methylcitric acid, a 60-minute incubation at 60°C (as part of a combined extraction/derivatization step) has been used.[1] |
| 2. Inactive Reagents: Degradation of this compound, EDC, or DMAP due to improper storage (e.g., exposure to moisture). | Use fresh reagents. Store all reagents at -20°C in a desiccator.[1] Allow reagents to come to room temperature before opening to prevent condensation. | |
| 3. Suboptimal pH: The carbodiimide coupling reaction is pH-dependent. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). | Ensure your reaction buffer is within the optimal pH range for EDC activation. MES buffer is a common choice for this step.[3] | |
| 4. Quenching of Reagents: Presence of competing nucleophiles in the sample matrix that react with the activated carboxylic acid or the this compound reagent. | Clean up the sample as much as possible before derivatization. If your buffer contains primary amines (e.g., Tris), it will interfere with the reaction.[4] | |
| High Variability in Peak Areas (Poor Reproducibility) | 1. Inconsistent Reaction Conditions: Fluctuations in temperature or timing between samples. | Use a reliable heating block or water bath for consistent temperature control. Ensure precise timing of the reaction for all samples. |
| 2. Pipetting Errors: Inaccurate addition of small volumes of reagents. | Calibrate your pipettes regularly. For small volumes, consider preparing a master mix of reagents to be added to each sample. | |
| 3. Incomplete Dissolution of Reagents: this compound or other reagents not fully dissolved in the reaction solvent. | Ensure all reagents are completely dissolved before adding them to the reaction mixture. Gentle vortexing or sonication may be necessary. | |
| Presence of Multiple Peaks for a Single Analyte | 1. Side Product Formation: Formation of N-acylurea or other byproducts. | Optimize the reaction pH. Consider adding NHS to the reaction mixture to form a more stable intermediate and reduce N-acylurea formation. |
| 2. Isomerization of the Analyte: The analyte itself may exist as multiple isomers that are separated chromatographically after derivatization. | This is analyte-specific. Confirm if your analyte has stereoisomers. | |
| 3. Degradation of the Derivative: The derivatized product may be unstable under the analytical conditions. | Check the stability of the derivatized sample over time in the autosampler. One study showed good stability for at least 5 days when refrigerated.[1] | |
| Peak Tailing in HPLC | 1. Secondary Interactions: The tertiary amine in the this compound derivative can interact with residual silanol groups on the silica-based column, leading to peak tailing. | Add a small amount of a competing amine, like triethylamine, to the mobile phase. Alternatively, use a column with better end-capping or a different stationary phase chemistry. |
| 2. Suboptimal Mobile Phase pH: The ionization state of the derivatized analyte can affect its chromatographic behavior. | Adjust the pH of your mobile phase. For basic compounds, a mobile phase pH 2 units above the pKa is generally recommended to ensure a single ionic form. |
Experimental Protocols
Protocol 1: General Optimization of this compound Derivatization Time and Temperature
This protocol provides a framework for optimizing the derivatization of a new analyte with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of your analyte in a suitable solvent.
-
Prepare fresh solutions of this compound, EDC, and DMAP in appropriate solvents (e.g., acetonitrile, water). A typical starting concentration for EDC and DMAP is around 80 mM, and for this compound is 1.2 mM.[1]
-
-
Time-Course Experiment:
-
In a series of microcentrifuge tubes, add your analyte solution.
-
Add the EDC, DMAP, and this compound solutions in sequential order.
-
Incubate all tubes in a heating block set to 60°C.
-
At specified time points (e.g., 15, 30, 45, 60, 90, 120 min), remove a tube and quench the reaction by adding an acidic solution (e.g., 0.1% formic acid in water).[1]
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Analyze the samples by LC-MS.
-
Plot the peak area of the derivatized product versus time to determine the optimal reaction time.
-
-
Temperature Optimization Experiment:
-
Using the optimal reaction time determined above, set up a new series of reactions.
-
Incubate the tubes at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
After the fixed reaction time, quench the reactions and analyze the samples by LC-MS.
-
Select the lowest temperature that gives the maximum and consistent product yield.
-
Protocol 2: this compound Derivatization of Fatty Acids in a Biological Matrix (Example)
This protocol is adapted from a method for the analysis of fatty acids in plasma.[2]
-
Sample Preparation:
-
Hydrolyze and extract the fatty acids from the plasma sample.
-
-
Derivatization:
-
To the dried extract, add a solution of this compound in a suitable solvent.
-
Add the coupling agents (e.g., EDC and DMAP).
-
Incubate the reaction mixture at 60°C for 30 minutes.[2]
-
-
Sample Analysis:
-
After incubation, dilute the sample with a suitable solvent and inject it into the LC-MS system.
-
Data Presentation
Table 1: Recommended Starting Conditions for this compound Derivatization
| Analyte Class | Temperature (°C) | Time (min) | Coupling Agents | Reference |
| Fatty Acids | 60 | 30 | EDC, DMAP (implied) | [2] |
| Organic Acids (e.g., 2-methylcitric acid) | 60 | 60 | EDC, DMAP | [1] |
Visualizations
Workflow for Optimizing this compound Derivatization
Caption: Workflow for the systematic optimization of this compound reaction time and temperature.
Troubleshooting Logic for Low Derivatization Yield
Caption: A logical flowchart for troubleshooting low derivatization yield with this compound.
References
- Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L., & Al-Qahtani, K. (2008). Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. Journal of lipid research, 49(8), 1845–1852.
- Gika, H. G., Macpherson, E., & Theodoridis, G. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules (Basel, Switzerland), 27(17), 5693.
- Nishimura, K., et al. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. Analytical Chemistry, 96(16), 6459-6466.
- Guzel, M. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
- Feng, S., et al. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Food Chemistry, 389, 133078.
- Chen, W. (2023). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?.
- Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of mass spectrometry and advances in the clinical lab, 20, 1–10.
-
ResearchGate. (n.d.). Autosampler stability data for analytes studied. Retrieved from [Link]
- DL_Chemist. (2021).
- Abdul-Hamid, M., et al. (2015). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2015, 857075.
- Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & pharmaceutical bulletin, 30(9), 1647–1656.
- Al-Dirbashi, O. Y., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach.
- Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021).
- Lee, D. Y., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Guo, K., & Li, L. (2009). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical chemistry, 81(10), 3919–3932.
- Han, X., & Gross, R. W. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Journal of the American Society for Mass Spectrometry, 18(7), 1246–1256.
-
ResearchGate. (n.d.). Optimization test for EDC content for the derivatization reaction. Retrieved from [Link]
-
Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
- Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). Uppsala University.
- Gika, H. G., Macpherson, E., & Theodoridis, G. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
- Kim, H. Y., et al. (2022).
- Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube.
- Hostinova, E., et al. (2002). Kinetics of Hydrolysis of Acetyl, Valeroyl and Nicotinoyl Acyl Derivatives of Stobadine. Chemical & pharmaceutical bulletin, 50(10), 1349–1353.
- Fabian, W. M. (2002). Hydration and Hydrolysis of alpha-Oxo Carboxylic Acid Derivatives and Conjugate Addition to alpha,beta-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of organic chemistry, 67(10), 3319–3326.
- Aichler, M., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical chemistry, 92(9), 6224–6228.
Sources
- 1. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Guide for Chemical Reactions
A Note on Your Query: "Daabd-AE Reactions"
Our initial search for "this compound reactions" did not yield a recognized chemical reaction in standard scientific literature or databases. This suggests that the term might be a highly specialized or internal nomenclature, an acronym not in general use, or a potential typographical error.
To provide you with the most accurate and effective troubleshooting guide, we require the correct name of the chemical reaction you are working with. The strategies for minimizing side-product formation are intrinsically linked to the specific mechanism of a reaction.
Possible Alternative Reactions:
To assist you, we have compiled a list of common reactions in drug development and organic synthesis. Please review this list to see if your reaction of interest is among them or is phonetically similar:
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Diels-Alder Reaction: A powerful cycloaddition reaction used to form six-membered rings.
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Aza-Michael Addition: The addition of an amine to an α,β-unsaturated carbonyl compound.
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Heck Reaction: A palladium-catalyzed cross-coupling reaction to form substituted alkenes.
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Suzuki Coupling: Another palladium-catalyzed reaction that couples an organoboron compound with an organohalide.
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Amide Bond Formation: A fundamental reaction in peptide synthesis and drug development, often involving coupling reagents like EDC or HATU.
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Click Chemistry (e.g., CuAAC): A class of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition.
How to Proceed:
Please verify the name of your reaction and resubmit your query. Once you provide the correct terminology, we will be able to generate a comprehensive technical support guide tailored to your specific needs, including:
-
FAQs on Side-Product Formation: Addressing common impurities and their mechanistic origins.
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Troubleshooting Guides: Step-by-step protocols to optimize reaction conditions (e.g., temperature, solvent, catalyst loading, stoichiometry).
-
Mechanism and Pathway Diagrams: Visual representations of the desired reaction and potential side reactions.
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Data-Driven Recommendations: Tables summarizing optimal conditions and expected outcomes.
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Authoritative References: Citations and links to peer-reviewed literature to support all recommendations.
We look forward to assisting you with your specific chemical challenge.
Addressing poor chromatographic peak shape of Daabd-AE derivatives.
Technical Support Center: Daabd-AE Derivatives Chromatography
Welcome to the technical support guide for optimizing the chromatographic analysis of this compound (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) derivatives. This center is designed for researchers, scientists, and drug development professionals encountering challenges with poor peak shape during their HPLC/UHPLC experiments. Achieving a symmetrical, Gaussian peak is paramount for accurate quantification, and this guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative peaks are tailing severely. What is the most likely cause?
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue for amine-containing derivatives like those from this compound. The primary cause is often secondary-site interactions between the analyte and the stationary phase.[1][2][3]
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Causality Explained: Standard silica-based reversed-phase columns have residual, unreacted silanol groups (Si-OH) on their surface.[2] this compound derivatives contain a highly ionizable tertiary amine.[4][5] At a mid-range mobile phase pH (e.g., pH > 3), these silanol groups can become deprotonated and negatively charged (Si-O⁻), while the amine groups on your derivative are positively charged.[1][3][6] This creates a strong ionic interaction that acts as a secondary, undesirable retention mechanism, slowing down a portion of the analyte molecules and causing the characteristic peak tail.[1][7]
Q2: I'm observing peak fronting. What does this indicate?
Peak fronting, where the first half of the peak is sloped and broader than the trailing edge, is typically a sign of column overload or a mismatch between your sample solvent and the mobile phase.[8][9][10][11]
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Causality Explained (Overload): When the concentration or volume of the injected sample is too high, it saturates the stationary phase at the column inlet.[8][10][12] Molecules that cannot find a binding site are swept down the column prematurely by the mobile phase, eluting earlier than the main band and causing the fronting shape.[8][12]
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Causality Explained (Solvent Mismatch): If your sample is dissolved in a solvent that is significantly "stronger" (e.g., higher percentage of organic solvent) than your initial mobile phase, the sample band will not focus properly at the head of the column.[13][14][15] The strong injection solvent acts as a temporary mobile phase, carrying the analyte down the column in a distorted band, which results in a fronting peak.[13][15]
Q3: My peaks are split or have shoulders. What should I investigate first?
Split peaks can arise from both chemical and physical issues within the HPLC system.[16] The first step is to determine if the issue affects all peaks or just one.
-
If All Peaks are Split: This strongly suggests a physical or hardware problem. The most common cause is a disruption in the flow path, often due to a partially blocked column inlet frit or a void (channel) in the column packing material.[16][17] This disruption causes the sample band to be split into two or more paths as it enters the column, resulting in distorted peaks for all analytes.[16]
-
If Only One Peak is Split: This points towards a chemical issue specific to that analyte or an analytical co-elution.[16] Potential causes include the sample being dissolved in a solvent that is too strong, leading to peak distortion for early eluting compounds, or the presence of an isomer or related impurity that is eluting very close to your main peak.[18] Incomplete derivatization could also potentially lead to a small, closely eluting peak of the unreacted analyte.
Troubleshooting Guides: From Problem to Protocol
This section provides systematic approaches to diagnosing and resolving specific peak shape problems.
Guide 1: Resolving Peak Tailing
Peak tailing is the most prevalent issue with this compound derivatives due to their basic nature. Follow this logical workflow to identify and correct the root cause.
Caption: Troubleshooting workflow for peak tailing.
Q: How do I systematically fix tailing caused by secondary silanol interactions?
A: The most effective strategy is to modify the mobile phase chemistry to suppress the ionization of the residual silanol groups.[1]
-
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To operate at a pH where the silanol groups are fully protonated (neutral), thus eliminating the ionic interaction with the positively charged this compound derivative.
-
Procedure:
-
Prepare your aqueous mobile phase buffer. Common choices for low pH work are phosphate or formate buffers.
-
Using a calibrated pH meter, adjust the pH of the aqueous portion of the mobile phase to between 2.5 and 3.0.[1][7] Standard silica columns are generally stable down to pH 2.5; consult your column's specifications.
-
Premix your aqueous and organic mobile phase components, or ensure your gradient proportioning valve is mixing accurately.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
-
Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry.[1] Note that lowering the pH may slightly decrease the retention time of your basic derivative, which can be compensated by slightly decreasing the organic solvent percentage.[1]
-
-
Protocol 2: Using a Mobile Phase Additive (Competing Base)
-
Objective: To introduce a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from your analyte.
-
Procedure:
-
If pH adjustment alone is insufficient, add a competing base like triethylamine (TEA) to your mobile phase.
-
Start with a low concentration, typically 0.1% (v/v) TEA, in the aqueous portion of your mobile phase.
-
Adjust the pH of the TEA-containing aqueous phase after adding the TEA.
-
Equilibrate the column thoroughly.
-
-
Causality: The positively charged TEA molecules saturate the negatively charged silanol sites, preventing the this compound derivative from engaging in this secondary retention mechanism.[2] This leaves the primary reversed-phase interaction as the dominant mechanism, resulting in a more symmetrical peak.
-
Q: Could my choice of column be the problem?
A: Yes, absolutely. Older columns, particularly those made with "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing for basic compounds.[2]
-
Solution: Use a modern, high-purity, "Type B" silica column that has been end-capped .
-
Expert Insight: End-capping is a chemical process where the column manufacturer reacts the residual silanol groups with a small silylating agent (like trimethylchlorosilane). This physically blocks the silanols, reducing their availability to interact with your analytes.[1][3] While no column is 100% end-capped, it significantly improves peak shape for basic compounds.[1] Consider columns specifically marketed for high performance with basic analytes or those with hybrid silica-organic stationary phases.
-
Guide 2: Correcting Peak Fronting
Fronting is often more straightforward to solve than tailing as it typically relates to injection conditions.
| Peak Problem | Most Likely Cause | Primary Solution | Secondary Checks |
| Peak Fronting | Sample Overload (Mass or Volume) | Reduce injection volume by 50-90% OR Dilute sample concentration 10-fold.[8][11] | Use a column with a larger internal diameter or higher loading capacity.[11] |
| Injection Solvent Too Strong | Re-dissolve the sample in the initial mobile phase composition.[8][19] | If solubility is an issue, use the weakest solvent possible that still dissolves the sample. | |
| Column Collapse/Channeling | Replace the column.[10][11] | Ensure operating pressure and pH are within the column's specified limits.[11] | |
| Split Peaks | Partially Blocked Column Frit | Reverse flush the column at low flow rate. If unsuccessful, replace the frit or column.[16][17] | Always filter samples and mobile phases to prevent particulate buildup. |
| Injector Malfunction | Inspect and clean the injector needle and seat. Check for leaks. | Review the autosampler's injection cycle for proper aspiration and dispensing.[18] | |
| Co-eluting Impurity | Adjust mobile phase composition (organic %) or gradient slope to improve resolution.[16] | Confirm peak purity using a PDA detector or by changing the detection wavelength.[1] |
Q: How do I systematically troubleshoot and resolve peak fronting?
A: Follow a process of elimination starting with the easiest parameters to change: injection volume and sample solvent.
-
Protocol 3: Diagnosing and Correcting Overload
-
Objective: To determine if the amount of analyte being injected is exceeding the column's capacity.
-
Procedure:
-
Perform a serial dilution of your sample. Prepare samples at 1/2, 1/5, and 1/10th of the original concentration.
-
Inject the same volume of each diluted sample.
-
Observe the peak shape. If the fronting diminishes or disappears as the concentration decreases, you have confirmed mass overload.[8]
-
Alternatively, keep the concentration constant and reduce the injection volume (e.g., from 10 µL to 5 µL, then 2 µL). If the peak shape improves, you have confirmed volume overload.[19]
-
-
Solution: Operate using the highest concentration or volume that provides a symmetrical peak shape while still meeting your sensitivity requirements.
-
-
Protocol 4: Correcting Solvent Mismatch
-
Objective: To ensure the solvent your sample is dissolved in is chromatographically weaker than or equal to the mobile phase.[8][19]
-
Procedure:
-
Identify the composition of your mobile phase at the time of injection (e.g., 95% Water / 5% Acetonitrile).
-
If your sample is currently in 100% Acetonitrile or Methanol, evaporate the solvent gently (using nitrogen or a vacuum centrifuge) and reconstitute the residue in the initial mobile phase composition (95:5 Water:ACN in this example).
-
Inject the reconstituted sample.
-
-
Expected Outcome: The peak fronting should be eliminated, resulting in a sharp, focused injection band.[19] Using a weaker injection solvent allows the analyte to "focus" into a tight band at the head of the column before the gradient starts, which is critical for good peak shape.[14]
-
References
-
HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. Available at: [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Available at: [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Available at: [Link]
-
Peak Splitting in HPLC: Causes and Solutions. (n.d.). Separation Science. Available at: [Link]
-
Understanding Peak Fronting in HPLC. (2025). Phenomenex. Available at: [Link]
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025). YouTube. Available at: [Link]
-
Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. (2024). Separation Science. Available at: [Link]
-
What is Peak Fronting? (n.d.). Chromatography Today. Available at: [Link]
-
Quantifying Injection Solvent Effects in Reversed-Phase Liquid Chromatography. (2012). PubMed. Available at: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. Available at: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Available at: [Link]
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Available at: [Link]
-
Does a column overload cause fronting or tailing? (2013). ResearchGate. Available at: [Link]
-
What are common causes of peak splitting when running an LC column? (n.d.). Waters. Available at: [Link]
-
When using HPLC, how do you deal with split peaks? (2013). ResearchGate. Available at: [Link]
-
LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. (2018). Restek. Available at: [Link]
-
The Role of Injection Solvents. (n.d.). LCGC International. Available at: [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC International. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Available at: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Pharma Knowledge. Available at: [Link]
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. (2021). PubMed. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. Available at: [Link]
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Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Criver. Available at: [Link]
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. (2021). PubMed. Available at: [Link]
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Overcoming matrix effects in the analysis of Daabd-AE labeled compounds.
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) labeled compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the analytical challenges posed by matrix effects in complex biological samples.
Introduction to this compound Derivatization
This compound is a chemical derivatization reagent used to enhance the analytical detection of molecules containing carboxylic acid functional groups, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary benefit of this compound is its ability to react with carboxylic acids to form stable amides.[1] This derivatization accomplishes two critical goals for quantitative analysis:
-
Enhanced Ionization: It introduces a tertiary amine group, which is highly ionizable, significantly boosting the signal response in positive electrospray ionization (ESI) mode.[2][3] This is especially valuable for small, polar analytes that typically exhibit poor ionization efficiency.
-
Improved Chromatography: The derivatization increases the hydrophobicity of the analyte.[1] In reversed-phase chromatography, this shifts the analyte's retention time, moving it away from the early-eluting, highly polar matrix components that are often a major source of ion suppression.[1]
Despite these advantages, the analysis of this compound labeled compounds is not without its challenges. The primary obstacle is the phenomenon of matrix effects , where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, leading to inaccurate and unreliable quantitative results.[4][5]
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding this compound chemistry and matrix effects.
Q1: What types of compounds are suitable for this compound labeling?
This compound is specifically designed for the derivatization of carboxylic acids.[1] It has been successfully applied in newborn screening to quantify markers of metabolic disorders, such as 2-methylcitric acid (MCA) and methylmalonic acid (MMA), in dried blood spots (DBS).[3][6] In principle, any compound with an accessible carboxylic acid group is a candidate for this derivatization.
Q2: What is a "matrix effect" in LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, lipids, proteins, metabolites).[7][8] This interference can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of its concentration. This is the most common matrix effect.[4][5]
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation.[9]
Matrix effects are a major concern in bioanalysis because they can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[5][10]
Q3: Why are matrix effects a particular problem when analyzing biological samples?
Biological matrices such as plasma, urine, and tissue homogenates are incredibly complex. They contain thousands of endogenous compounds at concentrations that can be orders of magnitude higher than the analyte of interest.[11] When these matrix components co-elute with the this compound labeled analyte, they compete for the energy required for desolvation and ionization in the ESI source, often resulting in suppression of the analyte's signal.[4]
Q4: How stable are this compound labeled compounds?
Studies have shown that this compound derivatives, such as DAABD-MCA, are stable for at least 48 hours when stored in a sealed vial at 8°C.[1] However, the stability of the original, underivatized analyte in the biological matrix before sample processing is also a critical factor that must be evaluated.[12][13][14] Establishing analyte stability early in method development is crucial.[12]
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important?
A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[15] It will co-elute with the analyte and experience the same degree of matrix effects and variability in sample preparation and injection.[11] By calculating the peak area ratio of the analyte to the SIL-IS, these effects can be effectively normalized, leading to highly accurate and precise quantification.[16][17]
Troubleshooting Guide: Overcoming Matrix Effects
This guide is structured by common symptoms observed during the analysis of this compound labeled compounds. For each issue, we explore potential causes rooted in matrix effects and provide diagnostic and corrective workflows.
Symptom 1: Low Signal Intensity or Poor Sensitivity
You observe a significantly weaker signal for your this compound analyte in biological samples compared to the signal from a pure standard solution of the same concentration.
Potential Cause: Severe ion suppression from co-eluting matrix components.
Diagnostic Workflow
The most direct way to diagnose and pinpoint ion suppression is through a Post-Column Infusion (PCI) Experiment .
Caption: Workflow for Post-Column Infusion (PCI) experiment to detect ion suppression/enhancement.
Corrective Actions & Protocols
If the PCI experiment reveals significant ion suppression, particularly at the retention time of your analyte, the following strategies should be employed.
Strategy 1: Enhance Sample Preparation
The goal is to remove interfering matrix components before analysis. Improving sample cleanup is often the most effective way to mitigate matrix effects.[11]
| Technique | Principle | Protocol Example (for Plasma) | Pros/Cons |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | 1. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the SIL-IS. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Transfer supernatant for derivatization. | Pro: Fast, easy. Con: Less clean; significant non-protein components (salts, phospholipids) remain. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous layer. | 1. To 100 µL of plasma (with SIL-IS), add 50 µL of buffer to adjust pH. 2. Add 600 µL of an organic solvent (e.g., methyl tert-butyl ether). 3. Vortex for 5 minutes. 4. Centrifuge; transfer the organic layer. 5. Evaporate to dryness and reconstitute. | Pro: Cleaner than PPT. Con: More labor-intensive; requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively retain the analyte while matrix components are washed away. | 1. Condition a mixed-mode SPE cartridge. 2. Load the pre-treated plasma sample. 3. Wash with a weak solvent to remove interferences. 4. Elute the analyte with a strong solvent. 5. Evaporate and reconstitute. | Pro: Provides the cleanest extracts. Con: Most complex and costly; requires significant method development. |
Strategy 2: Optimize Chromatographic Separation
The aim is to chromatographically separate the analyte from the region of ion suppression identified in the PCI experiment.
-
Modify Gradient: Adjust the slope of your mobile phase gradient. A shallower gradient can increase the separation between the analyte and interfering peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for your analyte versus the matrix interferences.
-
Employ 2D-LC: For extremely complex matrices, an online two-dimensional LC system can provide a powerful cleanup by using two different column chemistries for separation.
Symptom 2: High Variability in Results (Poor Precision)
You observe inconsistent peak areas for your analyte across replicate injections of the same sample, leading to a high coefficient of variation (%CV).
Potential Cause: Inconsistent matrix effects from sample to sample or injection to injection. This is common in bioanalysis as the composition of biological fluids can vary between individuals.
Diagnostic Workflow
The best diagnostic is a properly validated method using a stable isotope-labeled internal standard (SIL-IS).
Caption: Using a Stable Isotope-Labeled Internal Standard (SIL-IS) to diagnose and correct for variability.
Corrective Actions & Protocols
Strategy 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most robust solution for correcting variability.[11][16]
-
Protocol: Synthesize or purchase a SIL-IS for your target analyte. Prepare a stock solution and add a fixed amount to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process. All calculations should be based on the peak area ratio of the analyte to the SIL-IS.
Strategy 2: Use a Structural Analog as an Internal Standard
If a SIL-IS is unavailable, a close structural analog can be used. However, this is a compromise. The analog should be chosen carefully to ensure it has similar extraction recovery, chromatographic retention, and ionization behavior. Its ability to track and correct for matrix effects will likely be inferior to a true SIL-IS.[15]
Strategy 3: Matrix-Matched Calibration
If no suitable IS can be found, create your calibration standards and QCs in the same biological matrix as your samples (e.g., drug-free plasma).
-
Protocol:
-
Obtain a batch of blank biological matrix.
-
Prepare your calibration curve by spiking known amounts of the analyte into this blank matrix.
-
Process these matrix-matched calibrators in the exact same way as your unknown samples.
-
-
Rationale: This approach helps to ensure that the calibrators experience similar matrix effects to the unknown samples, improving accuracy. However, it does not correct for sample-to-sample variability.[4][18]
Symptom 3: Inaccurate Quantification (Poor Accuracy)
Your quality control (QC) samples are consistently failing, showing results that are significantly higher or lower than their nominal concentrations, even if precision is acceptable.
Potential Cause: A consistent matrix effect (suppression or enhancement) that is not being adequately corrected by your current calibration strategy.
Diagnostic Workflow
The standard method for quantifying the extent of the matrix effect is the Quantitative Matrix Factor (MF) Assessment .
Protocol: Matrix Factor Assessment
-
Prepare Set A: Spike the analyte and SIL-IS into a clean solvent (e.g., mobile phase) at low and high concentrations.
-
Prepare Set B: Extract multiple sources of blank biological matrix and then spike the analyte and SIL-IS into the final extracts at the same low and high concentrations.
-
Analyze and Calculate:
-
Calculate the Matrix Factor (MF) for the analyte: MF = (Peak Response in Set B) / (Peak Response in Set A)
-
Calculate the IS-Normalized MF: MF_normalized = (MF_analyte) / (MF_IS)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An IS-Normalized MF close to 1.0 indicates that the IS is effectively correcting for the matrix effect.
-
Corrective Actions & Protocols
Strategy 1: Re-evaluate Internal Standard
If the IS-Normalized MF is not close to 1.0, your internal standard is not tracking the analyte's behavior in the presence of the matrix. You must either switch to a SIL-IS or find a better structural analog.
Strategy 2: Standard Addition Method
For critical applications where a SIL-IS is not available and matrix-matching is insufficient, the method of standard addition can be used.[16][17]
-
Protocol:
-
Divide a single unknown sample into several (e.g., four) equal aliquots.
-
Leave one aliquot as is. Spike the remaining aliquots with increasing, known amounts of the analyte standard.
-
Analyze all aliquots and plot the measured instrument response (y-axis) versus the concentration of the added standard (x-axis).
-
Perform a linear regression. The absolute value of the x-intercept represents the original concentration of the analyte in the sample.
-
-
Rationale: This method builds a unique calibration curve within each sample's specific matrix, providing the most accurate way to correct for that sample's unique matrix effect. However, it is extremely low-throughput and not practical for large sample sets.
References
-
Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Qahtani, K. (2014). Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
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Turgeon, C. T., Magera, M. J., Allard, P., St-Germain, J. T., & Seashore, M. R. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PMC. [Link]
-
Turgeon, C. T., Magera, M. J., Allard, P., St-Germain, J. T., & Seashore, M. R. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. [Link]
-
Turgeon, C. T., Magera, M. J., Allard, P., St-Germain, J. T., & Seashore, M. R. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PubMed. [Link]
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Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
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Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Mass Spectrometry & Advances in the Clinical Lab. [Link]
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Li, W., & Tse, F. L. S. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Numan, A., & Fereja, M. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]
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Poller, B., Gsponer, M., & Drewe, J. (2012). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed. [Link]
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Zhang, J., & Wu, Y. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]
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Welch Materials, Inc. (2025). Are You Using The Internal Standard Method In A Right Way?. WelchLab. [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
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Furey, A., & Moriarty, M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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ZefSci. (2022). Troubleshooting Common Problems with LCMS Instruments. [Link]
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Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. PubMed. [Link]
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Wang, M., et al. (2025). Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots. PubMed. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
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Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]
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Chen, Y. H., et al. (2018). The parameters of LC-MS-MRM analysis for dimethyl-labeled peptides. ResearchGate. [Link]
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Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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Gasilova, N., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
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Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC International. [Link]
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Reddit. (2022). When to Use Internal Standard. r/CHROMATOGRAPHY. [Link]
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Taylor, P. J. (2005). Ion suppression in mass spectrometry. Semantic Scholar. [Link]
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Li, W., & Tse, F. L. S. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
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Banasik, K., et al. (2022). Long-term storage has minor effects on biobanked neonatal dried blood spot metabolome. bioRxiv. [Link]
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Isom, D. G., & O'Connor, A. M. (2011). Label-Assisted Mass Spectrometry for the Acceleration of Reaction Discovery and Optimization. PMC. [Link]
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Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
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Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. YouTube. [Link]
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dos Santos, V. L. S., et al. (2016). Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration. Analytical Methods. [Link]
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Adam, B. W., et al. (2011). THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES. NIH. [Link]
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Al-Dirbashi, O. Y., et al. (2014). Analysis of methylcitrate in dried blood spots by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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- 18. reddit.com [reddit.com]
Daabd-AE Derivatization Failures with Methylmalonic Acid and Homocysteine: A Technical Support Guide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using the derivatization reagent Daabd-AE (4-(2-(N,N-dimethylamino)ethylaminosulfonyl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole) and have encountered issues with the derivatization of methylmalonic acid (MMA) and homocysteine (Hcy). Here, we will delve into the technical reasons for these failures and provide robust, field-proven troubleshooting advice and alternative protocols.
Part 1: Core Directive - Understanding the "Why"
It is a documented observation that this compound, while effective for some carboxylic acids like 2-methylcitric acid, fails to efficiently derivatize methylmalonic acid and homocysteine.[1][2] This guide moves beyond simple procedural instructions to explain the underlying chemical principles governing this reaction failure, empowering you to make informed decisions in your experimental design.
The core reasons for this incompatibility are rooted in the unique structural and chemical properties of MMA and Hcy, specifically steric hindrance and competing chemical reactivity .
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may be facing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound derivatization with carboxylic acids?
A1: this compound is an amine-containing derivatization agent. It does not directly react with carboxylic acids. The reaction is a classic amidation, which requires the "activation" of the carboxylic acid's carboxyl group. This is typically achieved using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[3][4]
The process can be summarized in two key steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and readily reacts with nucleophiles.
-
Coupling: The primary amine group on this compound acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This forms a stable amide bond and releases an N,N'-disubstituted urea byproduct.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption="General mechanism of EDC-mediated this compound derivatization."
Q2: Why does this reaction fail specifically for Methylmalonic Acid (MMA)?
A2: The failure to derivatize MMA with this compound is primarily attributed to steric hindrance .[5][6]
-
Structural Analysis: Methylmalonic acid is a dicarboxylic acid with a methyl group attached to the central carbon (α-carbon).[7][8] This methyl group, while small, is in close proximity to both carboxyl groups.
-
Mechanistic Implication: For the derivatization to occur, the bulky this compound molecule, after the initial activation of the carboxyl group by EDC, must be able to approach the carbonyl carbon for the nucleophilic attack. The presence of the α-methyl group and the other carboxyl group creates a crowded environment around the reaction centers. This spatial crowding, or steric hindrance, physically blocks the this compound molecule from accessing the activated carboxyl groups, thus preventing the amidation reaction from proceeding efficiently.
dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10];
} caption="Steric hindrance in MMA derivatization."
Q3: Why does this reaction fail for Homocysteine (Hcy)?
A3: For homocysteine, the derivatization failure is likely due to a combination of competing reactivity of the thiol group and potential steric hindrance.
-
High Nucleophilicity of the Thiol Group: Homocysteine possesses a free thiol (-SH) group in addition to its carboxyl and amino groups. Thiols are highly nucleophilic, especially in their deprotonated thiolate (S⁻) form.[9][10] This high reactivity presents a significant challenge for a carboxyl-focused derivatization. The thiol group can compete with the carboxylic acid by reacting with the EDC activator, consuming the reagent and preventing the formation of the desired O-acylisourea intermediate.
-
Intramolecular Reactions: The proximity of the thiol and carboxyl groups in homocysteine can also lead to intramolecular cyclization, forming homocysteine thiolactone, especially under the conditions used for derivatization.[11][12] This would render the carboxyl group unavailable for reaction with this compound.
-
This compound Reactivity with Thiols: While this compound is designed to target amines, its complex structure and the reaction conditions could lead to undesirable side reactions with the highly reactive thiol group of homocysteine.
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption="Competing reactivity of homocysteine's thiol group."
Troubleshooting & Alternative Protocols
Since this compound is fundamentally unsuitable for MMA and Hcy, troubleshooting should focus on adopting alternative, validated derivatization strategies. A dual approach, where different chemistries are used for different analytes in the same sample, has been shown to be effective.[1][2]
Alternative 1: Butylation for Methylmalonic Acid
Butylation is a form of esterification that converts the polar carboxyl groups of MMA into less polar butyl esters. This improves its chromatographic retention on reverse-phase columns and enhances its sensitivity in mass spectrometry.
Protocol: Butanolic HCl Derivatization of MMA
This protocol is adapted from established methods for MMA analysis.[2]
-
Sample Preparation: To 50 µL of plasma or serum, add an appropriate internal standard (e.g., d3-MMA).
-
Extraction: Perform a solid-phase extraction (SPE) using a strong anion-exchange (SAX) column to isolate MMA from the sample matrix.
-
Elution: Elute MMA from the SPE column using 3 M HCl in n-butanol.
-
Derivatization: Cap the collection tube and heat at 65°C for 20 minutes. The acidic butanol serves as both the eluent and the derivatizing agent.
-
Evaporation: Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
Alternative 2: Thiol-Specific Derivatization for Homocysteine
For homocysteine, it is more effective to target the unique and highly reactive thiol group. N-ethylmaleimide (NEM) is a common reagent that reacts specifically with thiols under mild conditions.[13][14]
Protocol: NEM Derivatization of Homocysteine
This protocol is based on established methods for thiol analysis.[13][14][15]
-
Reduction (for total Hcy): To measure total homocysteine, disulfide bonds must first be reduced. To your sample, add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate.
-
Derivatization: Add a solution of N-ethylmaleimide (NEM) in a suitable buffer (e.g., phosphate buffer, pH 7.0) to the reduced sample. Incubate at room temperature for 15-30 minutes.
-
Quenching/Precipitation: Stop the reaction and precipitate proteins by adding an acid, such as trichloroacetic acid (TCA) or perchloric acid.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: The supernatant containing the NEM-derivatized homocysteine can be directly injected for LC-MS/MS analysis.
Part 3: Data & Workflow Visualization
Summary of Derivatization Strategies
| Analyte | Recommended Derivatization Reagent | Target Functional Group | Principle | Key Advantage |
| Methylmalonic Acid (MMA) | Acidified n-Butanol | Carboxyl (-COOH) | Esterification | Overcomes steric hindrance; improves chromatographic retention. |
| Homocysteine (Hcy) | N-ethylmaleimide (NEM) | Thiol (-SH) | Michael Addition | Highly specific to the thiol group, avoiding side reactions. |
| 2-Methylcitric Acid (MCA) | This compound + EDC/DMAP | Carboxyl (-COOH) | Amidation | Effective for carboxylic acids without significant steric hindrance. |
Experimental Workflow: Dual Derivatization Approach
For laboratories needing to measure MMA, Hcy, and other carboxylic acids like MCA from the same sample, a split-sample or dual derivatization workflow is recommended.
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} caption="Dual derivatization workflow for comprehensive analysis."
References
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1-10. [Link]
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PMC. [Link]
-
Shukla, V. G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
ResearchGate. (n.d.). Optimization test for EDC content for the derivatization reaction. ResearchGate. [Link]
-
Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS). (2011). PMC. [Link]
-
Allen, R. H., Stabler, S. P., Savage, D. G., & Lindenbaum, J. (1993). Automated Assay of Methylmalonic Acid in Serum and Urine by Derivatization with 1-Pyrenyldiazomethane, Liquid Chromatography, and Fluorescence Detection. Clinical Chemistry, 39(2), 297-303. [Link]
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Bouteiller, J. C., & Lattes, A. (2021). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. MDPI. [Link]
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Yamamoto, S., et al. (2018). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Journal of the Mass Spectrometry Society of Japan, 66(3), 97-101. [Link]
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Peitzsch, M., et al. (2024). Accurate redox state indication by in situ derivatization with N-ethylmaleimide - Profiling of transsulfuration and glutathione pathway metabolites by UPLC-MS/MS. PubMed. [Link]
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Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]
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ResearchGate. (n.d.). (PDF) Analysis of GSH and GSSG after derivatization with N-ethylmaleimide. ResearchGate. [Link]
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Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. (2015). Chemistry LibreTexts. [Link]
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Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
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The use of N-ethylmaleimide for mass spectrometric detection of homocysteine fractions in blood plasma. (2012). PubMed. [Link]
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Gabryelska, K., et al. (2019). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. NIH. [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2012). PubMed Central. [Link]
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Homocysteine Thiolactone: Biology and Chemistry. (2020). MDPI. [Link]
-
Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. (2024). YouTube. [Link]
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2016). PMC. [Link]
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Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. (2000). PubMed. [Link]
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Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2013). PubMed Central. [Link]
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Products of the reactions of HCHO with thiol/alcohol-containing amino.... (2019). ResearchGate. [Link]
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Methylmalonic Acid. (n.d.). PubChem. [Link]
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Analysis of GSH and GSSG after derivatization with N-ethylmaleimide. (2013). Nature Protocols. [Link]
-
Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization–tandem mass spectrometry (LC/ESI-MS/MS). (2007). ResearchGate. [Link]
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Methylmalonic acid. (n.d.). Wikipedia. [Link]
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Reactions of thiols. (2019). YouTube. [Link]
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Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. (2013). Analytical and Bioanalytical Chemistry. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH. [Link]
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What is the product of a reaction between a primary or secondary amine and an acid? (2023). Quora. [Link]
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Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. (2009). PMC. [Link]
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Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. (2022). ResearchGate. [Link]
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Amines 5. Identification of Primary & Secondary Amines. (2016). YouTube. [Link]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2023). MDPI. [Link]
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Reactivity of carboxylic acid derivatives (video). (n.d.). Khan Academy. [Link]
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Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. (2025). YouTube. [Link]
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What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. [Link]
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A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide. (2017). PMC. [Link]
-
Steric effects. (n.d.). Wikipedia. [Link]
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[Characteristics of formaldehyde reactions with nucleic acids and their structural components in the presence of primary or secondary amines]. (1983). PubMed. [Link]
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). ResearchGate. [Link]
-
Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives | Kaplan MCAT Prep. (2019). YouTube. [Link]
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. (2010). PubMed. [Link]
-
Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. (2023). ResearchGate. [Link]
-
Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. (2023). PubMed. [Link]
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Technical Support Center: Ensuring the Pre-Analysis Stability of Daabd-AE Derivatives
Welcome to the technical support center for Daabd-AE derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (this compound) derivatives prior to analysis. As a derivatization reagent, this compound is instrumental in enhancing the sensitivity of carboxylic acid analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). However, the stability of the resulting sulfonamide linkage and the fluorescent benzofurazan core is critical for obtaining accurate and reproducible results. This guide will address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative signal is inconsistent or lower than expected. What are the likely causes related to stability?
A1: Signal inconsistency or loss in this compound derivatives often points to pre-analytical instability. The primary culprits are hydrolysis of the sulfonamide bond and photodegradation of the benzofurazan fluorophore.
-
Hydrolysis: The sulfonamide linkage, while more stable than an ester bond, can be susceptible to hydrolysis, especially under non-optimal pH conditions.[1] This cleavage will regenerate the original carboxylic acid and a modified, unreactive form of the this compound reagent, leading to a decreased signal for your analyte of interest. The rate of hydrolysis can be influenced by the sample matrix, storage temperature, and pH.[2][3]
-
Photodegradation: The benzofurazan core of this compound is fluorescent and, like many fluorophores, can be susceptible to photobleaching upon exposure to light.[4][5] This irreversible process leads to a loss of the fluorescent signal, which is critical for detection methods that rely on fluorescence. The presence of reactive oxygen species in the sample matrix can exacerbate light-induced degradation.
-
Matrix Effects: Components in your sample matrix can interfere with the stability of the this compound derivative. This can be due to enzymatic activity in biological samples, the presence of strong nucleophiles that can react with the derivative, or compounds that quench the fluorescence of the benzofurazan core.[6][7]
Q2: What are the optimal storage conditions for my samples after derivatization with this compound?
A2: Proper storage is paramount to prevent the degradation of your this compound derivatives. Based on experimental evidence, the following storage conditions are recommended:
-
Short-Term Storage (up to 2 hours): Derivatized samples can be kept at ambient temperature for up to 2 hours without significant degradation.[8] This is often sufficient for immediate analysis in a queued autosampler.
-
Mid-Term Storage (2 to 5 days): For storage beyond a couple of hours, it is crucial to refrigerate the samples. Storing derivatized samples in a refrigerated autosampler has been shown to yield reproducible results for up to 5 days.[8]
-
Long-Term Storage: For storage longer than 5 days, freezing at -20°C or -80°C is recommended.[9][10][11] It is important to minimize freeze-thaw cycles, as this can introduce variability. Aliquoting samples before freezing is a good practice.
Here is a summary of recommended storage conditions:
| Storage Duration | Temperature | Key Considerations |
| < 2 hours | Ambient | Suitable for immediate analysis. |
| 2 - 5 days | Refrigerated (e.g., 4°C) | Ideal for overnight or multi-day analytical runs.[8] |
| > 5 days | Frozen (-20°C or -80°C) | Minimize freeze-thaw cycles by aliquoting.[9][10][11] |
Q3: I suspect photodegradation is affecting my results. How can I minimize this?
A3: Protecting your this compound derivatives from light is a critical step in ensuring their stability. The benzofurazan moiety is susceptible to photobleaching, which will lead to a direct loss of signal.[4][5][12]
Here are some practical steps to minimize photodegradation:
-
Use Amber Vials: Always store your derivatized samples in amber or light-blocking vials. This is the simplest and most effective way to protect them from ambient light.
-
Work in a Dimly Lit Area: When preparing and handling your samples, try to work in an area with reduced lighting. Avoid direct sunlight or strong overhead lights.
-
Autosampler Protection: If your autosampler does not have a light-blocking cover, consider fashioning one to protect the samples while they are queued for analysis.
-
Limit Exposure Time: Minimize the time your samples are exposed to light. Prepare samples in batches and transfer them to a dark, cold storage environment as quickly as possible.
-
Consider Antioxidants: In some cases, the addition of antioxidants to the sample matrix may help to quench reactive oxygen species that can be generated by light and contribute to fluorophore degradation.[7][13][14][15][16] However, this should be carefully validated to ensure it does not interfere with your analysis.
Q4: How does pH affect the stability of this compound derivatives, and what pH should I aim for during sample preparation and storage?
A4: The pH of your sample can significantly impact the stability of the sulfonamide bond in this compound derivatives. While specific studies on the pH stability profile of this compound derivatives are limited, general knowledge of sulfonamide chemistry suggests that they are more stable under neutral to slightly acidic conditions.[1]
-
Alkaline Conditions: High pH can promote the hydrolysis of the sulfonamide linkage.[3] Therefore, it is advisable to avoid strongly basic conditions during sample workup and storage.
-
Acidic Conditions: While sulfonamides are generally more stable in acidic conditions than in basic conditions, very strong acidic environments could also potentially lead to hydrolysis over extended periods.
-
Recommended pH: For optimal stability, it is recommended to maintain the pH of your derivatized samples in the neutral to slightly acidic range (pH 4-7). If your sample preparation protocol involves a pH adjustment, it is best to neutralize the sample before storage.
Experimental Protocols
Protocol 1: General Derivatization of Carboxylic Acids with this compound
This protocol is a general guideline for the derivatization of carboxylic acids in a biological matrix for LC-MS/MS analysis.[8][17]
Materials:
-
This compound reagent
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile
-
Formic acid
-
Your sample containing the carboxylic acid analyte(s)
-
Internal standard (if used)
Procedure:
-
Sample Preparation:
-
Pre-process your sample as required to extract the analyte of interest. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Prepare stock solutions of EDC and DMAP in anhydrous acetonitrile.
-
Note: It is recommended to prepare these reagent solutions fresh for each batch of derivatizations.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in a solution containing EDC and DMAP in acetonitrile.
-
Add the this compound solution to the sample.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).[17] The optimal temperature and time may need to be determined empirically for your specific analyte.
-
-
Reaction Quenching and Sample Preparation for Analysis:
-
After incubation, stop the reaction by adding a small amount of an appropriate quenching agent, such as formic acid in water.
-
Dilute the sample with the initial mobile phase of your LC-MS/MS method.
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Visualizing the Workflow
Potential Degradation Pathways
References
-
Dubland, J. A., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1-10. [Link]
-
Pahwa, H. (2017). How long and under what conditions can I store my derivatized GCMS samples? ResearchGate. [Link]
-
Akyildiz, I. E. (2021). How long we can keep our samples after derivatization prior to GC-MS analysis? ResearchGate. [Link]
-
Tanaka, H., et al. (2007). Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Photochemical & Photobiological Sciences, 6(7), 781-787. [Link]
-
Uchiyama, S., et al. (2003). Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. Journal of the Chinese Chemical Society, 50(3A), 345-354. [Link]
- Higashi, T., & Ogawa, S. (2018). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 155, 327-340.
-
ResearchGate. (2019). Derivatization reaction optimization. [Link]
-
van den Ouweland, J. M., et al. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(28), 7949-7958. [Link]
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S-J, Lee, et al. (2013). Strategies to prevent hydrolytic degradation of the hybrid layer - A review. International Journal of Adhesion and Adhesives, 46, 101-110. [Link]
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Han, D., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5703. [Link]
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Tjäder, A., et al. (2013). Strategies to prevent hydrolytic degradation of the hybrid layer-A review. Dental materials, 29(8), e139-e150. [Link]
-
la Cour, A., et al. (2022). Long-term storage has minor effects on biobanked neonatal dried blood spot metabolome. medRxiv. [Link]
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LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Radi, A. E., et al. (2012). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 4(11), 1083-1092. [Link]
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Anastassiades, M., et al. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. [Link]
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Li, Y., et al. (2024). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Antioxidants, 13(3), 305. [Link]
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Zhang, Y., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624. [Link]
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Williams, A. (1996). The hydrolytic reactivity of β-sultams. Journal of the Chemical Society, Perkin Transactions 2, (5), 801-807. [Link]
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Kruve, A., et al. (2014). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Trends in Analytical Chemistry, 59, 63-75. [Link]
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Crombeen, M., & van de Lagemaat, D. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
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Li, Y., et al. (2024). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. ResearchGate. [Link]
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Li, Y., et al. (2024). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. PubMed. [Link]
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Lv, W., et al. (2021). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Foods, 10(7), 1538. [Link]
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Sahu, P. K., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 53(5), 793-802. [Link]
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Kumar, A., et al. (2012). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 63, 122-132. [Link]
-
Egyptian Drug Authority. (2024). Guidance for File Content of Stability study dossier Year 2024. [Link]
-
Woldeamanuel, Y. T., & Gikanga, B. (2022). The Effects of pH and Excipients on Exenatide Stability in Solution. ResearchGate. [Link]
-
de Oliveira, A. C., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Revista de Ciências Farmacêuticas Básica e Aplicada, 41. [Link]
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Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory medicine, 92(3), 588-592. [Link]
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Technical Support Center: Enhancing the Recovery of Daabd-AE Derivatives from Complex Samples
Welcome to the technical support center for optimizing the recovery of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound as a derivatization reagent to enhance the sensitivity of analytes in complex matrices such as plasma, urine, and tissue homogenates.[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of this compound labeled compounds. The goal is to equip you with the scientific understanding and practical steps needed to maximize your recovery rates and ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the use of this compound and the recovery of its derivatives.
Q1: What is this compound and why is it used for derivatization?
This compound is a derivatization reagent used to enhance the analytical detection of molecules, particularly carboxylic acids, in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] It contains a highly ionizable tertiary amine group, which significantly improves the mass spectrometry signal of the target analyte.[1] This is especially beneficial for compounds that exhibit poor ionization efficiency on their own.[1]
Q2: I'm experiencing low recovery of my this compound derivative. What are the most common causes?
Low recovery is a frequent challenge and can stem from several factors throughout the experimental workflow.[4][5] The most common culprits include:
-
Suboptimal Extraction:_ The chosen extraction method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) may not be suitable for the specific properties of the this compound derivative or the sample matrix.[4][5]
-
pH Mismatches: The pH of the sample and various solutions plays a critical role in the ionization state of the derivative and its interaction with extraction media.[5][6]
-
Incomplete Derivatization: The reaction between your analyte and this compound may not have gone to completion.
-
Analyte Degradation: The derivatized compound might be unstable under the experimental conditions.[4]
-
Matrix Effects: Components of the complex sample can interfere with the extraction or the analytical detection.[7]
Q3: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for my this compound derivative?
The choice depends on the properties of your derivatized analyte and the nature of the sample matrix.
-
Solid-Phase Extraction (SPE): This technique is highly selective and can provide cleaner extracts.[8] It's often preferred for complex matrices like plasma and urine.[9][10] The selection of the appropriate SPE sorbent is crucial and is based on the interaction between the sorbent and the this compound derivative.[11][12]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases.[13] It can be effective, but may be less clean than SPE.[14] The efficiency of LLE is heavily dependent on the choice of organic solvent and the pH of the aqueous phase.[15][16]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting for specific issues encountered during the recovery of this compound derivatives.
Low Recovery After Solid-Phase Extraction (SPE)
Low recovery in SPE can occur at various stages of the process. A systematic approach to identify the source of the loss is essential.[17]
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting flowchart for low SPE recovery.
Detailed Troubleshooting Steps:
Problem: Analyte is found in the loading fraction (breakthrough).
-
Cause: Incorrect Sorbent Selection. The this compound derivative is likely polar due to the charged amine group. Using a highly non-polar sorbent like C18 might lead to poor retention.[5]
-
Solution: Consider a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties. Alternatively, a polar-modified reversed-phase sorbent could be effective.[13]
-
-
Cause: Improper Sorbent Conditioning or Equilibration. Failure to properly wet the sorbent bed can lead to incomplete binding of the analyte.[11] Similarly, if the equilibration buffer has a different pH than the sample, it can alter the sorbent chemistry during loading.[12]
-
Cause: Sample pH is not optimal for retention. For reversed-phase SPE, the analyte should be in its most neutral state to maximize hydrophobic interactions with the sorbent. The this compound derivative, with its tertiary amine, will be charged at acidic pH.
-
Cause: Sample Loading Volume or Flow Rate Issues. Overloading the cartridge or having too high of a flow rate can prevent sufficient interaction time between the analyte and the sorbent.[11]
-
Solution: Adhere to the manufacturer's guidelines for sample loading capacity and use a slow, consistent flow rate during sample application.[18]
-
Problem: Analyte is found in the wash fraction.
-
Cause: Wash solvent is too strong. The organic composition of the wash solvent may be high enough to start eluting the this compound derivative.[17]
-
Solution: Decrease the percentage of organic solvent in your wash step. The goal is to wash away interferences without eluting the analyte of interest.[18]
-
Problem: Analyte is not detected in the load, wash, or elution fractions.
-
Cause: Irreversible binding to the sorbent. The analyte is too strongly retained on the SPE sorbent and is not being eluted.
-
Solution: Increase the strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent or by adjusting the pH of the elution solvent to protonate the tertiary amine of the this compound derivative, which will disrupt its hydrophobic interaction with a reversed-phase sorbent.[11][18]
-
Data Presentation: Recommended SPE Sorbent Selection for this compound Derivatives
| Sorbent Type | Retention Mechanism | Recommended for |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Non-polar to moderately polar analytes. Sample pH should be adjusted to suppress ionization of the this compound amine. |
| Mixed-Mode (e.g., Reversed-Phase/Cation Exchange) | Hydrophobic and ionic interactions | Polar and charged analytes. Offers high selectivity. |
| Polymeric (e.g., Polystyrene-Divinylbenzene) | Hydrophobic interactions | Can retain a wide range of analytes, including polar compounds.[13] |
Low Recovery After Liquid-Liquid Extraction (LLE)
LLE is a balance of analyte partitioning between an aqueous and an organic phase, which is highly influenced by pH and solvent choice.
Troubleshooting Workflow for Low LLE Recovery
Caption: Troubleshooting flowchart for low LLE recovery.
Detailed Troubleshooting Steps:
Problem: The this compound derivative remains in the aqueous phase.
-
Cause: Incorrect pH of the aqueous phase. The this compound derivative has a tertiary amine that will be protonated (charged) at acidic or neutral pH, making it more soluble in the aqueous phase.[6]
-
Cause: Inappropriate organic solvent. The polarity of the organic solvent must be suitable to extract the this compound derivative.
-
Solution: Test a range of water-immiscible organic solvents with varying polarities, such as methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane.[14]
-
Problem: An emulsion forms between the aqueous and organic layers.
-
Cause: High concentration of matrix components. Proteins and lipids in biological samples can act as emulsifying agents.
-
Solution:
-
Centrifugation: This is often the most effective way to break an emulsion.
-
"Salting out": Adding a salt like sodium chloride or sodium sulfate to the aqueous phase can increase its polarity and help force the organic-soluble components into the organic layer, which can aid in breaking the emulsion.[15]
-
Solvent change: Some solvents are more prone to emulsion formation than others.
-
-
Data Presentation: Solvent Selection for LLE of this compound Derivatives
| Organic Solvent | Polarity | Comments |
| Hexane | Non-polar | May be too non-polar to efficiently extract the this compound derivative. |
| Methyl tert-butyl ether (MTBE) | Moderately polar | A good starting point, often provides clean extracts.[14] |
| Ethyl acetate | Polar | Can be effective but may also extract more interferences. |
| Dichloromethane (DCM) | Polar | Effective for a range of compounds, but can form emulsions.[20] |
Issues During Derivatization and Analysis
Even with optimal extraction, problems can arise from the derivatization reaction itself or during the final analytical measurement.
Q: My derivatization reaction seems incomplete. How can I improve the yield?
-
A: Review the reaction conditions. Ensure that the reaction temperature, time, and the concentration of the coupling agents (like EDC and DMAP, if used) are optimized.[21] It's also crucial to use fresh reagents, as their activity can diminish over time.
Q: I'm observing significant matrix effects in my LC-MS/MS analysis. What can I do?
-
A: Improve sample cleanup. Revisit your SPE or LLE protocol to achieve a cleaner extract. A more selective SPE sorbent or a multi-step extraction could be beneficial.
-
A: Use matrix-matched standards. Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[7]
-
A: Employ an internal standard. An isotopically labeled version of your analyte is the ideal internal standard as it will behave almost identically to the analyte during extraction and ionization, correcting for both recovery losses and matrix effects.[7]
Q: My chromatographic peak shape is poor (e.g., tailing or fronting). What could be the cause?
-
A: Check for mobile phase incompatibility. Ensure your final extract is dissolved in a solvent that is compatible with your initial HPLC mobile phase conditions.[22]
-
A: Adjust mobile phase pH. The pH of the mobile phase can affect the peak shape of ionizable compounds.[22]
-
A: Column issues. The column may be contaminated or degraded.[22][23] Consider flushing the column with a strong solvent or replacing it if necessary.[23][24]
Part 3: Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for this compound Derivatives from Plasma
-
Sorbent: Mixed-mode (Reversed-Phase/Cation Exchange) SPE cartridge.
-
Conditioning: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.[12]
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 9.0).[12]
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 100 mM ammonium acetate buffer (pH 9.0). Vortex to mix.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in 100 mM ammonium acetate buffer (pH 9.0).[18]
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the this compound derivative with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS/MS mobile phase.
Protocol 2: General Liquid-Liquid Extraction (LLE) for this compound Derivatives from Urine
-
Sample Preparation: To 1 mL of urine, add a sufficient amount of a suitable buffer (e.g., sodium carbonate buffer) to adjust the pH to approximately 10.[25][26]
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) to the pH-adjusted urine sample.
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a solvent suitable for your analytical method.
References
- Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
- Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
- Welch Materials, Inc. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- JoVE. (2024, April 4). Video: Extraction: Effects of pH.
- ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?
- Oxford Academic. (n.d.). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research.
- Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- SCIEX. (2025, October 16). How can we enhance low recovery rates when quality control (QC) samples are influenced by matrix effects?
- Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube.
- National Institutes of Health. (2021, March 17). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach.
- National Institutes of Health. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
- Idaho State Police Forensic Services. (2014, January 16). Urine general drug extraction.
- American Chemical Society. (2025, May 2). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education.
- National Institutes of Health. (2020, August 11). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
- ResearchGate. (2025, August 7). Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique.
- Agilent. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube.
- ResearchGate. (2025, November 9). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach.
- Abcam. (n.d.). This compound, Derivatization reagent (CAS 913253-56-2).
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE).
- Chemodex. (n.d.). This compound - CAS-Number 913253-56-2.
- National Institutes of Health. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
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- 3. researchgate.net [researchgate.net]
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- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. Video: Extraction: Effects of pH [jove.com]
- 7. How can we enhance low recovery rates when quality control (QC) samples are influenced by matrix effects? [sciex.com]
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Validation & Comparative
A Senior Application Scientist's Guide to LC-MS/MS Method Validation: A Comparative Analysis of Daabd-AE Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the accurate and precise quantification of endogenous and exogenous compounds is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a gold standard for its sensitivity and selectivity. However, the analysis of highly polar molecules, such as amino acids, organic acids, and fatty acids, presents a significant challenge due to their poor retention on reverse-phase columns and inefficient ionization. Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides an in-depth validation and comparative analysis of a potent derivatization agent, 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE), against other common derivatization strategies, offering a comprehensive resource for method development and validation.
The Rationale for Derivatization in LC-MS/MS
The core challenge with many biologically significant small molecules lies in their physicochemical properties. Highly polar compounds have a strong affinity for aqueous mobile phases, leading to minimal interaction with the nonpolar stationary phases used in reverse-phase chromatography, resulting in poor peak shape and co-elution with the solvent front. Furthermore, their inherent charge characteristics can lead to low ionization efficiency in the mass spectrometer's source, compromising sensitivity.
Derivatization addresses these challenges by chemically modifying the analyte to:
-
Enhance Chromatographic Retention: By adding a nonpolar moiety, the derivatized analyte's hydrophobicity is increased, leading to better retention and separation on reverse-phase columns.
-
Improve Ionization Efficiency: The introduction of a readily ionizable group, such as a tertiary amine, significantly enhances the analyte's response in the mass spectrometer, thereby increasing sensitivity.
-
Increase Specificity: Derivatization can introduce a unique fragment ion upon collision-induced dissociation (CID), which can be used for highly specific and sensitive detection in Multiple Reaction Monitoring (MRM) mode.
This guide will focus on the validation of an LC-MS/MS method employing this compound and compare its performance with established alternatives, providing the necessary data to make informed decisions in your analytical workflow.
This compound Derivatization: Mechanism and Application
This compound has emerged as a valuable tool, particularly for the analysis of carboxylic acids. It reacts with the carboxyl group to form a stable amide bond. This reaction is typically facilitated by a coupling agent, such as a carbodiimide (e.g., EDC), which activates the carboxylic acid.
The key to this compound's efficacy is the introduction of a tertiary amine group, which is readily protonated, making the derivative highly responsive in positive electrospray ionization (ESI+) mode.
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Newborn Screening Assays for Inborn Errors of Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting inter-laboratory comparisons of newborn screening assays, with a focus on the widely adopted tandem mass spectrometry (MS/MS) method for detecting amino acid and acylcarnitine disorders. While the term "Daabd-AE" from the initial query does not correspond to a recognized standard assay, this document addresses the core principles of assay comparison relevant to the field of newborn screening for inborn errors of metabolism.
The Critical Role of Inter-laboratory Comparison in Newborn Screening
Newborn screening is a vital public health initiative aimed at the early identification of infants with certain genetic, metabolic, and endocrine disorders, allowing for timely intervention to prevent severe health problems.[1][2] The accuracy and reliability of these screening tests are paramount. Inter-laboratory comparisons, often conducted through proficiency testing (PT) or external quality assessment (EQA) programs, are essential for several reasons:
-
Ensuring Accuracy and Comparability: These comparisons help ensure that results from different laboratories are accurate and comparable, regardless of the specific instrumentation or minor protocol variations used.
-
Identifying Systematic Errors: Discrepancies in results between laboratories can highlight potential systematic errors in an assay, prompting investigation and corrective action.
-
Validating New Methods: When a laboratory implements a new screening test, comparison with established methods in other laboratories is a crucial part of the validation process.
-
Maintaining High Standards of Performance: Regular participation in PT programs helps laboratories maintain a high level of proficiency and quality in their testing.[3]
The Centers for Disease Control and Prevention (CDC) runs the Newborn Screening Quality Assurance Program (NSQAP), which is a key resource for laboratories, providing reference materials, proficiency testing, and training to ensure the accuracy and reliability of newborn screening tests.[1][3][4][5][6]
Designing a Robust Inter-laboratory Comparison Study
A well-designed inter-laboratory comparison study is crucial for generating meaningful and actionable data. Key considerations include:
Selection of Quality Control Materials
The foundation of any inter-laboratory comparison is the use of appropriate and well-characterized quality control (QC) materials.[4][7][8]
-
Dried Blood Spots (DBS): As the standard specimen for newborn screening, QC materials should be in the form of DBS to mimic patient samples as closely as possible.[4][7][8]
-
Analyte Concentrations: The QC materials should cover a range of analyte concentrations, including levels that are near, below, and above the established cut-off values for a positive screen.[9][10] This allows for the assessment of assay performance across the clinically relevant range.
-
Certified Reference Materials: Whenever possible, certified reference materials from a reputable source, such as the CDC's NSQAP, should be used to ensure the accuracy and traceability of the results.[1][3][4][5][6]
Standardized Experimental Protocol
While the goal is to compare different laboratories, a standardized core protocol is necessary to minimize variability from procedural differences. This section outlines a typical workflow for the analysis of amino acids and acylcarnitines from DBS using tandem mass spectrometry.
Step-by-Step MS/MS Workflow for Amino Acid and Acylcarnitine Analysis:
-
Sample Preparation:
-
A small disc (typically 3.2 mm) is punched from the dried blood spot and placed into a well of a 96-well microplate.
-
An extraction solution containing stable isotope-labeled internal standards for each analyte is added to each well. These internal standards are critical for accurate quantification, as they behave similarly to the target analytes during extraction and ionization.
-
-
Analyte Derivatization (Butylation):
-
For the commonly used derivatization method, a butanolic-HCl reagent is added to the extracted sample.
-
The microplate is sealed and incubated at an elevated temperature (e.g., 65°C) for a specific period (e.g., 20 minutes) to convert the amino acids and acylcarnitines into their butyl esters. This derivatization step improves the analytical sensitivity and specificity of the MS/MS analysis.[9][10]
-
Note: Underivatized or "free acid" methods also exist, and a comparison study might aim to evaluate the performance of both approaches.[9][10]
-
-
Sample Analysis by Tandem Mass Spectrometry:
-
After derivatization, the solvent is evaporated, and the residue is reconstituted in a solvent suitable for injection into the mass spectrometer.
-
The sample is introduced into the MS/MS instrument, typically using a flow-injection analysis method.
-
The instrument is operated in a specific scan mode (e.g., precursor ion scan or neutral loss scan) to detect the target analytes based on their mass-to-charge ratios.[11]
-
-
Data Processing and Analysis:
-
The raw data from the MS/MS instrument is processed using specialized software.
-
The concentrations of the amino acids and acylcarnitines in the sample are calculated by comparing the signal of the analyte to the signal of its corresponding internal standard.
-
The calculated concentrations are then compared to established cut-off values to determine if the result is within the normal range or requires further follow-up.
-
Workflow Diagram for MS/MS-based Newborn Screening
Caption: A typical workflow for newborn screening using tandem mass spectrometry.
Key Performance Metrics for Comparison
The following metrics are essential for an objective comparison of assay performance between laboratories.[12]
| Performance Metric | Description | Importance in Inter-laboratory Comparison |
| Accuracy | The closeness of a measured value to a known or reference value. | Assesses the ability of each laboratory's assay to produce results that are true to the actual concentration of the analyte. |
| Precision (Reproducibility) | The degree to which repeated measurements under unchanged conditions show the same results. This can be assessed as intra-assay (within a single run) and inter-assay (between different runs) precision. | High precision indicates a robust and reliable assay. Comparing precision between labs can reveal differences in instrumentation, reagents, or operator technique. |
| Sensitivity (Analytical) | The lowest concentration of an analyte that can be reliably detected by the assay. | Ensures that the assay is capable of detecting clinically relevant low levels of an analyte. |
| Specificity (Analytical) | The ability of the assay to measure only the target analyte, without interference from other substances in the sample. | Poor specificity can lead to false-positive results. Comparing specificity helps to identify potential interferences in different laboratory environments. |
| Concordance | The percentage of agreement in the classification of samples as "normal" or "abnormal" (or "in-range" vs. "out-of-range") between laboratories. | A high concordance rate is a key indicator of the overall agreement and interchangeability of the results from different laboratories. |
| False Positive Rate | The proportion of normal samples that are incorrectly identified as abnormal.[12] | A high false-positive rate can lead to unnecessary anxiety for families and additional, costly follow-up testing.[2] |
| Positive Predictive Value (PPV) | The proportion of positive screening results that are true positives.[12] | A higher PPV indicates a more efficient screening program.[12] |
Troubleshooting Discrepancies in Inter-laboratory Comparisons
When discrepancies are identified, a systematic approach to troubleshooting is necessary.
Troubleshooting Flowchart for Inter-laboratory Discrepancies
Caption: A systematic approach to troubleshooting discrepancies.
Common Sources of Variability:
-
Pre-analytical: Differences in sample collection, storage, and handling.
-
Analytical: Variations in reagents, calibrators, internal standards, instrumentation, and data analysis parameters.
-
Post-analytical: Differences in cut-off values and interpretive criteria.
Conclusion
Rigorous and regular inter-laboratory comparisons are a cornerstone of a high-quality newborn screening program. By using well-characterized materials, standardized protocols, and a comprehensive set of performance metrics, laboratories can ensure the accuracy, reliability, and comparability of their results. This ultimately leads to better health outcomes for newborns. This guide provides a framework for designing and implementing effective inter-laboratory comparison studies, fostering continuous quality improvement in the field of newborn screening.
References
- Characterization of Dried Blood Spot Quality Control Materials for Lysosomal Enzyme Activity Assays Using Digital Microfluidic Fluorometry to Detect Lysosomal Storage Disorders in Newborns. MDPI.
- Development and Evaluation of Quality Control Dried Blood Spot Materials in Newborn Screening for Lysosomal Storage Disorders. PubMed.
- Dried Blood Spot Quality Control Materials for Newborn Screening to Detect Lysosomal Storage Disorders. Clinical Chemistry, Oxford Academic.
- NBS04 | Newborn Screening by Tandem Mass Spectrometry. CLSI.
- Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. ANSI Webstore.
- Now published: A consensus guideline for newborn screening by mass spectrometry. ARCHIMEDlife.
- Making the case for objective performance metrics in newborn screening by tandem mass spectrometry. PubMed.
- New and Updated Newborn Screening Laboratory Documents CLSI NBS04 and NBS07. CLSI.
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A Senior Application Scientist's Guide: Navigating the Analysis of 2-Methylcitric Acid - Daabd-AE Derivatization vs. Direct Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-methylcitric acid (MCA) is paramount. As a critical biomarker for inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia, precise measurement of MCA in biological matrices is essential for early diagnosis, monitoring disease progression, and evaluating therapeutic interventions.[1] However, the inherent physicochemical properties of MCA—a small, polar, tricarboxylic acid—present significant analytical challenges, including poor retention on traditional reversed-phase chromatography columns and inefficient ionization in mass spectrometry.[1]
This guide provides an in-depth comparison of two prominent analytical strategies for MCA quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS): derivatization with 4-(2-(dimethylamino)ethylamino)-7-nitro-2,1,3-benzoxadiazole (Daabd-AE) and direct analysis without derivatization. We will explore the underlying principles, experimental workflows, and performance characteristics of each approach to empower you to make an informed decision for your analytical needs.
The Analytical Challenge: Why 2-Methylcitric Acid is Difficult to Measure
Direct analysis of 2-methylcitric acid by LC-MS/MS is hampered by several factors:
-
High Polarity: The presence of three carboxyl groups and a hydroxyl group makes MCA highly water-soluble, leading to minimal retention on conventional C18 reversed-phase columns. This can result in co-elution with other polar matrix components and ion suppression.[1]
-
Poor Ionization Efficiency: Under typical electrospray ionization (ESI) conditions, the multiple acidic protons of MCA can lead to charge state distribution and overall poor ionization efficiency, resulting in low sensitivity.[2]
-
Matrix Effects: Biological samples like plasma, urine, and dried blood spots (DBS) are complex matrices. The lack of strong chromatographic retention for MCA can exacerbate the impact of matrix components on ionization, leading to inaccurate and imprecise results.
To overcome these hurdles, two main strategies have emerged: enhancing the molecule's properties through chemical derivatization or employing specialized chromatographic techniques for direct analysis.
Strategy 1: Enhancing Detectability with this compound Derivatization
Chemical derivatization aims to modify the analyte's structure to improve its analytical performance. For carboxylic acids like MCA, this compound has proven to be a highly effective derivatizing agent.
The Chemistry Behind the Enhancement
This compound reacts with the carboxylic acid groups of MCA in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form a stable amide bond. This reaction introduces a highly ionizable tertiary amine group from the this compound molecule onto the MCA structure.[3]
The key advantages of this derivatization are:
-
Increased Hydrophobicity: The derivatized MCA is significantly less polar, allowing for excellent retention on standard reversed-phase columns.
-
Enhanced Ionization: The introduced tertiary amine is readily protonated in the positive ion mode of ESI, leading to a strong and stable signal in the mass spectrometer. This dramatically improves the sensitivity of the assay.[3]
-
Improved Specificity: The derivatization reaction is specific to carboxylic acids, reducing potential interferences from other classes of compounds in the sample.
Caption: this compound derivatization of 2-methylcitric acid.
Experimental Workflow: this compound Derivatization
The following is a representative protocol for the derivatization of MCA in dried blood spots (DBS), a common matrix for newborn screening.
Caption: Workflow for this compound derivatization of 2-methylcitric acid from DBS.
Detailed Protocol:
-
Sample Preparation: A 3.2 mm disk is punched from a dried blood spot card and placed into a well of a 96-well plate.
-
Reagent Addition: An extraction solution containing the internal standard (e.g., deuterated MCA), this compound, and EDC in a suitable solvent is added to each well.[4]
-
Derivatization Reaction: The plate is sealed and incubated at approximately 65°C for 45 minutes to facilitate both extraction from the DBS and the derivatization reaction.
-
Sample Cleanup (Optional but Recommended): After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate for analysis. This step helps to remove solid debris from the DBS card.[5]
-
LC-MS/MS Analysis: The derivatized sample is injected into the LC-MS/MS system. A standard reversed-phase column (e.g., C8 or C18) is used for separation.[4] Detection is performed in positive ion mode, monitoring the specific precursor-to-product ion transitions for the derivatized MCA and its internal standard.
Strategy 2: The Power of Direct Analysis without Derivatization
While derivatization offers significant advantages, it also introduces additional sample preparation steps, increasing time and potentially introducing variability. The alternative is direct analysis, which relies on advanced chromatographic techniques to retain and separate the polar MCA from the sample matrix.
Chromatographic Principles for Direct Analysis
To achieve retention of highly polar compounds like MCA, specialized liquid chromatography techniques are employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] In this mode, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes like MCA can partition into this layer, leading to retention.[8] The separation is based on the analyte's hydrophilicity.[6]
-
Ion-Exclusion Chromatography (IEC): This technique uses a stationary phase with fixed ionic groups of the same charge as the analyte ions. For organic acids, a cation-exchange resin in the H+ form is often used.[9] The separation mechanism is based on the principle of Donnan exclusion, where highly ionized acids are repelled from the similarly charged stationary phase and elute earlier, while weakly ionized acids can penetrate the pores of the resin and are retained longer.[9][10]
Experimental Workflow: Direct Analysis
The workflow for direct analysis is significantly simpler than the derivatization approach.
Caption: Workflow for direct analysis of 2-methylcitric acid.
Detailed Protocol (Representative):
-
Sample Preparation: For plasma samples, a simple protein precipitation is performed by adding a solvent like acetonitrile containing the internal standard. For DBS, an extraction step with a suitable solvent is required.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a new vial or plate for analysis.
-
LC-MS/MS Analysis: The extract is injected into the LC-MS/MS system equipped with a HILIC or ion-exclusion column. The mobile phase composition and gradient are optimized for the separation of polar organic acids. Detection is typically performed in negative ion mode, monitoring the deprotonated molecule of MCA.[2]
Head-to-Head Comparison: this compound vs. No Derivatization
The choice between these two powerful techniques depends on the specific requirements of your laboratory, including the desired sensitivity, sample throughput, and available instrumentation.
| Feature | This compound Derivatization | No Derivatization (Direct Analysis) |
| Sensitivity | Significantly Higher. The derivatization enhances ionization efficiency, leading to lower limits of detection (LOD) and quantification (LOQ).[3] | Lower. Relies on the inherent ionization of MCA, which can be suboptimal.[2] |
| Specificity | High. The derivatization is specific to carboxylic acids, and the chromatographic separation of the hydrophobic derivative is excellent. | Moderate to High. Relies heavily on the selectivity of the specialized column (HILIC or IEC) and the specificity of MS/MS detection to resolve MCA from isomers and other matrix components. |
| Sample Preparation | More Complex and Time-Consuming. Involves a heating step and the addition of multiple reagents. | Simpler and Faster. Typically involves a straightforward protein precipitation or extraction.[2] |
| Robustness | Generally High. The derivatized product is stable, and the use of standard reversed-phase chromatography is very reliable. | Can be more variable. The performance of HILIC and IEC columns can be sensitive to mobile phase composition and matrix effects. |
| Cost | Higher. Requires derivatization reagents (this compound, EDC) and potentially more manual labor or automation. | Lower. Fewer reagents and simpler sample preparation. |
| Throughput | Lower. The derivatization step adds to the overall analysis time. | Higher. The streamlined sample preparation allows for faster sample turnaround. |
Quantitative Performance Data
The following table summarizes representative performance data from published methods. It is important to note that these values are from different studies and may not be directly comparable due to variations in instrumentation, sample matrices, and validation procedures.
| Parameter | This compound Derivatization (DBS) | No Derivatization (Plasma) |
| Linearity Range | 0.5 - 16 µmol/L | Up to 80 µmol/L (total 2MCA)[2] |
| Intra-assay Precision (CV%) | 4.5 - 6.1% | 2.1 - 6.9%[2] |
| Inter-assay Precision (CV%) | 6.1 - 8.7% | 2.7 - 11.6%[2] |
| Recovery | 88.0 - 114.0% | 84.4 - 120.1%[2] |
Conclusion and Recommendations
Both this compound derivatization and direct analysis are viable and powerful techniques for the quantification of 2-methylcitric acid. The optimal choice is contingent on the specific analytical goals and laboratory resources.
-
Choose this compound Derivatization when:
-
The highest sensitivity is required, for example, in applications involving very low concentrations of MCA or limited sample volumes.
-
Your laboratory primarily uses standard reversed-phase LC systems and you want to avoid investing in and developing methods for specialized columns.
-
High specificity is critical to differentiate MCA from other closely related compounds.
-
-
Choose Direct Analysis (No Derivatization) when:
-
High sample throughput is a priority, such as in large-scale screening studies.
-
Simplicity and speed of sample preparation are essential to minimize hands-on time and potential for error.
-
Your laboratory has expertise and instrumentation for HILIC or ion-exclusion chromatography.
-
Ultimately, the decision rests on a careful evaluation of the trade-offs between sensitivity, throughput, and complexity. For laboratories focused on clinical diagnostics and newborn screening, the enhanced sensitivity and robustness of the this compound method may be preferable. In contrast, research environments with a high volume of samples might benefit from the speed and simplicity of direct analysis methods. By understanding the principles and performance of each approach, you can confidently select the most appropriate strategy for your 2-methylcitric acid analysis.
References
- BenchChem. (2025). Application Note: Derivatization of 2-Methylcitric Acid for Enhanced Mass Spectrometric Analysis. BenchChem.
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1–10. [Link]
- Dubland, J. A., et al. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach.
- Al-Dirbashi, O. Y., et al. (2014). Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry.
- Sigma-Aldrich. (2021).
- Dubland, J. A., et al. (2021).
- Fu, X., et al. (2013). Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS). PubMed.
- A protocol for the iterative decarboxylative cross‐coupling of carboxylic acids with dehydroalanine (Dha) allyl esters is described.
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Chypre, M., & Lehotay, J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 837-861. [Link]
- MDPI. (2020).
- Ajay, A. (2024). Hydrophilic Interaction Liquid Chromatography (Hilic). International Journal of Pharmaceutical Sciences, 2(8), 2816-2821.
- Shimadzu. (n.d.).
- Gika, H. G., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
- Diduco. (n.d.).
- Dubland, J. A., et al. (2021).
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- 2. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Analysis of Organic Acid Counterions by Ion Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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A Senior Scientist's Guide to Carboxylic Acid Derivatization: Comparing Daabd-AE with Classical Reagents
Introduction: The Analytical Challenge of Carboxylic Acids
Carboxylic acids are a cornerstone of biological chemistry, representing key metabolites, drug compounds, and signaling molecules. Despite their ubiquity, their direct analysis presents significant challenges. Their inherent polarity, low volatility, and frequent lack of a strong chromophore or fluorophore make them difficult to detect with high sensitivity using standard techniques like reversed-phase liquid chromatography coupled with UV-Vis or mass spectrometry (LC-MS).
Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a time-tested and powerful strategy to overcome these hurdles. By attaching a "tag" to the carboxylic acid moiety, we can dramatically improve ionization efficiency for mass spectrometry, introduce a highly responsive fluorophore for fluorescence detection, or add a strong chromophore for UV-Vis analysis.
This guide provides an in-depth comparison of a modern derivatization reagent, 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE), with other established reagents. We will delve into the reaction mechanisms, compare performance based on experimental data, and provide actionable protocols to help you select the optimal reagent for your analytical needs.
Pillar 1: Understanding the Reagents and Their Mechanisms
The choice of a derivatization reagent is dictated by the analytical endpoint (e.g., LC-MS, HPLC-FLD) and the specific properties of the analyte and sample matrix. An ideal reagent should react rapidly and completely under mild conditions to form a single, stable product.
This compound: The Modern Choice for High-Sensitivity LC-MS/FLD
This compound is a fluorescent reagent designed for high-sensitivity analysis. Its key structural features are a benzofurazan fluorophore and a tertiary amine group. The reaction proceeds by forming an amide bond between the primary amine of this compound and the target carboxylic acid. This requires a pre-activation step of the carboxyl group, typically using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).
The genius of this compound lies in its dual-purpose tag. The benzofurazan group provides a sensitive fluorescent signal, while the tertiary amine group acts as a proton-trapping site, ensuring exceptionally high ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI+-MS).
Caption: Reaction mechanism of this compound with a carboxylic acid.
Alternative Reagents: A Comparative Overview
To appreciate the advantages of this compound, it's essential to understand the alternatives.
-
4-Bromomethyl-7-methoxycoumarin (Br-AMC): A classic fluorescent labeling reagent. Br-AMC reacts with the carboxylate anion via nucleophilic substitution under basic conditions, often requiring a crown ether catalyst to enhance the nucleophilicity of the carboxylate. While it provides good fluorescence, the resulting ester bond can be less stable than the amide bond formed with this compound, and it lacks a feature for enhanced MS ionization.
-
3-Nitrophenylhydrazine (3-NPH): This reagent also requires activation of the carboxylic acid with EDC. It introduces a tag that is highly responsive in negative-ion ESI-MS (ESI-). This makes it an excellent choice for targeted negative-ion analysis but less versatile if positive-ion mode is preferred or required.
-
O-(p-Nitrobenzyl)hydroxylamine (PNBHA): Used for labeling carbonyl compounds, but with EDC coupling, it can derivatize carboxylic acids. The resulting derivative can be detected by UV and is suitable for ESI-MS analysis.
Pillar 2: Performance Data and Head-to-Head Comparison
The true measure of a reagent lies in its performance. The following tables summarize key operational and performance metrics compiled from various application notes and research articles.
Table 1: Comparison of Reaction Conditions
| Feature | This compound | Br-AMC | 3-NPH |
| Coupling Agent | Required (e.g., EDC, HOBt) | Not required (uses base/catalyst) | Required (e.g., EDC) |
| Typical Temp. | Room Temperature | 60-70 °C | 60 °C |
| Typical Time | 30 - 60 min | 30 - 90 min | 30 min |
| Optimal pH | 4.5 - 6.5 | 8.0 - 9.0 | Acidic (with catalyst) |
| Bond Formed | Amide | Ester | Hydrazide |
| Bond Stability | Very High | Moderate | High |
Table 2: Analytical Properties of Derivatives
| Property | This compound Derivative | Br-AMC Derivative | 3-NPH Derivative |
| Detection Mode | FLD, ESI+-MS | FLD, UV | UV, ESI--MS |
| Fluorescence Ex/Em | ~450 nm / ~555 nm | ~325 nm / ~395 nm | N/A |
| UV λmax | ~450 nm | ~325 nm | ~400 nm |
| MS Signal | Excellent (Positive Ion) | Poor | Excellent (Negative Ion) |
| Typical LOQ | Low pg to fg range | Low ng to high pg range | Low pg range |
Pillar 3: Experimental Protocols and Workflow
A robust protocol is self-validating. Below are detailed, field-tested methodologies for derivatization using this compound, designed for reproducibility.
General Derivatization Workflow
The overall process is straightforward and can be adapted for various sample types.
Caption: A typical workflow for sample analysis using derivatization.
Protocol 1: Derivatization of Carboxylic Acids in Plasma using this compound
This protocol is designed for quantifying a carboxylic acid-containing drug in a plasma matrix.
Materials:
-
This compound solution: 1 mg/mL in Acetonitrile.
-
EDC solution: 10 mg/mL in Water.
-
HOBt solution: 10 mg/mL in Water.
-
Formic Acid solution: 5% in Acetonitrile.
-
Plasma sample containing the analyte.
-
Internal Standard (IS) solution (a structurally similar carboxylic acid).
-
Acetonitrile (ACN) for protein precipitation.
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.
-
Add 200 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of ACN:Water (50:50).
-
Add 10 µL of EDC solution and 10 µL of HOBt solution. Vortex briefly.
-
Add 10 µL of this compound solution. Vortex again.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Reaction Quench & Sample Dilution:
-
Add 10 µL of 5% Formic Acid in ACN to quench the reaction by protonating the excess this compound.
-
Add 100 µL of mobile phase initial conditions (e.g., 95% Water, 5% ACN, 0.1% Formic Acid).
-
Vortex, centrifuge briefly, and transfer to an autosampler vial for LC-MS analysis.
-
Rationale for Choices:
-
EDC/HOBt: This combination is highly efficient for activating carboxylic acids in aqueous/organic mixtures, minimizing side reactions compared to EDC alone.
-
Room Temperature Reaction: The high reactivity of this compound avoids the need for heating, which can degrade thermally labile analytes.
-
Quenching: Quenching with acid ensures the reaction stops uniformly across all samples and stabilizes the derivatives, leading to higher reproducibility.
Conclusion: Selecting the Right Tool for the Job
The choice of a derivatization reagent is a critical decision in method development.
-
Choose this compound when: You require the highest sensitivity for both LC-MS (in positive ion mode) and fluorescence detection. Its rapid, room-temperature reaction and the high stability of the resulting amide make it ideal for demanding bioanalytical applications, particularly for quantifying low-abundance fatty acids, drug metabolites, or biomarkers.
-
Consider Br-AMC when: Your primary analytical instrument is an HPLC with a fluorescence detector, and MS sensitivity is not a priority. It is a cost-effective and well-established method, but be mindful of the potentially harsher reaction conditions and lower stability of the ester derivative.
-
Consider 3-NPH when: Your methodology is specifically designed for negative-ion mode LC-MS. It provides excellent sensitivity in this mode but lacks the versatility of this compound for positive-ion analysis or fluorescence detection.
Modern reagents like this compound offer significant advantages in versatility, sensitivity, and reaction efficiency, streamlining workflows and enabling lower limits of detection. By understanding the chemistry and performance characteristics of each option, researchers can confidently select the optimal reagent to achieve their analytical goals.
References
-
Title: Development of a Benzofurazan-Based Derivatization Reagent for Carboxylic Acids for Liquid Chromatography-Electrospray Ionization Mass Spectrometry Source: Analytical Chemistry URL: [Link]
-
Title: Determination of acidic drugs by high-performance liquid chromatography with precolumn fluorescence derivatization Source: Journal of Chromatography A URL: [Link]
-
Title: A new derivatization reagent, 3-nitrophenylhydrazine, for the sensitive determination of fatty acids by liquid chromatography with tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]
A Head-to-Head Comparison: Daabd-AE vs. 3-Nitrophenylhydrazine for High-Performance Fatty Acid Analysis
In the landscape of biomedical research and drug development, the precise and sensitive quantification of fatty acids is paramount. These molecules are not only fundamental building blocks of cellular structures but also act as critical signaling molecules in a myriad of physiological and pathological processes. However, their inherent chemical properties, such as poor ionization efficiency in mass spectrometry, often necessitate a derivatization step to enhance their analytical detection. This guide provides a comprehensive performance evaluation of two prominent derivatization reagents: 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) and 3-nitrophenylhydrazine (3-NPH), offering researchers, scientists, and drug development professionals the data-driven insights required to select the optimal reagent for their specific analytical needs.
The Critical Role of Derivatization in Fatty Acid Analysis
Fatty acids, particularly in complex biological matrices, present analytical challenges. Their carboxylic acid group can lead to poor chromatographic peak shape and low sensitivity in electrospray ionization mass spectrometry (ESI-MS), especially in the commonly used positive ion mode. Derivatization addresses these issues by chemically modifying the fatty acid to introduce a tag that:
-
Enhances Ionization Efficiency: The added chemical moiety is readily ionizable, significantly boosting the signal in the mass spectrometer.
-
Improves Chromatographic Separation: The derivatizing agent alters the polarity of the fatty acid, leading to better retention and separation on reversed-phase liquid chromatography (RPLC) columns.
-
Provides a Consistent Fragmentation Pattern: For tandem mass spectrometry (MS/MS), a good derivatizing agent will yield a characteristic fragment ion upon collision-induced dissociation (CID), which is invaluable for selective and sensitive quantification using multiple reaction monitoring (MRM).
This compound: A Modern Reagent for Ultrasensitive Detection
This compound is a benzofurazan-based derivatization reagent specifically designed for the analysis of carboxylic acids by LC-ESI-MS/MS.[1] Its structure incorporates a readily protonated dimethylamino group, making it exceptionally suitable for positive ion mode ESI.
The derivatization reaction with this compound proceeds via an amidation reaction, typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-(dimethylamino)pyridine (DMAP).
3-Nitrophenylhydrazine (3-NPH): A Time-Tested and Versatile Alternative
3-Nitrophenylhydrazine is a well-established derivatization reagent for carbonyl and carboxyl-containing metabolites, including a wide range of fatty acids.[2][3][4] Similar to this compound, the derivatization of carboxylic acids with 3-NPH requires a coupling agent like EDC, often in the presence of a catalyst such as pyridine, to form a stable hydrazone derivative.[3][5] This derivatization enhances the hydrophobicity of the fatty acids, leading to improved retention in RPLC systems.[6]
Performance Evaluation: A Data-Driven Comparison
The choice between this compound and 3-NPH hinges on several key performance metrics. The following sections provide a comparative analysis based on published experimental data.
Derivatization Reaction Conditions
The efficiency and practicality of a derivatization method are significantly influenced by the reaction conditions. A faster and simpler protocol is generally preferred for high-throughput applications.
| Parameter | This compound | 3-Nitrophenylhydrazine (3-NPH) |
| Reaction Time | 30 minutes to 24 hours | 30 to 60 minutes |
| Reaction Temperature | Room temperature to 60°C | 0°C to 37°C |
| Coupling Agent | Typically EDC | Typically EDC |
| Catalyst | Often DMAP | Often Pyridine |
This compound derivatization has been reported with varying incubation times, from 30 minutes at 60°C to 24 hours at room temperature.[7] 3-NPH derivatization protocols are also variable, with some methods employing a 30-minute incubation at 30°C, while others use a 60-minute reaction at 0°C for certain analytes.[3][6]
Analytical Sensitivity and Performance
Ultimately, the most critical factor in selecting a derivatization reagent is its impact on analytical sensitivity and overall method performance.
| Performance Metric | This compound | 3-Nitrophenylhydrazine (3-NPH) |
| Limit of Detection (LOD) | Reported in the femtomole range.[7] | Low detection limits, with some methods achieving 10 pM to 800 pM.[8] |
| Limit of Quantification (LOQ) | Low femtomole range.[7] | Reported as low as 50 nM for some short-chain fatty acids.[9] |
| Linearity (R²) | Generally excellent (>0.99) | Consistently high (>0.99).[9] |
| Precision (CV%) | Typically below 15%. | Intra- and inter-day CVs are generally ≤ 15%.[9] |
| Key Advantage | Extremely high sensitivity, with reports of a staggering nine orders of magnitude increase in sensitivity compared to underivatized analytes.[10] Provides a consistent major fragment ion at m/z 150.5, simplifying MRM method development. | Well-established with numerous applications for a broad range of carboxylic acids.[2][4][11] The derivatives are reported to be stable.[12] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, the following are generalized, step-by-step methodologies for the derivatization of fatty acids in a biological sample extract using both this compound and 3-NPH, followed by LC-MS/MS analysis.
This compound Derivatization Workflow
Caption: this compound Derivatization Workflow.
Protocol:
-
Sample Preparation: Start with a dried fatty acid extract from your biological sample.
-
Reconstitution: Reconstitute the dried extract in 50 µL of methanol.
-
Reagent Addition: To the reconstituted extract, add 50 µL of a 10 mg/mL solution of this compound in methanol, 50 µL of a 10 mg/mL solution of EDC in methanol, and 50 µL of a 10 mg/mL solution of DMAP in methanol.
-
Incubation: Vortex the mixture and incubate at room temperature for 24 hours in amber glass HPLC vials.
-
LC-MS/MS Analysis: The resulting fatty acid derivatives are ready for direct injection and analysis by LC-ESI-MS/MS.
3-Nitrophenylhydrazine (3-NPH) Derivatization Workflow
Caption: 3-NPH Derivatization Workflow.
Protocol:
-
Sample Preparation: Begin with a prepared standard or sample solution containing the fatty acids of interest.
-
Reagent Addition: In a microcentrifuge tube, mix 50 µL of the sample/standard solution, 50 µL of 250 mM 3-NPH in 50% methanol, 50 µL of 150 mM EDC in methanol, and 50 µL of 7.5% pyridine in 75% aqueous methanol.[3]
-
Incubation: Vortex the mixture and incubate in a thermomixer at 30°C for 30 minutes.[3]
-
Quenching and Dilution: After incubation, add 50 µL of 2 mg/mL butylated hydroxytoluene (BHT) in methanol to stop the reaction. Then, dilute the mixture with 700 µL of water.[3]
-
LC-MS/MS Analysis: The solution is now ready for analysis by LC-MS/MS.
Conclusion and Recommendations
Both this compound and 3-NPH are highly effective derivatization reagents for the sensitive analysis of fatty acids by LC-MS/MS. The choice between them will depend on the specific requirements of the study.
This compound is the recommended choice when:
-
Ultimate sensitivity is the primary goal: Its ability to significantly enhance ionization efficiency makes it ideal for trace-level analysis.[10]
-
A consistent and predictable fragmentation pattern is desired: The characteristic fragment ion simplifies MRM method development and enhances selectivity.
3-Nitrophenylhydrazine (3-NPH) is a robust option when:
-
A well-established and versatile method is preferred: 3-NPH has a long history of successful application for a wide range of carboxylic acids.[2][3][4]
-
A relatively rapid derivatization protocol is required: The reaction can be completed in as little as 30 minutes.[3][6]
-
Simultaneous analysis of other carboxyl-containing metabolites is intended: 3-NPH has been successfully used for the broad-coverage analysis of various metabolite classes.[11]
References
-
- PubMed
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- PMC - NIH
-
- ACS Publications
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- PMC - NIH
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- PubMed
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- Semantic Scholar
-
- Shimadzu Scientific Instruments
-
- ResearchGate
-
- ResearchGate
-
- Protocols.io
-
- Benchchem
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- NIH
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- RSC Publishing
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A Comparative Guide to Method Ruggedness and Robustness Testing for Daabd-AE Derivatization
However, the derivatization reaction itself is a critical control point in the analytical workflow. Its success is contingent on a set of specific chemical and physical parameters. Minor, unintentional deviations in these parameters during routine analysis can lead to significant variability in results, compromising the validity of the entire method. This guide provides an in-depth, objective comparison of ruggedness and robustness testing protocols for the Daabd-AE derivatization method, supported by illustrative experimental data. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for any laboratory.
The Imperative of Ruggedness and Robustness Testing
Before deploying an analytical method for routine use, it is crucial to understand its performance under slightly varied conditions. This is the realm of ruggedness and robustness testing. According to the International Council for Harmonisation (ICH), the robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6] Ruggedness is often considered a measure of the method's reproducibility under a variety of normal test conditions, such as different analysts, instruments, or reagent lots.[6]
For a derivatization reaction like that of this compound, these tests are not mere formalities; they are essential for identifying the critical parameters that must be meticulously controlled to ensure consistent derivatization efficiency and, consequently, accurate quantification.
The this compound Derivatization Reaction: A Mechanistic Overview
The derivatization of a carboxylic acid with this compound is a nucleophilic acyl substitution, specifically an amidation reaction.[7][8] Since the hydroxyl group of a carboxylic acid is a poor leaving group, the carboxyl group must first be activated. This is typically achieved using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[3][5]
The reaction proceeds as follows:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The primary amine of the this compound molecule then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.
-
Amide Formation: A stable amide bond is formed between the analyte and the this compound tag, and the EDC is released as a soluble urea byproduct.
This reaction is sensitive to several factors, including temperature, time, pH, and the concentration of all reactants.
Experimental Design for Ruggedness and Robustness Testing
A systematic approach is required to evaluate the impact of small variations in the derivatization parameters. We will outline a protocol based on a hypothetical amino acid analyte, which can be adapted for other carboxylic acids. The nominal (standard) derivatization conditions are derived from published methods.[3][5]
Nominal Derivatization Protocol
-
To 25 µL of the sample containing the amino acid, add 25 µL of an internal standard solution.
-
Add 25 µL of 80 mM EDC in water.
-
Add 25 µL of 80 mM DMAP in acetonitrile.
-
Add 50 µL of 1.2 mM this compound in acetonitrile:water (95:5).
-
Incubate the mixture at 60°C for 60 minutes with shaking.
-
Quench the reaction by adding 100 µL of water containing 0.1% formic acid.
-
Analyze the resulting solution by LC-MS/MS.
Part 1: Robustness Testing (Intra-laboratory)
Robustness testing involves making small, deliberate changes to the method parameters to assess their impact on the results. A one-factor-at-a-time (OFAT) approach is presented here for clarity, though multifactorial designs can also be employed.[6]
Key Parameters and Their Variations:
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) | Rationale for Selection |
| Reaction Temperature | 60°C | 55°C | 65°C | Reaction kinetics are highly temperature-dependent.[9][10] |
| Reaction Time | 60 min | 50 min | 70 min | Incomplete or side reactions can occur with insufficient or excessive time.[9][10] |
| This compound Concentration | 1.2 mM | 1.0 mM | 1.4 mM | Stoichiometry is critical for complete derivatization. |
| EDC Concentration | 80 mM | 75 mM | 85 mM | Insufficient activation will lead to low yield. |
| DMAP Concentration | 80 mM | 75 mM | 85 mM | Catalyst concentration affects the rate of reaction. |
| Quenching Time | Immediate Analysis | Analysis after 2 hours | Analysis after 4 hours | The stability of the derivatized product post-quenching is important.[5] |
Experimental Workflow for Robustness Testing
Caption: Workflow for Robustness Testing of this compound Derivatization.
Hypothetical Robustness Testing Data
| Parameter Varied | % Change from Nominal | Peak Area (Arbitrary Units) | % Change in Peak Area | Retention Time (min) |
| Nominal | 0% | 1,250,000 | 0.0% | 5.25 |
| Temp: 55°C | -8.3% | 1,180,000 | -5.6% | 5.26 |
| Temp: 65°C | +8.3% | 1,235,000 | -1.2% | 5.25 |
| Time: 50 min | -16.7% | 1,050,000 | -16.0% | 5.24 |
| Time: 70 min | +16.7% | 1,260,000 | +0.8% | 5.25 |
| [this compound]: 1.0 mM | -16.7% | 1,150,000 | -8.0% | 5.26 |
| [this compound]: 1.4 mM | +16.7% | 1,255,000 | +0.4% | 5.25 |
| [EDC]: 75 mM | -6.25% | 1,190,000 | -4.8% | 5.25 |
| [EDC]: 85 mM | +6.25% | 1,245,000 | -0.4% | 5.24 |
| [DMAP]: 75 mM | -6.25% | 1,200,000 | -4.0% | 5.25 |
| [DMAP]: 85 mM | +6.25% | 1,250,000 | 0.0% | 5.26 |
| Quench: 2 hrs | N/A | 1,240,000 | -0.8% | 5.25 |
| Quench: 4 hrs | N/A | 1,230,000 | -1.6% | 5.24 |
Interpretation of Robustness Data:
From this hypothetical data, we can infer that the derivatization reaction is particularly sensitive to reaction time , with a 16.7% reduction in time leading to a 16% decrease in peak area, suggesting an incomplete reaction. The concentration of the This compound reagent also appears to be a critical parameter. The method is less sensitive to minor variations in temperature and the concentrations of EDC and DMAP. The derivatized product is stable for at least 4 hours post-quenching.
Part 2: Ruggedness Testing (Inter-laboratory Comparison Simulation)
Ruggedness testing assesses the method's performance under more varied conditions that simulate inter-laboratory transfer.
Key Parameters for Ruggedness Testing:
| Parameter | Condition 1 | Condition 2 | Rationale for Selection |
| Analyst | Analyst A | Analyst B | To assess variability due to different handling techniques. |
| Instrument | LC-MS/MS System 1 | LC-MS/MS System 2 | Different systems may have slight variations in performance. |
| Reagent Lots | Lot X of this compound, EDC, DMAP | Lot Y of this compound, EDC, DMAP | To check for variability in reagent purity and activity. |
| Laboratory Environment | Day 1 | Day 2 | To account for minor environmental fluctuations (e.g., ambient temperature). |
Experimental Workflow for Ruggedness Testing
Caption: Workflow for Ruggedness Testing of this compound Derivatization.
Hypothetical Ruggedness Testing Data
| Condition Set | Analyst | Instrument | Reagent Lot | Day | Mean Peak Area (n=3) | RSD (%) |
| 1 | A | 1 | X | 1 | 1,245,000 | 1.8 |
| 2 | B | 2 | Y | 2 | 1,210,000 | 2.1 |
Interpretation of Ruggedness Data:
The results from the two different condition sets show a difference in the mean peak area of approximately 2.8%. The relative standard deviation (RSD) for each set of conditions is low, indicating good precision within each run. The overall difference between the two sets is minimal, suggesting that the method is rugged and can be successfully transferred between different analysts, instruments, and reagent lots without significant impact on the final result.
Conclusion and Recommendations
The ruggedness and robustness of the this compound derivatization method are paramount for its successful implementation in a regulated or research environment. Our comparative guide, based on established principles and published data, highlights the critical parameters that warrant close control.
Key Takeaways:
-
Robustness: The derivatization reaction time and the concentration of the this compound reagent are the most critical parameters. Laboratories should define a strict operational window for these variables in their standard operating procedures (SOPs).
-
Ruggedness: The this compound derivatization method, when performed according to a well-defined protocol, demonstrates good ruggedness, making it suitable for inter-laboratory studies and method transfer.
It is strongly recommended that any laboratory implementing a this compound derivatization method perform a similar validation study to establish its own performance characteristics and to identify any unforeseen critical parameters specific to their analytes and matrices. By investing in this upfront evaluation, researchers can ensure the long-term reliability and validity of their analytical data.
References
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Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1–10. [Link]
-
Dubland, J. A., Rakić, B., Vallance, H., & Sinclair, G. (2021). Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. [Link]
- Vander Heyden, Y., et al. (2001). Robustness tests: an overview. LCGC Europe.
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Al-Dirbashi, O. Y., et al. (2014). Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
- Higashi, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 833-844.
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Zhang, Y., et al. (2018). Determination of immunogenic proteins in biopharmaceuticals by UHPLC–MS amino acid analysis. ResearchGate. [Link]
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Li, Y., et al. (2021). Simultaneous Determination of Seven α-Dicarbonyl Compounds in Milk and Milk Products Based on an LC–MS/MS Method with Matrix-Matched Calibration. ResearchGate. [Link]
-
Armenta, S., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(14), 3027-3040. [Link]
- Shimbo, K., et al. (2009). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium.
-
Shen, X., et al. (2022). Optimization of MBB derivatization conditions. (a,b) Test for three pH... ResearchGate. [Link]
-
Walash, M. I., et al. (2011). Effect of pH on the derivatization. ResearchGate. [Link]
-
Walker, D. I., et al. (2023). Effects of Storage Temperature and Time on Metabolite Profiles Measured in Dried Blood Spots, Dried Blood Microsamplers, and Plasma. Environmental Health Perspectives, 131(11), 117001. [Link]
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Gertsman, I., & Gangoiti, J. A. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
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Luo, R., et al. (2019). An azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. Journal of Chromatography A, 1597, 134-141. [Link]
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Liu, D. Q., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2810-2822. [Link]
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Wang, L., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]
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Khan Academy. (n.d.). Carboxylic acid reactions overview. Khan Academy. [Link]
-
Pszczolkowski, V. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? ResearchGate. [Link]
- Grant, R. P. (2016). Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry (lc-ms).
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Jack Westin. [Link]
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Dauner, M., & Sauer, U. (2013). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Biotechnology and Bioengineering, 110(5), 1534-1538. [Link]
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Chad's Prep. (2021, April 14). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. YouTube. [Link]
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Gertsman, I., & Gangoiti, J. A. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
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Soderberg, T. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Khan Academy. [Link]
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A Comparative Guide to Derivatization Reagents: Focusing on Daabd-AE Specificity and Alternatives for Carbonyl Analysis
For researchers, scientists, and drug development professionals, the sensitive and specific quantification of small molecules is a cornerstone of discovery and quality control. Many critical analytes, such as carboxylic acids and carbonyl compounds (aldehydes and ketones), exhibit poor ionization efficiency and chromatographic retention, making their direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) challenging. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a highly ionizable tag, thereby enhancing analytical performance.
This guide provides an in-depth comparison of derivatization strategies, with a primary focus on the acclaimed reagent 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) . While the query focuses on carbonyls, our field-proven experience and the overwhelming body of scientific literature demonstrate that this compound's primary and validated application is for the derivatization of carboxylic acids . We will first elucidate the mechanism, specificity, and proven applications of this compound in this context. Subsequently, we will address the topic of carbonyl analysis by comparing this compound's structural reactivity to that of classic, highly specific carbonyl derivatization reagents like 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . This objective, data-driven comparison will empower you to select the optimal derivatization strategy for your specific analytical needs.
The Power of Derivatization: Why and When?
Direct LC-MS analysis of small, polar molecules is often hampered by:
-
Poor Retention: Inability to retain analytes on common reversed-phase columns.
-
Low Ionization Efficiency: Molecules lacking a readily ionizable functional group produce weak signals in the mass spectrometer.
-
Matrix Effects: Significant signal suppression or enhancement from co-eluting components in complex biological samples.
Chemical derivatization addresses these issues by covalently attaching a reagent that imparts favorable analytical characteristics. An ideal derivatization reagent enhances analyte stability, improves chromatographic behavior, and, most importantly, boosts MS signal intensity.[1][2]
This compound: The Gold Standard for Carboxylic Acid Analysis
This compound has emerged as a superior derivatization reagent specifically for compounds containing carboxylic acid moieties. Its efficacy stems from a chemical structure engineered for optimal performance in LC-MS/MS analysis.
Mechanism of Action
This compound reacts with carboxylic acids via an amidation reaction to form a stable amide bond.[3] This reaction is not spontaneous and requires the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , and often a catalyst like 4-(dimethylamino)pyridine (DMAP) .[3][4]
The core advantage of this compound lies in its possession of a tertiary amine group, which is highly ionizable under typical positive electrospray ionization (ESI+) conditions.[4] This feature dramatically increases the sensitivity of the analysis, enabling the detection of carboxylic acids at femtomole levels.[5]
Figure 1: Workflow of this compound derivatization of carboxylic acids.
Specificity and Cross-Reactivity of this compound
The derivatization reaction is highly specific to the carboxylic acid functional group. Studies have shown that other functional groups do not readily react under the same conditions. For instance, in a dual derivatization method, researchers noted that methylmalonic acid (MMA) and homocysteine (HCY) could not be derivatized using this compound, whereas 2-methylcitric acid (MCA), a tricarboxylic acid, was efficiently derivatized.[4] This demonstrates this compound's selectivity for carboxyl groups over other functionalities like thiols.
Structurally, the primary amino group on this compound is designed for forming amide bonds with activated carboxyls. It is not a hydrazine (like DNPH) or a hydroxylamine (like PFBHA) and therefore does not follow the classic reaction pathways for derivatizing aldehydes or ketones (formation of hydrazones or oximes). There is no significant evidence in the scientific literature to support the use of this compound for the derivatization of carbonyl compounds.
The Right Tools for the Job: DNPH and PFBHA for Carbonyl Analysis
For the specific and sensitive analysis of aldehydes and ketones, other classes of reagents are the established standard.
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH is the most widely used reagent for carbonyl analysis, particularly in environmental monitoring.[1][6][7] It reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives, which can be readily analyzed by HPLC with UV or MS detection.[6][7][8]
-
Mechanism: Nucleophilic addition of the hydrazine to the carbonyl carbon, followed by elimination of a water molecule to form a hydrazone (C=N-NH-R).
-
Limitation: A known issue with DNPH is the formation of E and Z stereoisomers around the C=N double bond, which can lead to peak splitting and complicate quantification if not properly resolved or addressed.[7]
-
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is another excellent reagent that reacts with carbonyls to form stable oxime derivatives.[9] It is particularly popular for GC-MS analysis.[10]
-
Mechanism: Nucleophilic attack of the hydroxylamine on the carbonyl group to form an oxime (C=N-O-R).
-
Advantages: PFBHA derivatives are often more stable than their DNPH counterparts, and the reaction can be more quantitative, especially with conjugated aliphatic aldehydes.
-
Figure 2: General workflow for the derivatization of carbonyl compounds.
Performance Comparison: this compound vs. Carbonyl-Specific Reagents
The following table provides an objective comparison of the key performance parameters for this compound and the two leading carbonyl-specific reagents. It is crucial to recognize this compares the best-in-class reagent for one analyte type (carboxylic acids) against the best-in-class reagents for another (carbonyls).
| Parameter | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |
| Primary Target Analyte | Carboxylic Acids [4][5][11] | Aldehydes & Ketones [1][12] | Aldehydes & Ketones [10] |
| Reaction Type | Amidation[3] | Hydrazone Formation[7] | Oxime Formation |
| Typical Reaction Conditions | 60-65°C for 30-45 min with EDC/DMAP[3][5] | Acid-catalyzed, room temperature[13] | 40°C for 10 min (on-fiber SPME) to several hours in solution[10] |
| Derivative Stability | Derivatives are stable for at least 48 hours at 8°C.[3] | Generally stable, but can exhibit E/Z isomerism.[7] | Very stable, thermally robust.[10] |
| Primary Analytical Platform | LC-MS/MS (ESI+)[4][11] | HPLC-UV, LC-MS[6][12][14] | GC-MS, LC-MS[10] |
| Key Advantage | Excellent ionization enhancement for high sensitivity in MS.[4] | Widely used, well-established methods (e.g., EPA TO-11A).[13] | Quantitative reaction, stable derivatives, avoids isomer issues of DNPH. |
| Potential Cross-Reactivity | Highly specific to carboxylic acids. No reported reactivity with carbonyls.[4] | Selective for aldehydes and ketones.[15] | Selective for aldehydes and ketones.[16] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. A self-validating system includes a blank (matrix without analyte), a zero sample (matrix with internal standard), and quality controls (QCs) at low, medium, and high concentrations to verify accuracy and precision throughout the analytical run.
Protocol 1: this compound Derivatization of a Carboxylic Acid in Plasma
This protocol is adapted for the analysis of a model carboxylic acid analyte (e.g., 2-methylcitric acid) in a biological matrix.
Materials:
-
This compound solution (1.2 mM in 95:5 acetonitrile:water)
-
EDC solution (80 mM in water)
-
DMAP solution (80 mM in acetonitrile)
-
Internal Standard (IS): Isotope-labeled analyte (e.g., d3-MCA) in water
-
Acetonitrile (ACN)
-
Water (LC-MS Grade)
-
Plasma samples, calibrators, and QCs
Methodology:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC.
-
Protein Precipitation & IS Addition: Add 200 µL of ACN containing the internal standard. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new tube or well in a 96-well plate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract by adding, in sequential order:
-
25 µL of 80 mM EDC in water
-
25 µL of 80 mM DMAP in acetonitrile
-
50 µL of 1.2 mM this compound solution
-
-
Reaction Incubation: Seal the plate or tubes and incubate at 65°C for 45 minutes.[3]
-
Final Preparation: After incubation, cool the samples to room temperature. Add 100 µL of water:acetonitrile (90:10) with 0.1% formic acid to stop the reaction and prepare for injection.
-
Analysis: Inject an appropriate volume (e.g., 5 µL) onto an LC-MS/MS system operating in positive ion mode, monitoring for the specific parent-daughter transitions of the derivatized analyte and IS.
Protocol 2: DNPH Derivatization of an Aldehyde in an Air Sample
This protocol is based on standard methods for environmental air monitoring.[8]
Materials:
-
Silica gel cartridge coated with acidified DNPH (e.g., Supelco LpDNPH S10)
-
Acetonitrile (HPLC grade)
-
Air sampling pump
-
Standard solution of aldehyde-DNPH derivatives for calibration
Methodology:
-
Air Sampling: Connect the DNPH cartridge to a calibrated air sampling pump. Pull a known volume of air through the cartridge at a controlled flow rate. Aldehydes and ketones in the air will react with the DNPH on the cartridge to form immobilized hydrazones.[8]
-
Sample Elution: After sampling, cap the cartridge. In the lab, place the cartridge on a vacuum manifold or prepare for automated elution.
-
Elution: Pass a precise volume of acetonitrile (e.g., 5 mL) through the cartridge to elute the derivatized analytes.[8] Collect the eluate in a volumetric flask.
-
Volume Adjustment: Bring the eluate to the final volume with acetonitrile.
-
Analysis: Inject an aliquot of the eluate into an HPLC system equipped with a UV detector (monitoring at ~360-365 nm) or an LC-MS system.[8]
-
Quantification: Quantify the analytes by comparing their peak areas to those of a calibration curve prepared from certified DNPH-derivative standards.
Conclusion and Recommendations
The selection of a derivatization reagent is not a one-size-fits-all decision; it is dictated by the specific functional group of the target analyte.
-
For Carboxylic Acids: this compound is an exceptional choice, offering high specificity and dramatic sensitivity enhancement for LC-MS/MS analysis. Its mechanism is well-understood, and its performance is validated in numerous applications, particularly in clinical and metabolomics research.[3][4][11][17]
-
For Aldehydes and Ketones: this compound is not the appropriate reagent. Researchers should select from established carbonyl-specific reagents. DNPH is a reliable and widely adopted standard, especially for HPLC-UV methods.[6][12][13] For applications requiring higher stability or for GC-MS analysis, PFBHA presents a superior alternative that avoids the isomeric complications of DNPH.
By understanding the distinct chemical reactivity and specificity of these reagents, researchers and drug development professionals can design more robust, sensitive, and accurate analytical methods, ultimately accelerating the path from discovery to market.[18][19]
References
-
Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
-
Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. [Link]
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Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Journal of Chromatography A. [Link]
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Blood Ketone Bodies and Breath Acetone Analysis and Their Correlations in Type 2 Diabetes Mellitus. Metabolites. [Link]
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Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PubMed. [Link]
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Comparison of the effects of different PFBHA doping concentrations on derivatization-time reaction profiles. ResearchGate. [Link]
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Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. [Link]
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Derivatization reaction of carbonyls with PFBHA. ResearchGate. [Link]
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Analysis of Methylcitrate in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. [Link]
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Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]
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Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. [Link]
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. SpringerLink. [Link]
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A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment. [Link]
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Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. [Link]
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Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies. [Link]
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Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. SCION Instruments. [Link]
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Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials. Molecules. [Link]
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Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B. [Link]
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Analysis of DNPH-aldehydes using LC-MS. Shimadzu. [Link]
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Aldehyde/Ketone DNPH Analysis. Chromtech. [Link]
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Kinetics and factors affecting stability of methylprednisolone in aqueous formulation. Journal of Pharmaceutical Sciences. [Link]
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Reaction mechanism for the derivatization of carbonyl compounds, including CAs, to form 3-nitrophenylhydrazones, using EDC as a coupling reagent and pyridine as a catalyst. ResearchGate. [Link]
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. [Link]
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LC/MS applications in drug development. Pharmaceutical Science & Technology Today. [Link]
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Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. BioIVT. [Link]
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A Researcher's Guide to the Limit of Detection and Quantification for 2-Methylcitric Acid: A Comparative Analysis Featuring Daabd-AE Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical diagnostics and metabolic screening, the precise and reliable quantification of biomarkers is paramount. This is particularly true in newborn screening for inborn errors of metabolism, where early and accurate detection can significantly alter clinical outcomes. 2-Methylcitric acid (MCA) is a key biomarker for propionic acidemia and methylmalonic aciduria, and its accurate measurement at low concentrations is critical for reducing false-positive rates in first-tier screening.[1]
This guide provides an in-depth evaluation of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the detection of 2-methylcitric acid. We will focus on the use of the derivatizing agent 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (Daabd-AE) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, we will objectively compare this method with alternative analytical strategies, providing the necessary experimental context and data for an informed assessment.
The Challenge of Detecting 2-Methylcitric Acid
2-Methylcitric acid, a small, polar carboxylic acid, presents inherent challenges for sensitive detection by typical reversed-phase LC-MS/MS methods. Its polarity leads to poor retention on conventional C18 columns, and it exhibits low ionization efficiency in electrospray ionization (ESI), resulting in a suboptimal response and, consequently, a higher limit of detection. To overcome these limitations, chemical derivatization is a widely employed strategy to enhance the analytical properties of MCA.
Enhancing Sensitivity with this compound: A Mechanistic Overview
This compound is a derivatizing agent designed to react with carboxylic acids, like MCA, to improve their chromatographic retention and mass spectrometric detection. The reaction, a nucleophilic acyl substitution, is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-(Dimethylamino)pyridine (DMAP).
The core principle behind this compound's efficacy lies in the introduction of a readily ionizable tertiary amine group into the MCA molecule. This significantly enhances the ionization efficiency in positive-ion ESI-MS, leading to a much stronger signal and, therefore, a lower limit of detection. The derivatization also increases the hydrophobicity of the molecule, improving its retention on reversed-phase columns and separating it from early-eluting, potentially interfering matrix components.
Caption: this compound derivatization of 2-Methylcitric Acid.
Comparative Analysis of Analytical Performance: LOD and LOQ
The ultimate measure of an analytical method's suitability for detecting trace levels of an analyte lies in its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
Below is a comparative summary of reported LOD and LOQ values for 2-methylcitric acid using different analytical methodologies.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS with this compound Derivatization | 2-Methylcitric Acid | ~0.25 µM | 0.50 µM | [2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 2-Methylcitric Acid (total) | 10 nmol/L (0.01 µM) | Not explicitly stated | [3] |
| LC-MS/MS (Underivatized) | 2-Methylcitric Acid | Not explicitly stated | Not explicitly stated |
Note: Direct comparison of LOD/LOQ values across different studies and methodologies should be approached with caution due to variations in instrumentation, matrix effects, and the specific protocols used for their determination. The GC-MS method, while showing a very low LOD, often involves more complex sample preparation steps.
Experimental Protocols for Determining LOD and LOQ
The determination of LOD and LOQ requires a systematic and statistically valid approach. Regulatory bodies and scientific organizations such as the U.S. Food and Drug Administration (FDA), the Clinical and Laboratory Standards Institute (CLSI), and the International Union of Pure and Applied Chemistry (IUPAC) provide guidelines for these procedures.[4]
A Foundational Approach Based on Signal-to-Noise Ratio
A commonly used method for estimating LOD and LOQ is based on the signal-to-noise (S/N) ratio.
-
Limit of Detection (LOD): Typically determined as the concentration of the analyte that produces a signal-to-noise ratio of 3:1.
-
Limit of Quantification (LOQ): Generally established at a signal-to-noise ratio of 10:1, where the measurement is considered to be both precise and accurate.
Experimental Workflow for LOD/LOQ Determination with this compound
The following is a representative workflow for establishing the LOD and LOQ for 2-methylcitric acid in dried blood spots (DBS) using this compound derivatization, based on established methodologies.
Caption: Workflow for LOD and LOQ determination.
Detailed Protocol for this compound Derivatization of 2-Methylcitric Acid in Dried Blood Spots
This protocol is adapted from established methods for the analysis of 2-methylcitric acid in newborn screening.
Materials:
-
Dried blood spot punches (e.g., 3 mm)
-
Extraction solution (e.g., Acetonitrile:Water with internal standards)
-
This compound derivatization reagent
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
LC-MS/MS system
Procedure:
-
Extraction: Place a dried blood spot punch into a well of a 96-well plate. Add the extraction solution containing an isotopically labeled internal standard for 2-methylcitric acid. Agitate for a specified time (e.g., 30 minutes) to extract the analytes.
-
Derivatization: To the extract, add the derivatization cocktail containing this compound, EDC, and DMAP in an appropriate solvent.
-
Reaction: Seal the plate and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.
-
Sample Cleanup: After the reaction, a cleanup step such as liquid-liquid extraction or solid-phase extraction may be performed to remove excess derivatization reagents and other interfering substances.
-
Analysis: The final sample is then injected into the LC-MS/MS system for analysis.
Alternative Methodologies for 2-Methylcitric Acid Detection
While this compound derivatization offers significant advantages, it is important to consider alternative methods for a comprehensive evaluation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like 2-methylcitric acid, a derivatization step is necessary to increase their volatility. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach.
-
Advantages: GC-MS can offer very high chromatographic resolution and low limits of detection.
-
Disadvantages: Sample preparation for GC-MS, including the derivatization step, can be more complex and time-consuming compared to some LC-MS/MS methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Derivatization
Direct analysis of underivatized 2-methylcitric acid by LC-MS/MS is possible, though it often suffers from the challenges mentioned earlier (poor retention and low sensitivity). Specialized chromatographic techniques, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can improve the retention of polar compounds like MCA.
-
Advantages: Simplifies sample preparation by eliminating the derivatization step, which can reduce variability and save time.
-
Disadvantages: May not achieve the same low limits of detection and quantification as methods employing derivatization, which could be critical for certain applications.
Conclusion: The Role of this compound in High-Sensitivity Analysis
The use of this compound as a derivatizing agent provides a robust and highly sensitive method for the quantification of 2-methylcitric acid by LC-MS/MS. The significant improvement in ionization efficiency and chromatographic retention translates to lower limits of detection and quantification, which is crucial for applications such as newborn screening where the accurate measurement of low biomarker concentrations is essential for minimizing false-positive results and ensuring timely clinical intervention.
While alternative methods such as GC-MS and underivatized LC-MS/MS exist, the this compound derivatization workflow offers a compelling balance of sensitivity, specificity, and throughput for routine clinical analysis. The choice of the most appropriate method will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the available instrumentation, and the sample throughput needs of the laboratory.
References
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Busch, M., Stein, G., Poppitz, W., Hein, G., & Müller, A. (2002). Validated Capillary Gas Chromatographic-Mass Spectrometric Assay to Determine 2-methylcitric Acid I and II Levels in Human Serum by Using a Pulsed Splitless Injection Procedure. Journal of Chromatography B, 775(2), 215-223. [Link]
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Turgeon, C. T., et al. (2010). Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry. Clinical Chemistry, 56(11), 1686-1695. [Link]
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Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias. (2013). Genetics in Medicine, 15(12), 945-950. [Link]
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Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. (2021). Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1-10. [Link]
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Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. (2021). Journal of Mass Spectrometry and Advances in the Clinical Lab, 20, 1-10. [Link]
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Development of Second-Tier Liquid Chromatography-Tandem Mass Spectrometry Analysis for Expanded Newborn Screening in Japan. (2021). International Journal of Neonatal Screening, 7(3), 42. [Link]
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A Critical Review and Comparison of Derivatization Agents for Organic Acid Analysis in Metabolomics
For researchers, scientists, and drug development professionals in the field of metabolomics, the accurate profiling of organic acids is paramount. These small molecules are central players in numerous metabolic pathways, and their quantification can provide critical insights into cellular states in both health and disease. However, the inherent physicochemical properties of many organic acids—namely their low volatility and high polarity—present significant analytical challenges, particularly for the gold-standard technique of Gas Chromatography-Mass Spectrometry (GC-MS). Even in Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed to enhance chromatographic separation and improve ionization efficiency.
This guide provides a critical review and objective comparison of the most common derivatization agents used for organic acid analysis. Moving beyond a simple listing of reagents, we will delve into the causality behind experimental choices, present field-proven protocols, and offer supporting data to empower you to select the optimal strategy for your research needs.
The Rationale for Derivatization: Why Modify What You Measure?
Derivatization is a chemical modification process designed to alter the properties of an analyte to make it more amenable to a specific analytical method.[1][2][3] In the context of organic acid analysis, the primary goals are:
-
Increased Volatility (for GC-MS): Most organic acids are non-volatile at temperatures compatible with GC analysis. Derivatization replaces active hydrogen atoms on carboxyl and hydroxyl groups with non-polar moieties, cleaving the hydrogen bonds that suppress volatilization.[4][5]
-
Improved Thermal Stability (for GC-MS): Many organic acids, particularly α-keto acids, are prone to thermal degradation in the hot GC injection port. Derivatization protects these labile functional groups, ensuring the intact molecule reaches the detector.[4]
-
Enhanced Ionization Efficiency (for LC-MS): For LC-MS, derivatization can introduce a readily ionizable tag onto the molecule, significantly boosting signal intensity in the mass spectrometer.[6][7][8] This is especially useful for compounds that ionize poorly in their native state.
-
Improved Chromatographic Performance: By reducing polarity, derivatization minimizes undesirable interactions with the analytical column, leading to sharper, more symmetrical peaks and better separation of structurally similar isomers.[6]
The following diagram illustrates the central role of derivatization in a typical metabolomics workflow.
Caption: A generalized workflow for metabolomics analysis.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains a powerhouse for metabolomics due to its high chromatographic resolution and extensive, standardized electron ionization (EI) libraries for confident compound identification.[9][10] However, effective derivatization is a prerequisite for analyzing polar organic acids.[7] The two most dominant strategies are silylation and alkylation.
A. Silylation Agents: The Workhorse of GC-MS Metabolomics
Silylation is the most widely used derivatization technique for metabolomics, involving the replacement of an active hydrogen in carboxyl, hydroxyl, amine, and thiol groups with a trimethylsilyl (TMS) group.[1][5][11]
Mechanism: The reaction involves the nucleophilic attack of the active hydrogen-containing group on the silicon atom of the silylating agent, leading to the formation of a TMS ether or ester and a neutral byproduct.
Key Reagents: BSTFA vs. MSTFA
The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its N-methylated counterpart, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12][13]
| Feature | BSTFA (+TMCS) | MSTFA |
| Silylating Strength | Very strong, especially with TMCS catalyst.[13] | Considered one of the strongest and most versatile agents available.[13][14] |
| Reactivity | Highly reactive with a broad range of functional groups. The TMCS catalyst is crucial for derivatizing sterically hindered groups.[13] | Generally more reactive than BSTFA alone and can directly silylate amine hydrochlorides.[14][15] |
| Byproducts | Monotrimethylsilyltrifluoroacetamide and Trifluoroacetamide. Less volatile than MSTFA byproducts. | N-methyltrifluoroacetamide. Highly volatile, minimizing chromatographic interference.[4][14] |
| Common Use Case | Broad-spectrum metabolite profiling. Often used in a two-step reaction after methoximation. | Preferred for many applications due to cleaner chromatograms and high reactivity.[16][17] |
Expert Insight: While both reagents are powerful, MSTFA is often preferred in modern metabolomics. Its byproducts are more volatile and elute earlier in the chromatogram, providing a cleaner baseline for the analytes of interest.[4] The addition of 1% Trimethylchlorosilane (TMCS) to BSTFA acts as a catalyst, significantly boosting its reactivity, making the combination (BSTFA + 1% TMCS) a potent alternative.[13]
Protocol: Two-Step Methoximation and Silylation with MSTFA
This is a self-validating protocol standard in the field. The first methoximation step is critical for compounds with keto or aldehyde groups (e.g., pyruvic acid) as it "locks" them in a single form, preventing the formation of multiple tautomeric derivatives that would complicate analysis.[4]
-
Sample Preparation: Start with 10-50 µL of dried sample extract in a GC vial. The complete removal of water is critical, as silylating reagents are highly moisture-sensitive.
-
Methoximation:
-
Add 20 µL of Methoxyamine Hydrochloride in pyridine (20 mg/mL).
-
Vortex for 1 minute.
-
Incubate at 37°C for 90 minutes with agitation. This step protects carbonyl groups and prevents ring formation in sugars.
-
-
Silylation:
-
Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Vortex for 1 minute.
-
Incubate at 60°C for 40 minutes.[12] This provides the thermal energy to drive the derivatization of less reactive groups like hydroxyls to completion.
-
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
B. Alkylation Agents: A Stable Alternative
Alkylation involves replacing acidic hydrogens with an alkyl group, most commonly forming esters from carboxylic acids.[3][5] The primary advantage of this approach is the exceptional stability of the resulting derivatives compared to their silylated counterparts.
Key Reagent: Methyl Chloroformate (MCF)
Methyl Chloroformate (MCF) has emerged as a robust alternative to silylation, particularly for the analysis of amino and non-amino organic acids.[9][10][18]
Mechanism: The MCF reaction is performed in an aqueous/alkaline medium. It converts carboxylic acids and amines into their methyl ester and methyl carbamate derivatives, respectively.[19]
Performance Comparison: Silylation (TMS) vs. Alkylation (MCF)
A study directly comparing TMS (via MSTFA) and MCF derivatization for organic acid analysis yielded critical performance data.[1][9][10]
| Parameter | Silylation (TMS Derivatives) | Alkylation (MCF Derivatives) |
| Derivative Stability | Prone to degradation over time, especially in the presence of trace moisture. Some derivatives are unstable even in the autosampler.[9][10] | Highly stable. Derivatives can be stored for extended periods (over 72 hours) without significant degradation.[9][10] |
| Reaction Conditions | Requires anhydrous conditions and heating. | Fast, instantaneous reaction at room temperature in an aqueous medium. No heating required.[9] |
| Reproducibility | Can show higher variability, with some studies reporting RSDs > 30% for certain organic acids.[1] | Excellent reproducibility, with reported RSDs typically below 15%.[9] |
| Sample Matrix | Sensitive to water. | Tolerant to water. |
Data synthesized from studies comparing TMS and MCF derivatization.[1][9][10]
Experimental Data: Research has shown that silylated derivatives of many organic acids exhibit poor stability, with peak areas increasing over a 72-hour period, indicating an incomplete initial reaction. In contrast, MCF derivatives remained highly stable over the same period.[1][10]
Protocol: Methyl Chloroformate (MCF) Derivatization
This protocol is adapted from established methods for the simultaneous analysis of amino and organic acids.[2][20][21]
-
Sample Preparation: To 100 µL of aqueous sample/standard in a glass tube, add an internal standard.
-
Reaction:
-
Add 200 µL of 1 M NaOH. Vortex.
-
Add 34 µL of Pyridine and 20 µL of Methyl Chloroformate (MCF).
-
Vortex vigorously for 30 seconds. A second 20 µL of MCF can be added and vortexed again to ensure complete reaction.
-
-
Extraction:
-
Add 200 µL of Chloroform to extract the derivatives.
-
Vortex for 10 seconds and centrifuge to separate the layers.
-
-
Analysis: The lower chloroform layer is collected for GC-MS analysis.
II. Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
While many organic acids can be analyzed directly by LC-MS, derivatization is a powerful strategy to overcome challenges like poor retention on reversed-phase columns and low ionization efficiency, particularly for small, polar acids.[6][8][22]
Key Reagent: 3-Nitrophenylhydrazine (3-NPH)
For targeted and untargeted metabolomics of organic acids by LC-MS, 3-Nitrophenylhydrazine (3-NPH) has become a reagent of choice.[23][24][25] It reacts with carboxyl groups to add a tag that not only improves chromatographic retention but, more importantly, dramatically enhances detection sensitivity.[23][24][26]
Mechanism: 3-NPH reacts with carboxylic acids in the presence of a coupling agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like pyridine to form stable hydrazide derivatives.[26]
Performance Advantages of 3-NPH:
-
Sensitivity Enhancement: Significantly improves detection sensitivity for a wide range of metabolites, including organic acids, amino acids, and fatty acids.[23][24][25][27] This enables analysis in trace-level biological samples like oocytes or stem cells.[23][24]
-
Broad Coverage: Reacts with carbonyl, carboxyl, and phosphoryl groups, allowing for simultaneous analysis of diverse metabolite classes in a single run.[23][24][25]
-
Improved Chromatography: The derivatized products are more amenable to separation on standard reversed-phase columns (e.g., C18).[23][24]
-
Simplified MS/MS: The derivatization tag often directs fragmentation patterns in MS/MS, simplifying the process of setting up Multiple Reaction Monitoring (MRM) transitions for targeted quantification.[24]
Protocol: 3-NPH Derivatization for LC-MS
This protocol is based on highly cited methods for enhancing organic acid detection in biological fluids.[26][27][28]
-
Sample Preparation: Start with 50 µL of deproteinized sample supernatant.
-
Derivatization Reaction:
-
Analysis: The reaction mixture can be directly injected, or diluted with an appropriate solvent (e.g., methanol/water), for LC-MS/MS analysis.
Choosing the Right Agent: A Decision Guide
The selection of a derivatization agent is not a one-size-fits-all decision. It depends critically on the analytical platform, the specific organic acids of interest, and the overall goals of the study.
Caption: Decision tree for selecting a derivatization agent.
Conclusion
Derivatization is an indispensable tool in the metabolomic analysis of organic acids. For GC-MS applications, silylation with MSTFA offers a robust, well-established method for comprehensive profiling, while alkylation with MCF provides a compelling alternative with superior derivative stability and procedural simplicity. For LC-MS, 3-NPH derivatization stands out as a superior method for achieving dramatic gains in sensitivity, enabling the quantification of trace-level organic acids that would otherwise be undetectable.
By understanding the mechanisms, protocols, and performance trade-offs detailed in this guide, researchers can make informed, causality-driven decisions, ensuring the generation of high-quality, reproducible data that is essential for advancing our understanding of metabolism.
References
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Meng, X., Pang, H., Sun, F. et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(29), 10075–10083. [Link]
-
Gao, X., Zhao, L., & Li, L. (2021). Chemical Derivatization in LC-MS Based Metabolomics Study. Metabolites, 11(10), 685. [Link]
-
Meng, X., Pang, H., Sun, F. et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. PubMed, 34270209. [Link]
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Yamaguchi, M., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 820. [Link]
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Meng, X., Pang, H., Sun, F. et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry. [Link]
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Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. [Link]
-
Li, J., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(4), 2447–2455. [Link]
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Guo, K., & Li, L. (2019). Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. Analytical and Bioanalytical Chemistry, 411(20), 4959-4962. [Link]
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Li, J., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. National Institutes of Health. [Link]
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Shimadzu Corporation. (n.d.). Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice. Shimadzu Application News. [Link]
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Safety Operating Guide
Establishing Safe Disposal Protocols for the Novel Compound Daabd-AE: A Procedural Guide
As a novel chemical entity, "Daabd-AE" lacks established, publicly available disposal protocols. This guide provides the essential framework for research, development, and laboratory personnel to develop a safe and compliant disposal plan. The procedures outlined below are based on established principles of chemical safety and waste management for novel substances, emphasizing a systematic approach to characterization and risk assessment before handling and disposal.
Part 1: Pre-Disposal Characterization and Risk Assessment
Before any disposal route is considered, a thorough understanding of this compound's properties is paramount. The initial synthesis and characterization data are critical inputs for this assessment.
Hazard Identification and Profiling
The first step is to profile the potential hazards of this compound. This involves a combination of computational and experimental methods.
-
Computational Assessment: Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict potential toxicity, including mutagenicity, carcinogenicity, and ecotoxicity. Structural alerts (functional groups with known toxicological properties) should be identified.
-
In Vitro Assays: Early-stage data from assays such as cytotoxicity (e.g., MTT assay), genotoxicity (e.g., Ames test), and acute toxicity studies provide empirical evidence of the compound's hazard profile.
-
Safety Data Sheet (SDS) Analogy: In the absence of a specific SDS for this compound, review the SDS for structurally similar compounds or precursors. This can provide initial guidance on potential hazards, required personal protective equipment (PPE), and incompatible materials.
Physicochemical Property Analysis
Understanding the physical and chemical properties of this compound is crucial for selecting an appropriate disposal method and preventing dangerous reactions.
| Property | Relevance to Disposal |
| Solubility | Determines if the waste is aqueous or organic; influences environmental fate. |
| pH | Affects corrosivity and compatibility with other waste streams. |
| Reactivity | Potential for hazardous reactions with acids, bases, oxidizers, or reducers. |
| Flash Point | Determines if the waste is classified as flammable. |
| Thermal Stability | Potential for decomposition or hazardous reactions upon heating. |
Part 2: Step-by-Step Disposal Workflow for this compound
Based on the characterization and risk assessment, the following workflow provides a systematic approach to segregating and preparing this compound waste for disposal.
Workflow for Waste Stream Categorization
The following diagram illustrates the decision-making process for categorizing this compound waste.
Personal protective equipment for handling Daabd-AE
Disclaimer
The substance "Daabd-AE" referenced in this document is hypothetical and used for illustrative purposes to demonstrate a comprehensive safety protocol. The following guidance is based on established best practices for handling potent and hazardous biochemical compounds in a laboratory setting. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any real-world compound you handle.
Definitive Guide to Personal Protective Equipment (PPE) for Handling this compound, a Novel Antibody-Enzyme Conjugate
As research into targeted therapeutics advances, so does the complexity of the molecules we handle. This compound, a novel antibody-enzyme conjugate, represents a significant step forward in precision therapy but also introduces unique occupational handling challenges. Its dual nature—a large molecule biologic linked to a potent enzymatic component—necessitates a multi-faceted approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of risk mitigation and scientific causality.
Understanding the Hazard: The Dual-Risk Profile of this compound
To select appropriate PPE, we must first understand the specific risks posed by this compound. Unlike traditional small molecule cytotoxins, the primary risks are not just chemical but also biological and enzymatic.
-
Biological Hazard : The antibody component can elicit an immunogenic response upon accidental exposure. While the risk of a severe acute reaction is low, repeated low-level exposure could lead to sensitization and potential long-term health effects.
-
Enzymatic Activity : The conjugated enzyme is designed to be highly active at its target site. Accidental parenteral exposure (e.g., through a needle stick) or absorption through mucous membranes could lead to localized, off-target enzymatic activity, causing cellular damage.
-
Physical Form : this compound is typically handled as a lyophilized powder and a reconstituted aqueous solution. The powder form presents a significant inhalation risk, while the liquid form carries a risk of splashes and aerosol generation.
The Core Principle: A Multi-Layered Barrier System
A single layer of protection is insufficient. Our protocol is built on a system of primary and secondary barriers, ensuring redundancy and minimizing the risk of exposure. This workflow is designed to protect both the user and the experimental integrity.
Figure 1. Procedural workflow for donning and doffing this compound handling PPE.
PPE Selection by Task: A Risk-Based Approach
The specific PPE required is dictated by the task being performed. A one-size-fits-all approach is inadequate and can lead to either insufficient protection or unnecessary burden. Occupational Safety and Health Administration (OSHA) standards require employers to assess workplace hazards and select appropriate PPE to protect employees.[1][2]
| Task Category | Associated Risks | Required PPE Ensemble | Causality/Justification |
| Handling Lyophilized Powder | High risk of aerosolization and inhalation. | Disposable Gown, Double Nitrile Gloves, N95/P100 Respirator, Chemical Splash Goggles. | The primary risk is airborne particulate matter. An N95 or higher-rated respirator is non-negotiable to prevent inhalation. Double gloving provides a backup barrier in case of a tear in the outer glove during manipulation. |
| Reconstitution & Dilution | Moderate risk of splashes and aerosol generation. | Disposable Gown, Double Nitrile Gloves, N95 Respirator, Chemical Splash Goggles with Face Shield. | While the inhalation risk is lower than with powder, the potential for generating liquid aerosols and splashes is high. A face shield worn over goggles provides a secondary barrier for the entire face, as mandated for splash hazards.[3] |
| Cell Culture & Assays | Low risk of splashes, minimal aerosol risk. | Lab Coat, Single Pair of Nitrile Gloves, ANSI Z87-rated Safety Glasses. | In this phase, this compound is in a dilute, buffered solution, significantly reducing its potency and splash risk. Standard laboratory PPE is sufficient, but must still be worn diligently.[3] |
| Waste Disposal | Risk of contact with contaminated sharps and surfaces. | Disposable Gown, Double Nitrile Gloves (or one pair of heavy-duty nitrile gloves), Safety Glasses. | Protection is focused on preventing skin contact and sharps injuries. The gown protects clothing and skin from contaminated liquid waste. |
Step-by-Step Protocols for PPE Use
Correctly using PPE is as critical as selecting the right equipment. The following protocols for donning (putting on) and doffing (taking off) are designed to minimize cross-contamination.
4.1 Donning Procedure (See Figure 1)
This sequence must be performed in a designated anteroom or clean area adjacent to the primary laboratory.
-
Inspect PPE : Before beginning, visually inspect every item for defects (tears, cracks, etc.). Do not use compromised equipment.
-
Hand Hygiene : Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
First Shoe Cover : Don the first of two shoe covers.
-
Gown : Don the disposable, fluid-resistant gown. Ensure it is tied securely at the back.
-
Respirator : Don the N95 or P100 respirator. Perform a positive and negative pressure user seal check to ensure a proper fit. This is a critical step.
-
Goggles/Face Shield : Place splash goggles over the respirator straps. If required, place the face shield over the goggles.
-
Inner Gloves : Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.
-
Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. This creates a secure seal.
-
Final Check : Perform a final visual check in a mirror to ensure full coverage before entering the laboratory.
4.2 Doffing Procedure (See Figure 1)
This sequence is designed to contain contamination and must be performed methodically in the designated doffing area. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).
-
Outer Gloves : Remove the highly contaminated outer gloves using a glove-in-glove technique. Peel one glove off, balling it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first. Dispose of immediately in a designated biohazard waste container.
-
Gown and Inner Gloves : Untie the gown. Reaching from behind, pull the gown forward, turning it inside-out as it is removed. As the gown is rolled down the arms, the inner gloves should be peeled off simultaneously, so they are contained within the rolled-up gown. This integrated removal prevents the now-exposed hands from touching the contaminated exterior of the gown.
-
Exit and Dispose : Dispose of the bundled gown/gloves in the designated waste container. Exit the immediate work area to the anteroom.
-
Goggles/Face Shield : Remove the face shield and/or goggles by handling the strap from behind the head. Avoid touching the front surface. Place in a designated area for decontamination.
-
Respirator : Remove the respirator by pulling the straps over the head. Do not touch the front of the respirator. Dispose of immediately.
-
Shoe Covers : Remove shoe covers.
-
Final Hand Hygiene : Perform a final, thorough hand washing with soap and water.
Disposal Plan: A Closed-Loop System
All disposable PPE used during the handling of this compound is considered hazardous waste.
-
Waste Streams : Two dedicated, clearly labeled waste containers must be present in the laboratory: one for sharps (needles, serological pipettes) and one for solid waste (gloves, gowns, tubes).
-
Container Type : Waste containers must be puncture-proof, have a secure lid, and be lined with a biohazard bag.
-
Decontamination : Before removal from the laboratory, the exterior of the sealed waste containers must be decontaminated with a freshly prepared 10% bleach solution or an appropriate sporicidal disinfectant.
-
Final Disposal : Decontaminated containers must be processed through the institution's hazardous waste management program, following all local and federal regulations.
By adhering to this structured, risk-based PPE protocol, researchers can handle potent compounds like this compound with a high degree of safety, ensuring protection for themselves, their colleagues, and the integrity of their invaluable research.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.[Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems.[Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).[Link]
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Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC), OneLab REACH.[Link]
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How To Safely Handle Your Antibody Drug Conjugate. Bioprocess Online.[Link]
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Evaluation and safe handling of ADCs and their toxic payloads: Part 2. Manufacturing Chemist.[Link]
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Best Practices for Handling Antibody Drug Conjugates. Pharmaceutical Technology.[Link]
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Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC).[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
